molecular formula C10H13BO4 B1418880 (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid CAS No. 92243-74-8

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Cat. No.: B1418880
CAS No.: 92243-74-8
M. Wt: 208.02 g/mol
InChI Key: RDIRUZGSOKLANG-UHFFFAOYSA-N
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Description

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid ( 92243-74-8) is an organoboron compound with the molecular formula C10H13BO4 and a molecular weight of 208.02 g/mol . This compound serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its role in the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between boronic acids and organic halides . The ethyl ester functional group attached to the phenyl ring via an ethylene spacer makes this reagent valuable for introducing a 4-(ethoxycarbonylmethyl)phenyl moiety into more complex target molecules. This functional group is a protected form of a carboxylic acid, which can be further derivatized, increasing the compound's utility in constructing molecular scaffolds for pharmaceuticals, agrochemicals, and organic materials. According to safety data, this compound carries hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should handle it with appropriate personal protective equipment in a well-ventilated environment and store it under an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIRUZGSOKLANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672158
Record name [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92243-74-8
Record name [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxycarbonylmethylphenylboronic acid
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Foundational & Exploratory

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, spectroscopic profile, synthetic utility, and handling protocols. The insights herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this versatile reagent in their research and development endeavors.

Core Molecular Attributes and Physicochemical Profile

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and an ethyl ester group. This unique combination makes it an invaluable reagent for introducing a protected carboxylic acid functionality onto an aromatic core via carbon-carbon bond-forming reactions.

Chemical Identity and Structural Representation
  • IUPAC Name: this compound

  • CAS Number: 92243-74-8[1][2]

  • Molecular Formula: C₁₀H₁₃BO₄[1][2]

  • Molecular Weight: 208.02 g/mol [2]

The structure of the molecule is depicted below, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is critical for designing experimental setups, choosing appropriate solvents, and predicting reaction kinetics.

PropertyValueSource
Physical State White to off-white powder/solid[1]
Molecular Weight 208.02 g/mol [2]
Purity Typically ≥97%[1]
Solubility Soluble in most polar organic solvents such as DMSO, DMF, methanol, and THF. Poorly soluble in non-polar solvents like hexanes.[3]
Storage Store under inert atmosphere at 2-8°C. Sensitive to moisture.[2]

Note: The melting point is not consistently reported by commercial suppliers and may vary based on purity. It is advisable to determine it experimentally for the specific batch in use.

Spectroscopic Profile (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and assessing the purity of this compound. While a specific spectrum for this exact compound is not publicly available in the search results, a predicted spectrum based on its structure and data from analogous compounds is provided below for reference.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.0 (s, 2H): The two protons on the boronic acid hydroxyl groups (-B(OH)₂). This peak is broad and can exchange with D₂O.

  • δ 7.8 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the boronic acid group.

  • δ 7.3 (d, J=8.0 Hz, 2H): Aromatic protons meta to the boronic acid group.

  • δ 4.1 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

  • δ 3.6 (s, 2H): Methylene protons of the benzylic position (-Ar-CH₂-COOEt).

  • δ 1.2 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 171.5: Carbonyl carbon of the ester (C=O).

  • δ 142.0: Aromatic carbon attached to the benzylic methylene group.

  • δ 134.5: Aromatic carbons ortho to the boronic acid group.

  • δ 128.5: Aromatic carbons meta to the boronic acid group.

  • δ ~130 (ipso-C): The aromatic carbon directly attached to the boron atom. This peak is often broad or not observed due to quadrupolar relaxation.

  • δ 60.5: Methylene carbon of the ethyl ester (-OCH₂CH₃).

  • δ 40.0: Methylene carbon of the benzylic position (-Ar-CH₂-).

  • δ 14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Rationale for Spectroscopic Assignment: The chemical shifts are predicted based on standard values for substituted benzene rings, ethyl esters, and phenylboronic acids. The aromatic region shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The ethyl ester group gives a classic quartet and triplet pattern. The benzylic CH₂ appears as a singlet. The boronic acid protons are typically broad and downfield.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[6]

Suzuki_Mechanism cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->oa_complex Oxidative Addition r_x Ar-X (Aryl Halide) r_x->oa_complex tm_complex Ar-Pd(II)-Ar'(L)₂ oa_complex->tm_complex Transmetalation boronic_acid Ar'B(OH)₂ (Boronic Acid) boronate [Ar'B(OH)₃]⁻ (Boronate Complex) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->tm_complex tm_complex->pd0 product Ar-Ar' (Coupled Product) tm_complex->product Reductive Elimination invis1 invis2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insight: The choice of base is critical and substrate-dependent. For substrates with base-labile groups like the ethyl ester in our topic compound, milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over strong bases like sodium hydroxide to prevent ester hydrolysis.[6] The fluoride ions in KF can form a highly nucleophilic trifluoroborate species, facilitating transmetalation under mild conditions.

Validated Experimental Protocol: Suzuki Coupling

This protocol provides a reliable method for coupling this compound with an aryl bromide.

Objective: To synthesize Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate.

Reaction Scheme: this compound + 4-Bromotoluene → Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate

Materials:

  • This compound (1.0 eq)

  • 4-Bromotoluene (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (Solvent)

  • Water (Co-solvent)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of degassed toluene. Stir for 15-20 minutes. This step allows for the in-situ formation of the active Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphines often accelerate the oxidative addition and reductive elimination steps.[6]

  • Reagent Addition: To the reaction vessel, add this compound, 4-bromotoluene, and anhydrous potassium carbonate.

  • Solvent Addition: Add the main volume of degassed toluene and degassed water to create a biphasic system (e.g., a 4:1 ratio of toluene to water). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). .

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation:

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent.

    • Obtain the ¹H NMR and Mass Spectrum of the final product to confirm its identity and purity, ensuring it matches the expected structure of Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate.

Synthesis and Purification

While typically purchased from commercial suppliers, understanding the synthesis of this compound provides valuable insight into potential impurities and handling challenges.

Common Synthetic Route

The most common laboratory synthesis involves a Grignard reaction followed by borylation and hydrolysis.[7]

Synthesis_Workflow start Ethyl (4-bromophenyl)acetate grignard Grignard Reagent (Ar-MgBr) start->grignard reagent1 1. Mg, THF (Grignard Formation) borate_ester Boronate Ester Ar-B(OMe)₂ grignard->borate_ester reagent2 2. B(OMe)₃ (Borylation @ -78°C) product This compound borate_ester->product reagent3 3. Aqueous Acid (Hydrolysis)

Caption: A typical synthetic workflow for phenylboronic acids.

Causality in Synthesis:

  • Grignard Formation: Magnesium metal reacts with the aryl bromide in an anhydrous ether solvent like THF to form the highly reactive organomagnesium halide. Strict exclusion of water is paramount as the Grignard reagent is a strong base and will be quenched by any protic source.

  • Borylation: The Grignard reagent is added to a trialkyl borate (e.g., trimethyl borate) at low temperatures (-78 °C). This low temperature is critical to prevent over-addition of the Grignard reagent to the newly formed boronate ester.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield the final boronic acid product.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

Safety Precautions
  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[10]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

    • Inhalation: Move the person into fresh air.[8]

Storage and Stability
  • Dehydration/Anhydride Formation: Boronic acids have a tendency to undergo reversible dehydration to form boroxines (trimeric anhydrides). While this does not always inhibit reactivity, it can complicate stoichiometry. Storing the compound in a desiccator or under an inert atmosphere minimizes this process.

  • Storage Conditions: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2] It is hygroscopic and should be protected from moisture.

References

An In-depth Technical Guide to (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (CAS: 92243-74-8): A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. We will move beyond simple data recitation to explore the causality behind its reactivity, its practical applications in synthetic protocols, and its role in the development of novel therapeutics.

Introduction: The Utility of a Bifunctional Reagent

This compound, also known as 4-Ethoxycarbonylmethylphenylboronic acid, belongs to the widely utilized class of arylboronic acids.[1][2] These organoboron compounds are celebrated for their remarkable stability, low toxicity, and versatile reactivity, making them indispensable tools in organic synthesis.[3] First synthesized in 1860, boronic acids have become central to modern chemistry.[3][4]

The subject of this guide is particularly valuable due to its bifunctional nature. It possesses:

  • A phenylboronic acid moiety , which is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][5]

  • An ethyl ester group , which can be readily hydrolyzed to a carboxylic acid or participate in other ester-based transformations, allowing for subsequent derivatization.

This dual functionality makes it a strategic building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds.[6]

Physicochemical & Safety Profile

A clear understanding of a reagent's properties is fundamental to its successful application and safe handling.

Physicochemical Data
PropertyValueSource(s)
CAS Number 92243-74-8[1][6][7]
Molecular Formula C10H13BO4[1][6]
Molecular Weight 208 g/mol [1]
Appearance White to yellow powder[6]
Purity Typically ≥96-97%[1][6]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes.[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
Safety & Handling

As a laboratory chemical, this compound requires careful handling in accordance with established safety protocols.

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280 : Wear protective gloves, protective clothing, and eye/face protection.[8]

    • Handling : Use only in a well-ventilated area, such as a chemical fume hood.[8] Avoid dust formation.[8]

    • First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[8] If inhaled, remove the victim to fresh air.[8]

Synthesis Pathways

While specific, proprietary synthesis routes for CAS 92243-74-8 are not detailed in the public domain, the preparation of substituted phenylboronic acids generally follows well-established organometallic methodologies. A common and illustrative pathway involves the reaction of a Grignard reagent with a borate ester, followed by aqueous hydrolysis.

A plausible synthetic approach is outlined below:

  • Grignard Formation : An appropriate aryl halide, such as ethyl (4-bromophenyl)acetate, is reacted with magnesium metal in an ethereal solvent (e.g., THF) to form the corresponding arylmagnesium halide.

  • Borylation : The freshly prepared Grignard reagent is then added to a trialkyl borate, such as trimethyl borate B(OCH₃)₃, at low temperatures (-80°C to 0°C).[9] The borate acts as an electrophile, and the aryl group from the Grignard reagent displaces one of the alkoxide groups.

  • Hydrolysis : The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final this compound.

This method's reliability and scalability make it a cornerstone of organoboron chemistry.

Core Application: The Suzuki-Miyaura Coupling

The premier application of this reagent is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl structures.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Mechanism cluster_legend Mechanistic Steps pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R¹-X) product R¹-R² (Coupled Product) trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination trans_complex->product boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate + Base (e.g., OH⁻) R1X R¹-X = Aryl/Vinyl Halide R2B R²-B(OH)₂ = this compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Causality of Base Addition : The base (e.g., Na₂CO₃, K₃PO₄) is crucial.[5][10] It reacts with the boronic acid to form an anionic "ate" complex, or boronate.[11] This increases the electron density on the boron-bound aryl group, enhancing its nucleophilicity and facilitating the transfer of the organic group from boron to the palladium center during transmetalation.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Objective : Synthesize Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate.

Materials :

  • This compound (1.2 equiv.)

  • 4-Bromotoluene (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

  • Triphenylphosphine [PPh₃] (0.08 equiv.) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • Solvent: Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)

Step-by-Step Methodology :

  • Inert Atmosphere : To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, and potassium carbonate.

  • Evacuation & Backfill : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst & Ligand Addition : Under a positive flow of inert gas, add the palladium catalyst and phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.

  • Solvent Addition : Add the degassed solvent mixture via cannula or syringe. Degassing (e.g., by sparging with argon) removes dissolved oxygen, which can deactivate the catalyst.

  • Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Combine Reagents: Aryl Halide Boronic Acid Base B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Catalyst & Solvent B->C D Heat & Stir (e.g., 90°C, 4-12h) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Pure Product H->I

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Applications in Drug Discovery & Development

The structural motif provided by this compound is prevalent in medicinal chemistry. The boronic acid functional group itself has emerged as a key pharmacophore.

  • Enzyme Inhibition : Boronic acids can act as potent, reversible inhibitors of serine proteases. The boron atom forms a covalent, yet reversible, bond with the hydroxyl group of the active site serine residue. The proteasome inhibitor Bortezomib (Velcade®), a boronic acid-containing drug, revolutionized the treatment of multiple myeloma by this mechanism.[3][12]

  • Carbohydrate Recognition : Phenylboronic acid derivatives can reversibly bind to cis-diols, a structural feature abundant in carbohydrates like sialic acids.[13] Since cancer cells often overexpress sialic acids on their surface, this property is being exploited to develop targeted drug delivery systems that selectively deliver cytotoxic agents to tumor sites.[13]

  • Scaffold for Lead Compounds : As a building block, this reagent allows for the rapid generation of compound libraries. The biaryl core created via Suzuki coupling is a common feature in many drugs, and the ester handle provides a convenient point for diversification to explore structure-activity relationships (SAR).

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both academic and industrial research. Its predictable reactivity in Suzuki-Miyaura couplings, combined with a second functional handle for further modification, ensures its continued relevance. For researchers in drug development, understanding the mechanistic nuances and practical handling of this reagent is essential for the efficient synthesis of next-generation therapeutics and advanced materials.

References

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this capability, celebrated for its functional group tolerance and reliability.[1] Central to this reaction's success is the availability of high-quality, functionalized organoboron reagents.[2] this compound is a particularly valuable building block, embedding a phenylacetic acid ethyl ester motif—a common feature in pharmacologically active molecules—directly into a boronic acid ready for cross-coupling.[3]

This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and compare methodologies to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The focus will be on providing a self-validating system of protocols, grounded in authoritative chemical principles.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and powerful forward-synthesis strategies.

G TM This compound Int1 Boronate Ester Intermediate TM->Int1 Hydrolysis SM1 Ethyl (4-bromophenyl)acetate Int1->SM1 Pd-catalyzed Miyaura Borylation SM2 Ethyl phenylacetate Int1->SM2 Ir-catalyzed C-H Borylation

Figure 1. Retrosynthetic pathways for the target molecule.

  • C-Br Bond Disconnection: The most conventional approach involves disconnecting the carbon-boron bond. This retrosynthetic step points to a palladium-catalyzed borylation of a pre-functionalized aryl halide, specifically Ethyl (4-bromophenyl)acetate . This is a classic Miyaura borylation strategy.[4][5]

  • C-H Bond Disconnection: A more modern and atom-economical approach involves the direct borylation of an unactivated C-H bond. This points to an iridium-catalyzed C-H activation/borylation of Ethyl phenylacetate , leveraging steric hindrance to achieve para-selectivity.[6][7]

We will explore both of these robust synthetic routes.

Route 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Halide

This route is the most widely adopted due to its high yields and predictability. It begins with the synthesis of the key precursor, ethyl (4-bromophenyl)acetate, followed by the core borylation reaction.

Part A: Synthesis of Precursor - Ethyl (4-bromophenyl)acetate

The precursor is readily synthesized via a classic Fischer esterification of 4-bromophenylacetic acid.

Mechanism Insight: The reaction is an acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. The reaction is an equilibrium process; therefore, using ethanol as the solvent (a large excess) drives the reaction toward the product ester, in accordance with Le Châtelier's principle.[8]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenylacetic acid (21.5 g, 100 mmol, 1.0 equiv) and absolute ethanol (150 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0 mL, ~18 mmol, 0.18 equiv) to the stirring suspension.[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Workup - Extraction: Dilute the residue with diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

CompoundMolar Mass ( g/mol )AmountMolar Equiv.Expected Yield
4-Bromophenylacetic acid215.0421.5 g1.0\multirow{3}{*}{95-99%[8]}
Ethanol46.07150 mLExcess
Sulfuric Acid98.081.0 mL0.18
Product 243.10 ~23.7 g
Part B: Miyaura Borylation and Hydrolysis

This step forms the crucial C-B bond, creating a boronate ester intermediate which is then hydrolyzed to the final boronic acid.

Mechanism Insight: The palladium-catalyzed borylation cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide C-Br bond.[4] This is followed by a transmetalation step where the boryl group from bis(pinacolato)diboron (B₂pin₂) is transferred to the palladium center, facilitated by a base like potassium acetate (KOAc). The cycle concludes with the reductive elimination of the arylboronate ester, regenerating the active Pd(0) catalyst.[5]

G cluster_0 Route 1: Miyaura Borylation Workflow Start Ethyl (4-bromophenyl)acetate Reagents B₂pin₂, Pd Catalyst (e.g., Pd(dppf)Cl₂), KOAc, Dioxane Reaction Borylation Reaction (Heat, 80-100°C) Start->Reaction Reagents->Reaction Workup1 Filtration & Solvent Removal Reaction->Workup1 Intermediate This compound, pinacol ester Workup1->Intermediate Hydrolysis Acidic Hydrolysis (e.g., 2M HCl, Acetone/Water) Intermediate->Hydrolysis Workup2 Extraction & Purification Hydrolysis->Workup2 Product This compound Workup2->Product

Figure 2. Workflow for Palladium-Catalyzed Borylation.

Experimental Protocol: Borylation and Hydrolysis

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine ethyl (4-bromophenyl)acetate (12.15 g, 50 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (14.0 g, 55 mmol, 1.1 equiv), and potassium acetate (KOAc) (14.7 g, 150 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1.83 g, 2.5 mmol, 0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (250 mL) via cannula or syringe.

  • Reaction: Heat the mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup (Ester): Cool the reaction to room temperature. Dilute with ethyl acetate (250 mL) and filter through a pad of Celite® to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be used directly or purified.

  • Hydrolysis: Dissolve the crude boronate ester in a mixture of acetone (200 mL) and water (50 mL). Add 2M aqueous hydrochloric acid (HCl) (100 mL) and stir vigorously at room temperature for 4-6 hours.

  • Purification (Acid): Remove the acetone via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: The resulting crude boronic acid can be purified by recrystallization from an ethyl acetate/hexanes solvent system.[9][10] Standard silica gel chromatography is often challenging for boronic acids due to potential decomposition and strong adsorption but can be attempted rapidly.[11][12] An alternative is to perform an acid-base extraction: dissolve the crude product in diethyl ether, extract with 1M NaOH, wash the aqueous layer with ether, re-acidify the aqueous layer with 2M HCl, and extract the pure product back into ethyl acetate.[9][13]

Route 2: Iridium-Catalyzed Aromatic C-H Borylation

This route represents a more contemporary and atom-economical approach, avoiding the need for a pre-halogenated starting material. It relies on the selective activation of a C-H bond at the sterically least hindered position.

Mechanism Insight: The catalytic cycle is distinct from the palladium-mediated process. It is generally accepted to proceed through an Ir(III)/Ir(V) cycle.[6] An active Iridium(III) complex first undergoes oxidative addition into the aromatic C-H bond to form an Iridium(V) intermediate. This is followed by reductive elimination of the borylated arene, regenerating a key Iridium(III)-boryl species which continues the cycle.[6][7][14] For a monosubstituted benzene ring with an ortho/para-directing group like the ethyl acetate moiety, the borylation occurs predominantly at the para position due to steric factors.

G cluster_1 Route 2: Iridium-Catalyzed C-H Borylation Workflow Start Ethyl phenylacetate Reagents B₂pin₂, Ir Catalyst (e.g., [Ir(COD)OMe]₂), Ligand (e.g., dtbpy), Solvent (e.g., Cyclohexane) Reaction C-H Borylation Reaction (Heat, 80-100°C) Start->Reaction Reagents->Reaction Workup1 Catalyst/Solvent Removal Reaction->Workup1 Intermediate Mixture of borylated regioisomers (para-product is major) Workup1->Intermediate Hydrolysis Acidic Hydrolysis (e.g., 2M HCl, Acetone/Water) Intermediate->Hydrolysis Workup2 Extraction & Purification (Recrystallization is key for isomer separation) Hydrolysis->Workup2 Product This compound Workup2->Product

Figure 3. Workflow for Iridium-Catalyzed C-H Borylation.

Experimental Protocol: C-H Borylation and Hydrolysis

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a flask with bis(pinacolato)diboron (B₂pin₂) (12.7 g, 50 mmol, 1.0 equiv), the iridium catalyst [Ir(COD)OMe]₂ (0.66 g, 1.0 mmol, 0.02 equiv), and the ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.54 g, 2.0 mmol, 0.04 equiv).

  • Reagent Addition: Add anhydrous cyclohexane (150 mL) followed by ethyl phenylacetate (8.2 g, 50 mmol, 1.0 equiv).

  • Reaction: Seal the vessel and heat the mixture to 80-100°C for 16-24 hours. The formation of the para-isomer as the major product is expected.

  • Workup (Ester): Cool the reaction to room temperature and concentrate under reduced pressure. The residue can be passed through a short plug of silica gel, eluting with hexanes/ethyl acetate to remove the catalyst.

  • Hydrolysis and Purification: The subsequent hydrolysis and purification steps are identical to those described in Route 1 (steps 6-8). Purification by recrystallization is particularly critical in this route to isolate the desired para-isomer from any minor meta- or ortho-isomers that may have formed.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Miyaura BorylationRoute 2: Iridium C-H Borylation
Starting Material Ethyl (4-bromophenyl)acetateEthyl phenylacetate
Key Reagents Pd catalyst, ligand, base (KOAc)Ir catalyst, ligand
Atom Economy Lower (introduces and removes Br)Higher (direct C-H functionalization)
Regioselectivity Absolute (defined by halide position)High, but not absolute (sterically driven)
Typical Yields Generally higher and more reliableModerate to good, sensitive to substrate
Pros Highly predictable, robust, widely applicable.More step-economical, avoids halogenated waste.
Cons Requires pre-functionalized starting material.Catalyst can be expensive, potential for regioisomeric impurities.

Quality Control and Final Product Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the final product, this compound.

  • ¹H NMR: Will show characteristic aromatic proton signals in the 7-8 ppm region, with a distinct AA'BB' splitting pattern indicative of para-substitution. The ethyl group will show a triplet and quartet, and the methylene group a singlet.

  • ¹³C NMR: Confirms the number of unique carbon environments.

  • ¹¹B NMR: A broad singlet around 25-30 ppm is characteristic of an arylboronic acid.

  • LC-MS: Confirms the molecular weight of the product (M+H⁺ or M-H⁻).

  • Melting Point: A sharp melting point range indicates high purity.

Conclusion

Both the palladium-catalyzed Miyaura borylation and the iridium-catalyzed C-H borylation represent viable and powerful strategies for the synthesis of this compound. The choice between them is a classic case of balancing established reliability against modern efficiency. The Miyaura borylation (Route 1) offers unparalleled predictability and is often the go-to method in industrial and large-scale settings. The C-H borylation (Route 2) offers a more elegant and atom-economical pathway, aligning with the principles of green chemistry, though it may require more optimization to ensure high regioselectivity and yield. Understanding the nuances of both routes provides the synthetic chemist with the versatility needed to tackle the challenges of modern drug discovery and materials development.[15]

References

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid

This guide provides a comprehensive technical overview of [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid, a versatile bifunctional reagent crucial in modern synthetic chemistry. We will delve into its structural and chemical properties, explore a robust synthetic methodology, detail its primary application in palladium-catalyzed cross-coupling, and provide essential safety protocols. This document is designed to equip researchers and drug development professionals with the field-proven insights necessary for the successful application of this compound.

Nomenclature, Structure, and Identification

[4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid, also commonly known as Ethyl (4-boronophenyl)acetate, is an aromatic boronic acid functionalized with an ethyl ester group. This dual reactivity—the boronic acid moiety for cross-coupling and the ester for subsequent transformations—makes it a valuable building block in the synthesis of complex organic molecules.

The structure consists of a benzene ring substituted at the 1- and 4-positions. The boronic acid group [-B(OH)₂] is attached directly to the ring, while the other substituent is an ethoxycarbonylmethyl group [-CH₂C(=O)OCH₂CH₃].

IdentifierValueSource
IUPAC Name [4-(2-ethoxy-2-oxoethyl)phenyl]boronic acidN/A
CAS Number 92243-74-8[1]
Molecular Formula C₁₀H₁₃BO₄[1]
Molecular Weight 208.02 g/mol [2]
Canonical SMILES CCOC(=O)CC1=CC=C(C=C1)B(O)ON/A
InChI Key GDWZKERCECMYJX-UHFFFAOYSA-N

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of boronic acids, which can be susceptible to dehydration (forming boroxines) or degradation if not stored correctly.

PropertyValueNotes
Appearance White to off-white solid/powderVisually inspect for discoloration, which may indicate degradation.[1]
Purity Typically ≥97%Purity is critical for stoichiometric accuracy in reactions.[1]
Solubility Soluble in polar organic solvents (e.g., DMF, THF, Dioxane, Methanol). Poorly soluble in nonpolar solvents like hexanes.[3]
Storage Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Protect from moisture.Boronic acids are sensitive to air and moisture.[4]

Synthesis Pathway and Experimental Protocol

The synthesis of arylboronic acids is a well-established process in organic chemistry. A reliable and common method involves the reaction of a Grignard reagent with a trialkyl borate, followed by aqueous workup.[3]

Plausible Synthetic Workflow

The logical starting material for this synthesis is an aryl halide containing the required ethyl ester moiety, such as ethyl (4-bromophenyl)acetate.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Boronate Ester Formation cluster_2 Step 3: Hydrolysis A Ethyl (4-bromophenyl)acetate D Grignard Reagent (4-(2-Ethoxy-2-oxoethyl)phenyl)magnesium bromide A->D + Mg (B) in THF (C) B Magnesium Turnings B->D C Anhydrous THF C->D F Boronate Ester Intermediate D->F + B(O-iPr)₃ (E) @ -78 °C E Triisopropyl Borate E->F H [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid F->H + HCl (aq) (G) G Aqueous HCl G->H

Caption: Synthetic workflow for [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist.

  • Preparation (Grignard Formation):

    • To an oven-dried, three-neck flask under an inert atmosphere of Argon, add magnesium turnings (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via cannula.

    • In a separate, oven-dried dropping funnel, prepare a solution of ethyl (4-bromophenyl)acetate (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.

    • Once initiated (observed by bubbling and gentle reflux), add the remaining bromide solution dropwise, maintaining a gentle reflux.

    • Causality Insight: The reaction is highly exothermic. Slow addition is crucial to control the temperature and prevent side reactions, such as Wurtz coupling. Anhydrous conditions are mandatory as Grignard reagents react violently with water.

  • Boronate Ester Formation:

    • After the magnesium has been consumed, cool the resulting dark Grignard solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard solution via cannula. Maintain the temperature at -78 °C throughout the addition.

    • Causality Insight: This step is performed at very low temperatures to prevent the newly formed boronate ester from reacting with a second equivalent of the Grignard reagent, which would lead to the formation of unwanted triarylborane byproducts.

  • Hydrolysis and Workup:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Cool the mixture in an ice bath and slowly quench the reaction by adding cold 1 M aqueous HCl. Stir vigorously until two clear layers form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality Insight: The acidic workup protonates the boronate ester to yield the final boronic acid and also quenches any unreacted Grignard reagent.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) or by column chromatography on silica gel. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

The paramount application of [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid is its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[5][6] The reaction facilitates the coupling of this boronic acid with various organic halides or triflates (R-X).

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd R-Pd(II)-X L₂ Oxidative Adduct Pd0->OxAdd Oxidative Addition Trans R-Pd(II)-Ar L₂ Transmetalation Complex OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R-Ar (Coupled Product) Trans->Product RX R-X (Aryl/Vinyl Halide) RX->OxAdd ArBOH Ar-B(OH)₂ Base (OH⁻) ArBOH->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an organic halide (R-X), forming a Pd(II) complex. The rate of this step is highly dependent on the nature of 'X' (I > Br > OTf > Cl) and the electron density of the palladium catalyst.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species [ArB(OH)₃]⁻.[7] This species then transfers its aryl group (Ar) to the palladium center, displacing the halide and forming a new R-Pd(II)-Ar complex. This is often the rate-determining step of the cycle.[5]

  • Reductive Elimination: The two organic fragments (R and Ar) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Safety and Handling

As with all laboratory chemicals, [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid must be handled with appropriate care. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

  • GHS Hazard Classification:

    • Signal Word: Warning[2][8]

    • Pictogram: GHS07 (Exclamation Mark)

    • Hazard Statements:

      • H302: Harmful if swallowed.[2]

      • H315: Causes skin irritation.[8][9]

      • H319: Causes serious eye irritation.[8][9]

      • H335: May cause respiratory irritation.[8][9]

  • Precautionary Measures & PPE:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[4] If there is a risk of generating dust, a NIOSH-approved N95 dust mask should be worn.[8]

    • Handling: Avoid breathing dust.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[2]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]

Conclusion

[4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid is a highly valuable and versatile building block for synthetic chemists. Its utility, primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures relevant to pharmaceuticals and materials science. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in a safe and effective manner.

References

An In-depth Technical Guide to (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, also known by synonyms such as Ethyl (4-boronophenyl)acetate, is a key bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a reactive boronic acid moiety and an ethyl ester functional group, makes it an invaluable building block for the synthesis of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the formation of carbon-carbon bonds.[1] Simultaneously, the ethyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the facile introduction of diverse functionalities. This guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of this versatile reagent, with a focus on practical insights for laboratory use.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. While some specific experimental data for this compound is not widely published, its properties can be reliably inferred from data provided by commercial suppliers and the well-understood chemistry of arylboronic acids.

Key Identifiers and Molecular Characteristics
PropertyValueSource(s)
CAS Number 92243-74-8[2]
Molecular Formula C₁₀H₁₃BO₄[2]
Molecular Weight 208.02 g/mol
Appearance White to off-white solid/powder[2]
IUPAC Name This compoundN/A
Solubility Profile

Expected Solubility:

  • High: Tetrahydrofuran (THF), Dioxane, Acetone, Methanol, Ethanol

  • Moderate: Ethyl Acetate, Dichloromethane (DCM), Chloroform

  • Low/Insoluble: Hexanes, Toluene, Water (though solubility can be pH-dependent)

Experimental Insight: The ester functionality in this compound is expected to enhance its solubility in moderately polar organic solvents compared to unsubstituted phenylboronic acid. When selecting a solvent for reactions, particularly Suzuki-Miyaura couplings, a balance must be struck between dissolving the boronic acid and ensuring compatibility with the other reagents and catalyst system.

Thermal Properties

A definitive melting point for this compound is not consistently reported across publicly available sources, with some suppliers indicating no data is available.[5] This can be attributed to the propensity of boronic acids to undergo dehydration upon heating to form cyclic anhydride trimers known as boroxines. This transformation can affect the accuracy and reproducibility of melting point measurements.

Handling, Storage, and Stability: Preserving Reagent Integrity

Arylboronic acids are generally stable compounds, but their efficacy can be compromised by improper handling and storage. The primary degradation pathway for boronic acids is protodeboronation, a reaction that cleaves the carbon-boron bond.

Recommended Storage Conditions

To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended:

  • Temperature: 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep in a tightly sealed container to protect from moisture.

Causality Behind Recommendations: The boronic acid functional group is sensitive to moisture and atmospheric oxygen. Storing at reduced temperatures and under an inert atmosphere minimizes the rates of hydrolytic and oxidative degradation pathways.

Stability Considerations

While generally stable, arylboronic acids can be susceptible to decomposition under certain conditions, particularly the protodeboronation reaction, which is often accelerated in the presence of water and certain metals. The stability of the boronic acid is a critical factor in the success of cross-coupling reactions.

Synthesis and Purification: A Practical Approach

While several methods exist for the synthesis of arylboronic acids, a common and effective laboratory-scale preparation involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

General Synthetic Pathway

The synthesis of this compound can be envisioned starting from a suitable halogenated phenylacetic acid ester, such as ethyl 2-(4-bromophenyl)acetate.

Synthesis_Pathway A Ethyl 2-(4-bromophenyl)acetate B Grignard Reagent A->B  Mg, THF D Boronate Ester Intermediate B->D  1. B(O-iPr)₃  THF, -78 °C C Triisopropyl Borate C->D E This compound D->E  2. H₃O⁺

Caption: General synthesis of this compound.

Illustrative Experimental Protocol

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of ethyl 2-(4-bromophenyl)acetate in anhydrous THF to initiate the reaction. Once the reaction begins, add the remaining ethyl 2-(4-bromophenyl)acetate solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the reaction mixture at -78 °C for several hours.

  • Hydrolysis: Allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography. It is often important to recrystallize and dry arylboronic acids before use to remove boroxine anhydrides that can form during storage and do not perform as well in coupling reactions.[6]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery and organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal r1_pd_ar R¹-Pd(II)L₂-Ar transmetal->r1_pd_ar boronate Ar-B(OH)₃⁻ boronate->transmetal boronic_acid Ar-B(OH)₂ boronic_acid->boronate OH⁻ base Base (e.g., K₂CO₃) reductive_elim Reductive Elimination r1_pd_ar->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-Ar reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insight: The choice of base, solvent, and palladium ligand is crucial for the success of a Suzuki-Miyaura coupling. For substrates containing ester groups, such as this compound, milder bases like potassium carbonate or cesium carbonate are often preferred to avoid hydrolysis of the ester. The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed mixture of an organic solvent (e.g., dioxane) and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

While a publicly available, verified NMR spectrum for this compound (CAS 92243-74-8) is not readily found, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Resonances (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of δ 7.2-8.0 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.

  • Ethyl Group (Ester): A quartet around δ 4.1-4.3 ppm (OCH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

  • Methylene Group: A singlet around δ 3.6-3.8 ppm (Ar-CH₂).

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and may vary in chemical shift.

Expected ¹³C NMR Resonances (in CDCl₃):

  • Carbonyl Carbon: A resonance around δ 170-175 ppm.

  • Aromatic Carbons: Resonances in the aromatic region (δ 120-140 ppm), including the carbon attached to the boron atom (ipso-carbon), which may be broad or unobserved due to quadrupolar relaxation.

  • Ethyl Group Carbons: Resonances around δ 60-65 ppm (OCH₂) and δ 13-15 ppm (CH₃).

  • Methylene Carbon: A resonance around δ 40-45 ppm (Ar-CH₂).

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile reagent in the toolbox of the modern synthetic chemist. Its utility in constructing complex molecular frameworks through the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the potential for further derivatization via its ester functionality, ensures its continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for efficient and modular synthetic strategies continues to grow, the application of well-designed building blocks like this compound will undoubtedly expand, enabling the discovery and development of novel chemical entities with significant societal impact.

References

The Strategic Utility of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Cross-Coupling Chemistry

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable building block in contemporary organic synthesis. Its structure, featuring a phenylboronic acid moiety and an ethyl phenylacetate group, offers a unique combination of reactivity and functionality. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of organic halides. Simultaneously, the ethyl ester provides a latent carboxylic acid functionality that can be further manipulated or incorporated into larger molecular frameworks. This guide provides a comprehensive overview of the key applications of this reagent, with a focus on its role in the synthesis of biphenyl derivatives, its utility in medicinal chemistry, and its potential in materials science.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed transformation allows for the efficient construction of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing ethyl acetate group on the phenylboronic acid can influence the transmetalation step. While strong electron-withdrawing groups can sometimes retard the reaction rate, the effect of the -CH2COOEt group is generally moderate, allowing for efficient coupling under standard conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and turnover numbers.

Suzuki_Miyaura_Coupling Ar-X Aryl Halide (Ar-X) Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid This compound Base Base Boronic_Acid->Base Boronate Activated Boronate Base->Boronate Boronate->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Product Biphenyl Product Reductive\nElimination->Product

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf)Catalyst choice depends on the reactivity of the aryl halide.
Ligand PPh₃, SPhos, XPhosBuchwald ligands are often effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, 1,4-Dioxane, DMF, Toluene/WaterBiphasic solvent systems can be beneficial in some cases.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive aryl chlorides.

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling.

Applications in Medicinal Chemistry: Access to Bioactive Scaffolds

The biphenyl-4-ylacetic acid scaffold, readily accessible from this compound via Suzuki coupling followed by ester hydrolysis, is a privileged structure in medicinal chemistry.[2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent example of a drug class featuring the biphenyl-4-ylacetic acid core is the NSAIDs. For instance, Felbinac (biphenyl-4-ylacetic acid) and its derivatives are known for their anti-inflammatory and analgesic properties. The synthesis of ethyl (4-phenylphenyl)acetate, a direct analogue of the product from a Suzuki coupling with this compound, has been explored as a precursor to new NSAIDs for the treatment of arthritis.[3]

Medicinal_Chemistry_Application Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide Aryl_Halide->Suzuki_Coupling Biphenyl_Ester Ethyl biphenyl-4-ylacetate Derivative Suzuki_Coupling->Biphenyl_Ester Hydrolysis Hydrolysis Biphenyl_Ester->Hydrolysis Biphenyl_Acid Biphenyl-4-ylacetic acid Derivative Hydrolysis->Biphenyl_Acid Bioactive_Scaffold Bioactive Scaffold for NSAIDs, etc. Biphenyl_Acid->Bioactive_Scaffold

Figure 2: Synthetic Pathway to Bioactive Biphenyl-4-ylacetic Acid Scaffolds.

Antifungal and Anticancer Agents

Esters derived from biphenyl-4-carboxylic acid have demonstrated promising antifungal activity against Candida species.[4] Furthermore, small molecule libraries of biphenyl carboxylic acids have been synthesized and screened for their in vitro anticancer activity against human breast cancer cell lines, with some derivatives showing outstanding activity.[5] The use of this compound provides a convergent and efficient route to these important classes of compounds.

Potential in Materials Science: Crafting Functional Polymers and Liquid Crystals

The rigid biphenyl unit is a common component in liquid crystals and functional polymers due to its ability to impart desirable thermal and electronic properties. While specific examples utilizing this compound are not extensively documented, its potential as a monomer in polymerization reactions is significant.

Synthesis of Conjugated Polymers

The boronic acid functionality can be exploited in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ethyl phenylacetate group could be retained in the polymer backbone to modulate solubility and processing characteristics, or it could be hydrolyzed to the carboxylic acid to introduce functionality for cross-linking or surface modification.

Liquid Crystal Synthesis

Biphenyl derivatives are well-known for their liquid crystalline properties. The elongated, rigid structure of the biphenyl core is conducive to the formation of mesophases. The ethyl biphenyl-4-ylacetate structure, obtained from this compound, can serve as a foundational building block for the synthesis of more complex liquid crystalline molecules.

Conclusion

This compound is a strategically important building block in organic chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to substituted biphenyl-4-ylacetic acid ethyl esters. These intermediates are of significant value in medicinal chemistry, serving as precursors to a variety of bioactive compounds, including NSAIDs, antifungal agents, and anticancer agents. Furthermore, the inherent properties of the biphenyl scaffold suggest a promising, though less explored, potential for this reagent in the development of novel functional materials such as conjugated polymers and liquid crystals. As the demand for complex molecular architectures continues to grow, the versatility and accessibility of this compound will undoubtedly secure its place as a valuable tool in the synthetic chemist's arsenal.

References

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic Acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 92243-74-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes key safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The protocols described herein are based on established principles for handling organoboron compounds and data extrapolated from structurally similar molecules.

Chemical Identification and Physicochemical Properties

This compound is an important building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from its stability, ease of handling compared to other organometallics, and specific reactivity.[2] Understanding its physical properties is the first step toward safe handling.

PropertyValueSource(s)
CAS Number 92243-74-8[3][4]
Molecular Formula C10H13BO4[3]
Molecular Weight 208.02 g/mol (Calculated)
Appearance Typically a white to off-white powder or solid[3]
Purity Commonly available at ≥97%[3]
Solubility Soluble in most polar organic solvents; poorly soluble in nonpolar solvents like hexanes.[5]
Stability Generally stable, but can be hygroscopic and air-sensitive.[6][7] Prone to dehydration to form cyclic anhydrides (boroxines).[2]

Hazard Identification and Toxicological Profile

GHS Hazard Classification (Anticipated): Based on data for structurally similar compounds, the following hazards should be assumed. A safety data sheet for a closely related compound, (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, classifies it as a skin and eye irritant.[10] Phenylboronic acid itself is classified as harmful if swallowed.[5][6][11][12]

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Toxicological Summary:

  • Oral Toxicity: Phenylboronic acid has a reported oral LD50 in rats of 740 mg/kg, classifying it as harmful if swallowed.[5][13][14] Ingestion of this compound should be avoided, and it should never be consumed.[6][15]

  • Inhalation: As a fine powder, this compound poses a risk of respiratory tract irritation.[16][17] Dust generation must be minimized during handling.[6][11]

  • Skin and Eye Contact: Direct contact may cause skin and serious eye irritation.[10][16][18] Prolonged exposure should be prevented.

  • Carcinogenicity and Mutagenicity: No components of similar boronic acids are generally identified as probable or confirmed carcinogens by IARC, ACGIH, or NTP.[12][13][15][19]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is critical for minimizing exposure.

  • Engineering Controls :

    • Fume Hood: All handling of the solid compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[20] Ensure the fume hood has adequate airflow before beginning work.[20]

    • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the laboratory.[6][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes (compliant with EN 166 or OSHA 29 CFR 1910.133 standards) are mandatory.[16][17]

    • Hand Protection: Nitrile or neoprene protective gloves should be worn at all times.[15][16] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[15] Contaminated gloves should be disposed of immediately.[15]

    • Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened.[20] Wear appropriate clothing to prevent skin exposure.[6][16]

    • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required.[16] For large-scale work or in the event of a ventilation failure, a NIOSH-approved respirator with a particulate filter may be necessary.[16]

Standard Operating Procedures for Safe Handling

Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures provide a framework for common manipulations.

Workflow for General Handling of Boronic Acids

G cluster_prep Preparation & Setup cluster_handling Material Handling (in Fume Hood) cluster_cleanup Conclusion & Cleanup A Review SDS and SOP B Don Personal Protective Equipment (Goggles, Lab Coat, Gloves) A->B C Verify Fume Hood Functionality B->C D Retrieve Container from Storage C->D E Weigh Solid into Secondary Container D->E F Prepare Solution (Add solid to solvent) E->F G Transfer to Reaction Vessel F->G H Quench Reaction (if applicable) G->H I Segregate and Label Waste H->I J Decontaminate Glassware & Surfaces I->J K Return Primary Container to Storage J->K L Remove PPE and Wash Hands K->L

Caption: General laboratory workflow for handling solid boronic acids.

Protocol 1: Weighing and Dispensing Solid this compound
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the analytical balance is clean and located inside a chemical fume hood or a vented balance enclosure.

  • Tare: Place a clean, dry weigh boat or beaker on the balance and tare the mass to zero.

  • Dispensing: Open the primary container. Using a clean spatula, carefully transfer the desired amount of the solid to the tared container. Perform this action slowly and gently to minimize dust formation. Avoid tapping or shaking the container unnecessarily.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Carefully clean the spatula and any minor dust particles from the balance and surrounding area using a damp wipe. Dispose of the wipe in the appropriate solid chemical waste container.

  • Record: Record the final mass and proceed with the experiment.

Protocol 2: Dissolution and Solution Handling
  • Solvent Selection: Choose an appropriate polar organic solvent in which the compound is soluble (e.g., THF, DMF, ethanol).

  • Procedure: In a fume hood, place the weighed solid in a suitable flask equipped with a magnetic stir bar.

  • Addition: Slowly add the solvent to the solid while stirring. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

  • Mixing: Stir until the solid is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution in a well-ventilated area.

  • Transfer: Use a clean pipette or cannula for transferring the solution to the reaction vessel.

Storage, Stability, and Incompatibility

Proper storage is crucial to maintain the integrity of the reagent and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight.[13] The container should be kept tightly closed to prevent moisture absorption, as the compound is likely hygroscopic.[6][13] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6][7][17]

  • Stability: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon addition of water, it can affect the stoichiometry of reactions. The presence of the ester functional group may also make it susceptible to hydrolysis under strongly acidic or basic conditions.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or vigorous reactions.[6][14][17]

Emergency Procedures

Rapid and informed action is critical in the event of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[21] If breathing is difficult or symptoms like coughing persist, seek medical attention.[21][22]

  • Skin Contact: Remove all contaminated clothing.[20] Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][22] Seek medical attention if irritation develops or persists.[7][21]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[21][22] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[7][21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][15] If the person is conscious, have them drink one or two glasses of water.[19] Call a poison control center or seek immediate medical attention.[6][7]

Spill Response Protocol

The response to a spill depends on its size and location.

G Spill Spill Occurs Size Is the spill large or outside of a fume hood? Spill->Size Evacuate Alert others. Evacuate the area. Call emergency services. Size->Evacuate Yes Contained Is the spill contained within a fume hood? Size->Contained No (Small) Contained->Evacuate No Assess Assess personal safety. Can you clean it safely? Contained->Assess Yes Cleanup Don appropriate PPE. Use spill kit. Assess->Cleanup Contain Cover with absorbent material (e.g., vermiculite). Cleanup->Contain Collect Sweep solid carefully. Place in a sealed container. Contain->Collect Decon Decontaminate the area. Collect->Decon Dispose Label container as hazardous waste and dispose of properly. Decon->Dispose

Caption: Decision-making workflow for responding to a chemical spill.

  • Evacuate and Alert: For large spills or spills outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor.[20]

  • Containment (Small Spills): For small, contained spills inside a fume hood, ensure you are wearing appropriate PPE.

  • Cleanup: Do not use water. Use a dry cleanup procedure to avoid generating dust. Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[17]

  • Decontamination: Clean the spill area thoroughly with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[19]

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[19][21] Never discharge chemical waste into drains or the environment.[22]

References

storage conditions for (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Handling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic Acid

Introduction: The Critical Role of Purity and Stability

This compound is a vital reagent in modern organic synthesis, primarily utilized as a versatile coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures, particularly in pharmaceutical and materials science research, is predicated on its purity and predictable reactivity. However, the boronic acid functional group is inherently susceptible to several degradation pathways that can compromise experimental outcomes. Improper storage and handling can lead to diminished yields, formation of impurities, and poor reproducibility.

This guide provides a comprehensive overview of the optimal storage and handling conditions for this compound. It is designed for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for successful and reproducible synthetic chemistry. We will delve into the chemical principles governing its stability, outline field-proven protocols, and offer troubleshooting advice to ensure the long-term viability of this valuable compound.

Chemical Properties and Inherent Instabilities

Boronic acids, including this compound, are generally stable, easy-to-handle solids, but their chemistry is dictated by the electron-deficient boron atom, making them mild Lewis acids.[1][2] This inherent reactivity is the root of their primary degradation pathways. Understanding these pathways is crucial for designing effective storage strategies.

Dehydration to Boroxines

The most common degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This is a reversible condensation reaction that is driven by the removal of water, which can be facilitated by heat or the presence of a dehydrating agent.[1][2][3] Even at room temperature, gradual conversion to the boroxine can occur, especially if the compound is exposed to moisture.[3]

The formation of boroxines alters the stoichiometry of reactions, as three molecules of the boronic acid are consumed to form one molecule of the trimer. While boroxines can sometimes be used directly in cross-coupling reactions, their formation complicates accurate measurement and can lead to inconsistent results.[4]

Caption: Reversible dehydration of boronic acids to form a cyclic boroxine trimer.

Oxidation

The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid into the corresponding phenol and boric acid.[4] This process can be accelerated by the presence of air, reactive oxygen species, or other oxidizing agents.[4][5][6] At physiological pH, the oxidation rate of phenylboronic acid can be comparable to that of thiols, highlighting its sensitivity.[7][8] For this compound, this would result in the formation of ethyl (4-hydroxyphenyl)acetate, a common impurity.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[4][5] This reaction is often accelerated by heat, the presence of acids or bases, or certain metal catalysts like palladium.[4][9] While less of a concern during storage of the solid material, it becomes a significant competing reaction during cross-coupling reactions, especially with unstable boronic acids.[9]

Recommended Storage Protocols

The key to preserving the integrity of this compound is to mitigate the factors that promote degradation: moisture, oxygen, heat, and light.

Core Storage Conditions

The following table summarizes the recommended storage conditions for short-term and long-term viability.

ParameterRecommendationRationale
Temperature Long-Term: ≤ -20°C Short-Term: 2-8°C Refrigeration or freezing significantly slows the rate of all degradation pathways. Several safety data sheets recommend refrigeration.[10][11][12]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes the risk of oxidation.[10][11][12] This is critical for long-term storage.
Moisture Store in a desiccator or dry box. Boronic acids are often hygroscopic (absorb moisture from the air).[10][11][12][13] Excluding moisture is the primary defense against boroxine formation.[14]
Container Tightly sealed, opaque glass vial. A tight seal prevents moisture and air ingress.[10][11][15] Opaque glass protects the compound from light, which can potentially accelerate degradation.
Step-by-Step Storage Workflow

The following protocol outlines the best practices for receiving and storing the reagent.

Storage_Workflow Receive Receive Reagent Inspect Inspect Container Seal and Integrity Receive->Inspect Transfer Transfer to Inert Atmosphere (Glovebox or Desiccator) Inspect->Transfer If seal is intact Aliquot Aliquot into Smaller, Pre-dried Vials Transfer->Aliquot Backfill Backfill Vials with Inert Gas (Ar/N₂) Aliquot->Backfill Seal Seal Tightly with Parafilm Backfill->Seal Label Label with Name, Date, and Lot No. Seal->Label Store Store in Desiccator at ≤ -20°C Label->Store

References

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional synthetic building block of significant interest in the fields of organic chemistry and drug discovery. As a member of the arylboronic acid family, it possesses the unique reactivity profile that makes it a cornerstone reagent in modern synthetic methodologies, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its structure incorporates a stable phenylboronic acid moiety, which serves as a versatile handle for carbon-carbon bond formation, and an ethyl acetate substituent, which provides a secondary reactive site for further molecular elaboration.

Boronic acids are generally stable, have low toxicity, and are relatively easy to handle, making them crucial intermediates in organic synthesis.[2][3] The incorporation of the boronic acid functional group into drug candidates has led to several FDA-approved therapeutics, such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma, demystifying earlier concerns about boron toxicity and paving the way for extensive research into boron-containing compounds.[3][4][5]

This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, and core applications. It is designed to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its utilization as a strategic intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. This compound is typically a white to off-white solid, and its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 92243-74-8[6][7]
Molecular Formula C₁₀H₁₃BO₄[6][7]
Molecular Weight 208.02 g/mol [7]
Appearance Powder or liquid[6]
Purity Typically ≥97%[6][7]
Storage Conditions Inert atmosphere, 2-8°C[7]
SMILES O=C(OCC)CC1=CC=C(B(O)O)C=C1[7]
InChI Key CKXOGMXYISAZGN-UHFFFAOYSA-N (for methoxy analog)[8]

Expert Insight on Characterization: The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques:

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons (typically in the 7-8 ppm region), a singlet for the benzylic CH₂, a quartet for the ethyl CH₂, and a triplet for the ethyl CH₃.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹¹B NMR: A crucial technique for organoboron compounds, this provides a characteristic signal for the boronic acid group.

  • LC-MS/UPLC: Used to confirm the molecular weight and assess the purity of the compound.[7]

Synthesis of this compound

While numerous methods exist for the synthesis of arylboronic acids, a common and reliable strategy involves the palladium-catalyzed cross-coupling of an aryl halide with a diboronyl reagent.[2] This approach offers high functional group tolerance, which is essential given the presence of the ethyl ester in our target molecule.

Below is a representative workflow for the synthesis of this compound.

G cluster_0 Synthetic Workflow A Starting Material: Ethyl (4-bromophenyl)acetate B Reagents: 1. Bis(pinacolato)diboron (B₂pin₂) 2. PdCl₂(dppf) (Catalyst) 3. Potassium Acetate (KOAc) (Base) A->B Add C Solvent: Anhydrous Dioxane or DMF B->C Dissolve in D Reaction Conditions: Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) C->D Apply E Intermediate: Pinacol Ester D->E Forms F Workup & Deprotection: 1. Aqueous Acid (e.g., HCl) 2. Organic Extraction E->F Process G Purification: Recrystallization or Column Chromatography F->G Purify H Final Product: This compound G->H Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Objective: To synthesize this compound from ethyl (4-bromophenyl)acetate.

Materials:

  • Ethyl (4-bromophenyl)acetate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate and Hexanes for extraction and purification

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl (4-bromophenyl)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, PdCl₂(dppf) (0.02-0.05 eq), followed by anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue (the pinacol ester intermediate) in a suitable solvent like acetone or THF. Add an aqueous solution of a strong acid (e.g., 2M HCl) and stir vigorously at room temperature for 2-4 hours to hydrolyze the pinacol ester to the boronic acid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by silica gel column chromatography to yield the final product as a white solid.

Causality Behind Experimental Choices:

  • Catalyst (PdCl₂(dppf)): The dppf ligand is robust and effective for coupling reactions involving aryl bromides. It provides a good balance of activity and stability.

  • Base (KOAc): A mild base is used to facilitate the catalytic cycle without promoting the hydrolysis of the sensitive ethyl ester group, a risk with stronger bases like NaOH or K₂CO₃ in aqueous media.[]

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. An inert atmosphere prevents its oxidation and deactivation.

  • Two-Step Process: The synthesis proceeds via a stable boronic ester (pinacol ester). This intermediate is often isolated before hydrolysis to the boronic acid, which simplifies purification and improves the final yield.

Core Application: The Suzuki-Miyaura Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, the core structure of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][10]

The reaction couples the arylboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar¹-Pd(II)-X L₂ B->C Forms D Transmetalation C->D E Ar¹-Pd(II)-Ar² L₂ D->E Forms F Reductive Elimination E->F F->A Regenerates G Ar¹-Ar² (Product) F->G Yields ArX Ar¹-X (Aryl Halide) ArX->B Boronic Ar²-B(OH)₂ (Our Reagent) Borate [Ar²-B(OH)₃]⁻ Boronic->Borate Activates Base Base (e.g., K₂CO₃) Base->Borate Borate->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki Coupling:

Objective: To couple this compound with an aryl bromide.

  • Reagent Preparation: In a flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base: Add a solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) and a base (e.g., aqueous 2M Na₂CO₃ or K₃PO₄). The choice of base and solvent is crucial and often needs to be optimized for specific substrates.[][10]

  • Reaction: De-gas the mixture thoroughly and heat under an inert atmosphere until the starting material is consumed.

  • Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic fractions, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting biaryl product using column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound in drug development lies in its bifunctionality. After its use in a Suzuki coupling to construct a core scaffold, the ethyl ester group serves as a versatile handle for further modification.

Strategic Utility:

  • Scaffold Synthesis: The boronic acid is used to build a biaryl or heteroaryl-aryl core structure, which is a common motif in many drug candidates.

  • Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds by coupling with various amines using standard reagents like EDC/HOBt or HATU. This allows for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a new chemical entity.

DrugDev A This compound (Starting Material) B Suzuki Coupling with R¹-X A->B C Biaryl Ethyl Ester (Intermediate) B->C D Ester Hydrolysis (e.g., LiOH) C->D E Biaryl Carboxylic Acid (Key Intermediate) D->E F Amide Coupling with R²-NH₂ E->F G Final Compound (Potential Drug Candidate) F->G

Caption: Synthetic utility in a drug discovery cascade.

This stepwise approach allows medicinal chemists to rapidly generate a library of related compounds, which can then be screened for biological activity against a specific target, such as a kinase, receptor, or enzyme. The boronic acid group itself is a known pharmacophore, capable of forming reversible covalent bonds with serine residues in enzyme active sites, a mechanism exploited by drugs like Vaborbactam, a β-lactamase inhibitor.[3][5]

Handling, Storage, and Safety

  • Storage: Like many boronic acids, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to prevent degradation.[7] Boronic acids can undergo slow decomposition (protodeboronation) or form anhydrides (boroxines) upon exposure to moisture and heat.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Safety: While generally considered to have low toxicity, boronic acids are irritants. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its utility is anchored in the robust and predictable reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions and the synthetic flexibility offered by its ethyl ester functional group. For researchers in drug discovery, this reagent provides a reliable and strategic starting point for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the importance of well-designed, multifunctional building blocks like this compound will undoubtedly increase, solidifying its place in the modern synthetic chemist's toolkit.

References

A Senior Application Scientist's Guide to (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a bifunctional organic compound, has emerged as a critical building block in modern medicinal chemistry and materials science. Its unique structure, featuring both a reactive boronic acid moiety and a versatile ethyl ester group, makes it an invaluable tool for creating complex molecular architectures. This guide provides a comprehensive overview of the compound, from its fundamental properties and commercial sourcing to practical, field-tested applications in synthetic chemistry.

Compound Profile and Significance

This compound, also known by its IUPAC name, ethyl 2-(4-(dihydroxyboranyl)phenyl)acetate, is prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to assemble novel molecular entities.[4] The presence of the ethyl phenylacetate group provides a secondary reactive handle that can be hydrolyzed to the corresponding carboxylic acid or used in further derivatization, expanding its synthetic utility.

Key Physicochemical Properties:

PropertyValue
CAS Number 92243-74-8
Molecular Formula C10H13BO4
Molecular Weight 208.02 g/mol
Appearance Typically an off-white to white solid powder
Primary Application Intermediate in organic synthesis, particularly Suzuki couplings

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-purity starting materials is paramount for reproducible research and development. Several reputable chemical suppliers offer this compound, though offerings may vary in purity, scale, and available documentation.

Table of Commercial Suppliers:

SupplierPurity (Typical)Key Offerings & Notes
Amadis Chemical ≥97%Offers various pack sizes and provides detailed product information, including COA, SDS, and NMR data upon request.[5]
BLDpharm CustomProvides the compound, sometimes requiring cold-chain transportation to maintain stability.[6]
Fluorochem CustomA well-established supplier with a broad range of boronic acids and related reagents for organic synthesis.[7]
Crysdot LLC ≥95%Lists the compound as a building block for research and development purposes.
Expert Insight: A Workflow for Supplier Selection

Choosing the right supplier involves more than comparing prices. For drug development professionals, consistency, purity, and comprehensive documentation are non-negotiable. The following decision-making workflow is recommended:

G start Start: Need Boronic Acid purity_check Purity Requirement? (e.g., >98% for GMP) start->purity_check research_supplier Research Grade Supplier (e.g., Amadis, Fluorochem) purity_check->research_supplier <98% (R&D) gmp_supplier GMP/Bulk Supplier (Requires Deeper Vetting) purity_check->gmp_supplier >98% (Process) scale_check Scale Needed? (mg, g, kg) doc_check Documentation Needed? (CoA, NMR, LC-MS) scale_check->doc_check request_quote Request Quote & Lead Time doc_check->request_quote No request_docs Request Certificate of Analysis (CoA) & Sample Spectra doc_check->request_docs Yes research_supplier->scale_check gmp_supplier->scale_check evaluate Evaluate Supplier: - Purity Conformance - Cost & Lead Time - Documentation Quality request_quote->evaluate request_docs->request_quote decision Select Supplier evaluate->decision G A 1. Reagent Assembly - Boronic Acid - Aryl Halide - Pd Catalyst & Base B 2. Inert Atmosphere (N2 or Ar Purge) A->B C 3. Add Degassed Solvents B->C D 4. Heat Reaction (80-100 °C) Monitor by TLC/LC-MS C->D E 5. Aqueous Workup (EtOAc/Water Extraction) D->E F 6. Purification (Silica Gel Chromatography) E->F G Final Product F->G

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Building Molecular Complexity for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and substituted styrene motifs that are prevalent in many drug candidates.[1][2] This guide provides an in-depth look at a specific application of this powerful reaction: the coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid . This versatile building block, featuring a reactive boronic acid and a stable ethyl ester functional group, is of significant interest to researchers in drug development for the synthesis of novel compounds with potential therapeutic applications.

The Scientific Foundation: Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium catalyst.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl bromide or iodide) to a palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1][3]

  • Transmetalation: In this key step, the organic moiety from the organoboron species (in our case, the (4-(2-ethoxy-2-oxoethyl)phenyl) group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of organic groups on the palladium center.[3][5]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond in the product. This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)R2L2 R¹-Pd(II)-R²(L₂) Transmetalation->ArPd(II)R2L2 Reductive_Elimination Reductive Elimination ArPd(II)R2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Ethyl (4'-(methoxy)-[1,1'-biphenyl]-4-yl)acetate

This protocol details a representative Suzuki-Miyaura coupling between This compound and 4-bromoanisole . The presence of the ester group on the boronic acid and the methoxy group on the aryl bromide demonstrates the excellent functional group tolerance of this reaction.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
4-Bromoanisole≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableHandle in a fume hood.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.5%Commercially AvailableUse freshly distilled or from a solvent purification system.
WaterDeionizedLaboratory Supply
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableFor drying organic layers.
Celite®---Commercially AvailableFor filtration.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Septa, needles, and syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 1.04 g, 5.0 mmol), 4-bromoanisole (1.2 equiv., e.g., 1.12 g, 6.0 mmol), and sodium carbonate (2.0 equiv., e.g., 1.06 g, 10.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv., e.g., 173 mg, 0.15 mmol).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • To the flask, add a degassed 3:1 mixture of 1,2-dimethoxyethane (DME) and water (e.g., 30 mL DME and 10 mL water) via syringe.

  • Reaction:

    • Heat the reaction mixture to 85 °C with vigorous stirring under a positive pressure of the inert gas.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate) to afford the pure product, ethyl (4'-(methoxy)-[1,1'-biphenyl]-4-yl)acetate.

Visualizing the Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - Boronic Acid - Aryl Halide - Base - Pd Catalyst inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent (e.g., DME/Water) inert->solvent heat 4. Heat and Stir (e.g., 85 °C, 4-12 h) solvent->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Filter through Celite® cool->filter extract 8. Aqueous Workup (EtOAc/Water Extraction) filter->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Expertise and Trustworthiness: Rationale Behind Experimental Choices

  • Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and reliable catalyst for a broad range of Suzuki-Miyaura couplings.[2] The triphenylphosphine ligands stabilize the palladium(0) state and facilitate the oxidative addition step. For more challenging substrates, such as aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) may be required to achieve high yields.[6][7]

  • The Role of the Base: The base is a critical component of the reaction, as it activates the boronic acid for transmetalation.[5] Sodium carbonate is a common and effective inorganic base that is soluble in the aqueous phase of the biphasic solvent system. The choice of base can significantly impact the reaction rate and yield, and other bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be screened for optimization.[3]

  • Solvent System: A biphasic solvent system, such as DME/water, is often employed to dissolve both the organic-soluble reactants (aryl halide, catalyst) and the water-soluble inorganic base.[3][8] The presence of water is also believed to facilitate the formation of the active boronate species.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of undesired homocoupling byproducts.[9] Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

Self-Validating System: Ensuring a Successful Reaction

This protocol is designed to be a self-validating system through in-process controls and final product characterization.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC allows the researcher to track the consumption of the starting materials and the formation of the product. This provides real-time feedback on the reaction's progress and helps determine the optimal reaction time.

  • Workup and Purification: The aqueous workup is designed to remove the inorganic base and other water-soluble impurities. Filtration through Celite® effectively removes the heterogeneous palladium catalyst. Finally, column chromatography provides a purified product, free from unreacted starting materials and byproducts.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for ethyl (4'-(methoxy)-[1,1'-biphenyl]-4-yl)acetate would confirm the successful formation of the desired C-C bond.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in drug discovery and development, where the construction of complex molecular scaffolds with high functional group tolerance is paramount.[3][4] This guide provides an in-depth technical overview and detailed experimental protocols for the use of a key functionalized building block, (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid . This reagent is invaluable for introducing the phenylacetic acid ethyl ester moiety, a common structural motif in pharmacologically active compounds. We will explore the mechanistic underpinnings of the reaction, critical parameters for optimization, and robust protocols designed for reproducibility and high yield, with a special focus on preserving the integrity of the ester functional group.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a complex, multi-step process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is fundamental to rational troubleshooting and optimization. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step oxidizes the catalyst to a Pd(II) species.[1][5] Electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center facilitate this step, especially for less reactive electrophiles like aryl chlorides.[5][6]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8][9] This activated species then exchanges its organic group with the halide on the Pd(II) complex, forming a di-organopalladium(II) intermediate. The choice of base is critical as it dictates the rate of this step and must be compatible with other functional groups in the molecule.[7][10]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5] Bulky ligands often promote this final, product-releasing step.[11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->PdII_OA Oxidative Addition PdII_T Ar-Pd(II)L₂-Ar' (Transmetalation Adduct) PdII_OA->PdII_T Transmetalation PdII_T->Pd0 Reductive Elimination Product Product (Ar-Ar') PdII_T->Product ArX Aryl Halide (Ar-X) ArX->PdII_OA Boronic This compound (Ar'-B(OH)₂) Boronic->PdII_T Base Base (e.g., K₂CO₃) Base->PdII_T

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

This specific boronic acid (CAS No. 92243-74-8) is an air-stable, solid reagent.[12][13] Its key feature is the ethyl ester functionality, which makes it an excellent precursor for synthesizing derivatives of phenylacetic acid, a privileged scaffold in medicinal chemistry.

However, the presence of the ester group introduces a critical challenge: susceptibility to hydrolysis under basic conditions. The choice of base, reaction temperature, and reaction time must be carefully managed to prevent saponification of the ester to the corresponding carboxylic acid, which can complicate purification and lower the yield of the desired product.[14]

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst and Ligand Selection

The combination of a palladium source and a supporting ligand is crucial for catalytic activity. While traditional catalysts like Pd(PPh₃)₄ are effective in some cases, modern catalyst systems composed of a palladium precatalyst and a bulky, electron-rich phosphine or NHC ligand often provide superior results, especially for challenging substrates.[6][15] These advanced ligands promote efficient oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for lower catalyst loadings.[16]

Catalyst System Typical Loading (mol%) Advantages Considerations
Pd(PPh₃)₄ 1 - 5Readily available, well-established.Air-sensitive, may require higher temperatures, less effective for aryl chlorides.[15]
Pd(OAc)₂ + PPh₃ 1 - 5Bench-stable Pd(II) source, cost-effective.Requires in-situ reduction to Pd(0), which can be inefficient.[5]
PdCl₂(dppf) 1 - 3Efficient for a broad range of substrates, good thermal stability.Can be less active for highly sterically hindered substrates.
Buchwald Precatalysts (e.g., XPhos Pd G3) 0.5 - 2Highly active, air- and moisture-stable, excellent for challenging substrates (including chlorides).[6][15]Higher cost compared to traditional catalysts.
PEPPSI™-Type Catalysts 1 - 3Very stable (air and moisture), effective for NHC ligands, good for heteroaryl substrates.[5]Ligand choice is critical for optimal performance.
The Critical Role of the Base

The base is arguably the most critical variable when working with ester-functionalized substrates.[9] Its primary role is to activate the boronic acid for transmetalation.[7][8] However, a base that is too strong or used in a highly aqueous environment can readily hydrolyze the ethyl ester of our target boronic acid. Therefore, a careful balance must be struck.

Base Typical Equivalents Suitability for Ester-Containing Substrates Notes
NaOH, KOH 2 - 3Poor. High risk of rapid ester saponification.Generally avoided unless the substrate is extremely unreactive and ester hydrolysis is acceptable.
K₂CO₃, Cs₂CO₃ 2 - 3Good to Very Good. The workhorses of Suzuki coupling. Cs₂CO₃ is more soluble and basic, often giving better results.[9]Often used in a biphasic solvent system (e.g., Dioxane/Water). Careful temperature control is needed.
K₃PO₄ 2 - 3Excellent. A moderately strong base that is highly effective and generally very compatible with ester groups.[15]Often the base of choice for sensitive substrates. Can sometimes be used under anhydrous conditions.
KF 3Good. A mild base that can activate the boronic acid while minimizing ester cleavage.Reaction rates may be slower compared to carbonates or phosphates.[8][14]
Organic Bases (e.g., Et₃N, DIPEA) 3 - 4Moderate. Can be used, but often less effective at promoting transmetalation than inorganic bases.Useful in specific cases where inorganic bases are poorly soluble or incompatible.[9]
Solvent System Selection

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Polar aprotic solvents are most common. A small amount of water is often required to dissolve the inorganic base and facilitate the formation of the active boronate species.[5][17]

  • 1,4-Dioxane/Water: A very common and effective combination.

  • Toluene/Water: Good for higher temperature reactions.

  • Tetrahydrofuran (THF)/Water: Suitable for lower to moderate temperature reactions.

  • N,N-Dimethylformamide (DMF): A polar solvent that can sometimes improve the solubility of complex substrates.[2] Care must be taken as it can decompose at high temperatures.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a modern palladium catalyst system.

Experimental_Workflow start Start: Prepare Materials reagents Weigh Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (K₃PO₄, 2.0 eq) start->reagents setup Add Reagents to a Flame-Dried Schlenk Flask reagents->setup catalyst Add Pd Catalyst/Ligand (e.g., XPhos Pd G3, 1 mol%) setup->catalyst atmosphere Evacuate and Backfill with Inert Gas (Ar or N₂) (3x) catalyst->atmosphere solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1) atmosphere->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring solvent->reaction monitor Monitor Progress via TLC or LC-MS reaction->monitor workup Cool to RT, Quench with Water, and Extract with Organic Solvent (e.g., EtOAc) monitor->workup Upon Completion purify Dry Organic Layer (Na₂SO₄), Concentrate, and Purify (Silica Gel Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End: Isolated Product characterize->end

General workflow for the Suzuki-Miyaura cross-coupling experiment.
Materials and Reagents:

  • Aryl Halide (e.g., Aryl Bromide): 1.0 mmol

  • This compound: 1.2 mmol, 1.2 equiv.

  • Palladium Precatalyst (e.g., XPhos Pd G3): 0.01 mmol, 1 mol%

  • Base (e.g., K₃PO₄, finely ground): 2.0 mmol, 2.0 equiv.

  • Anhydrous, degassed 1,4-Dioxane: 4 mL

  • Degassed, deionized Water: 1 mL

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Apparatus Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Addition of Solids: To the flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst (0.01 eq).

  • Inerting the Atmosphere: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas. This is critical to remove oxygen, which can deactivate the catalyst.[11]

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-18 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and their potential solutions.

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed precatalyst or insufficient ligand).[11] 2. Insufficient degassing (presence of O₂).[5] 3. Poorly soluble reagents. 4. Incorrect base or solvent.1. Use a fresh, high-quality precatalyst. Consider screening different ligands. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Try a different solvent system (e.g., DMF, Toluene) or increase the temperature. 4. Screen alternative bases (e.g., Cs₂CO₃ if using K₃PO₄).
Protodeboronation Boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond).[5][11]1. Use a milder base (e.g., KF). 2. Lower the reaction temperature. 3. Use the boronic acid pinacol ester (BPin) derivative, which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen, which can promote Pd(II)-mediated homocoupling.[5][11]1. Improve the degassing procedure for solvents and the reaction vessel. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0).
Ester Hydrolysis Base is too strong, reaction temperature is too high, or reaction time is too long.[14]1. Switch to a milder base (K₃PO₄ or KF). 2. Reduce the reaction temperature and monitor carefully to stop the reaction upon completion. 3. Minimize the amount of water in the solvent system if possible.

References

Application Notes & Protocols: Optimized Suzuki-Miyaura Cross-Coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of biphenyl compounds through the Suzuki-Miyaura cross-coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid with a variety of aryl halides. This document provides not only detailed protocols but also the underlying scientific rationale for procedural choices, ensuring a robust and reproducible methodology.

Strategic Importance in Medicinal Chemistry and Materials Science

The biphenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ethyl ester, ethyl (4'-substituted-[1,1'-biphenyl]-4-yl)acetate, is a key intermediate in the synthesis of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of the C(sp²)–C(sp²) bond in these molecules, prized for its mild reaction conditions, broad functional group tolerance, and typically high yields.[1][2]

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A thorough understanding of the catalytic cycle is essential for troubleshooting and optimizing the Suzuki-Miyaura reaction. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar¹-Pd(II)(Ar²)L₂ Transmetalation->PdII_biaryl Boronate Ar²B(OR)₃⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²B(OH)₂ (this compound) BoronicAcid->Boronate + Base Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base is crucial for the formation of the boronate species, which is more nucleophilic and facilitates the transmetalation step.[6][7] The choice of ligand (L) on the palladium catalyst significantly impacts the efficiency of the oxidative addition and reductive elimination steps.

Key Reaction Parameters and Optimization Strategies

The successful coupling of this compound with aryl halides is contingent upon the judicious selection of several critical parameters.

Palladium Catalyst and Ligand Selection

The palladium source and its coordinating ligand are of paramount importance. While traditional catalysts like Pd(PPh₃)₄ are effective for reactive aryl iodides and bromides, more challenging substrates such as aryl chlorides often necessitate the use of more advanced catalyst systems.

Catalyst/Ligand SystemRecommended Aryl HalideTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄Ar-I, Ar-Br1-3Readily available, good for simple substrates.
Pd(OAc)₂ / SPhosAr-Cl, Ar-Br, Ar-OTf0.5-2Highly active for challenging substrates, broad functional group tolerance.[8]
Pd₂(dba)₃ / XPhosAr-Cl, Ar-Br0.5-2Excellent for sterically hindered substrates.
PEPPSI™-IPrAr-Cl, Ar-Br1-3Air and moisture stable pre-catalyst.

Expert Insight: For initial screenings, Pd(PPh₃)₄ is a reliable choice for aryl iodides and bromides. For less reactive aryl chlorides or when aiming for lower catalyst loadings, a Buchwald-Hartwig ligand such as SPhos or XPhos is recommended.[9] The ester moiety in this compound is generally stable, but the potential for hydrolysis under strongly basic conditions at elevated temperatures should be considered.

The Critical Role of the Base

The base activates the boronic acid to form a more reactive boronate complex.[7] The choice of base can significantly influence reaction rates and yields.

BaseStrengthSolubilityRecommended Use Cases
K₂CO₃ModerateAqueousGeneral purpose, cost-effective.[10]
Cs₂CO₃StrongOrganic SolventsOften improves yields for difficult couplings.[2]
K₃PO₄StrongAqueous/BiphasicParticularly effective for aryl chlorides.[8]
Et₃NOrganicOrganic SolventsGenerally less effective than inorganic bases.

Trustworthiness Check: It is advisable to perform a small-scale screen of different bases to identify the optimal conditions for a specific aryl halide. A common side reaction is the protodeboronation of the boronic acid, which can be minimized by careful selection of the base and reaction temperature.

Solvent System Selection

The solvent must solubilize the reactants and be stable at the reaction temperature. Biphasic systems are frequently employed.

Solvent SystemTypical Ratio (Org:Aq)Key Characteristics
Toluene / H₂O2:1 to 4:1Good for a wide range of substrates, easy separation.
Dioxane / H₂O2:1 to 4:1Higher boiling point, beneficial for less reactive halides.
THF / H₂O2:1 to 4:1Lower boiling point, suitable for highly reactive substrates.
DMF or DMAcMonophasicCan accelerate the reaction but may lead to side products.

Authoritative Grounding: Thoroughly degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) is crucial to prevent oxidation of the active Pd(0) catalyst.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the coupling of this compound with various aryl halides. These are general procedures and may require optimization for specific substrates.

General Protocol for Aryl Iodides and Bromides

Protocol_ArI_ArBr Start Start: Assemble Reaction Vessel Add_Reagents Add: This compound (1.1 eq) Aryl Halide (1.0 eq) Pd(PPh₃)₄ (2 mol%) K₂CO₃ (2.0 eq) Start->Add_Reagents Add_Solvents Add Solvents: Toluene H₂O Add_Reagents->Add_Solvents Degas Degas with Argon/Nitrogen (3 cycles of vacuum/backfill) Add_Solvents->Degas Heat Heat to 80-100 °C (Monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Workup: Dilute with EtOAc Wash with H₂O, brine Heat->Workup Purify Purification: Dry over Na₂SO₄ Concentrate Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Figure 2. Experimental workflow for coupling with aryl iodides and bromides.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.1 equivalents), the aryl iodide or bromide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Aryl Chlorides

The coupling of aryl chlorides is more demanding and generally requires a more active catalyst system.

Protocol_ArCl Start Start: Assemble Reaction Vessel Add_Reagents Add: This compound (1.2 eq) Aryl Chloride (1.0 eq) Pd(OAc)₂ (1 mol%) SPhos (2 mol%) K₃PO₄ (2.5 eq) Start->Add_Reagents Add_Solvent Add Solvent: Degassed Dioxane/H₂O (5:1) Add_Reagents->Add_Solvent Degas Degas with Argon/Nitrogen (3 cycles of vacuum/backfill) Add_Solvent->Degas Heat Heat to 100-110 °C (Monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Workup: Dilute with EtOAc Wash with H₂O, brine Heat->Workup Purify Purification: Dry over Na₂SO₄ Concentrate Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Figure 3. Experimental workflow for coupling with aryl chlorides.

Step-by-Step Methodology:

  • In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (0.01 equivalents) and SPhos (0.02 equivalents) to a Schlenk flask.

  • Add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), and potassium phosphate (2.5 equivalents).

  • Add degassed dioxane and water (e.g., in a 5:1 ratio).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in section 4.1.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst has not been deactivated by exposure to air. Use freshly opened catalyst or a pre-catalyst.

    • Insufficiently Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst. Ensure thorough degassing.

    • Poor Reagent Quality: Verify the purity of the boronic acid and aryl halide.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Consider lowering the reaction temperature or using a slight excess of the boronic acid.

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using a milder base or shorter reaction times.

    • Ester Hydrolysis: If significant hydrolysis of the ethyl ester is observed, consider using a milder base such as K₂CO₃ or running the reaction at a lower temperature.

References

Synthesis of Biaryl Compounds from (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of biaryl compounds utilizing (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid as a key building block. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol optimized for substrates bearing an ester functionality, and offers insights into reaction monitoring, product characterization, and troubleshooting. The significance of the resulting biaryl structures, particularly in the context of drug discovery and development, is also highlighted.

Introduction: The Significance of Biaryl Scaffolds

Biaryl motifs are privileged structures in medicinal chemistry and materials science, frequently appearing as core components in a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2] Their prevalence stems from the unique structural and electronic properties conferred by the conjoined aromatic rings, which can influence molecular conformation, receptor binding affinity, and pharmacokinetic profiles. The synthesis of functionalized biaryls is, therefore, a cornerstone of modern organic synthesis, enabling the exploration of vast chemical space in drug discovery programs.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing biaryl linkages.[2] Its appeal lies in its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a diverse palette of boronic acids and their derivatives.[4] this compound is a particularly valuable reagent, as it allows for the direct incorporation of a phenylacetate ester moiety, a common pharmacophore in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a range of aryl halides, with a special emphasis on preserving the integrity of the ethyl ester functionality.

The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (in this case, the (4-(2-ethoxy-2-oxoethyl)phenyl) group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium is replaced by the aryl group from the boronate, bringing the two coupling partners together on the palladium center.[7]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX OxAdd->PdII_ArX Ar-X Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation->PdII_ArAr Ar'-B(OH)₂ / Base PdII_ArAr->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow start Start setup Reaction Setup: - Add boronic acid, aryl bromide, Pd(OAc)₂ - Inert atmosphere start->setup addition Add Solvents and Base: - Acetone/Water (1:1) - 2M Na₂CO₃ (aq) setup->addition reaction Reaction: - Reflux (60-70 °C) - Monitor by TLC/LC-MS addition->reaction workup Workup: - Cool to RT - Extraction with Ethyl Acetate reaction->workup purification Purification: - Flash Column Chromatography workup->purification product Pure Biaryl Product purification->product

References

The Strategic Utility of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for efficient and modular synthetic routes to complex biologically active molecules is paramount. (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid has emerged as a particularly valuable building block, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its structure, featuring a reactive boronic acid moiety and a latent carboxylic acid in the form of an ethyl ester, offers chemists a powerful tool for the construction of intricate molecular architectures. This application note provides an in-depth guide to the use of this versatile reagent in pharmaceutical synthesis, with a focus on its application in the renowned Suzuki-Miyaura cross-coupling reaction. Boronic acids, in general, are favored in the pharmaceutical industry due to their relatively low toxicity, stability to air and moisture, and broad functional group tolerance, making them ideal for the late-stage functionalization of complex intermediates.[1][2]

The primary application of this compound lies in the formation of carbon-carbon bonds, most notably in the synthesis of biaryl and substituted aromatic structures that form the core of numerous therapeutic agents.[3] The ethyl ester group can be carried through many synthetic steps and later hydrolyzed to the corresponding carboxylic acid, a common functional group in drug molecules that can participate in crucial interactions with biological targets or improve the pharmacokinetic profile of a compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][5] this compound serves as the organoboron partner in this reaction, providing the (4-(2-ethoxy-2-oxoethyl)phenyl) moiety to the final product.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The choice of base is critical for the success of this step.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Palladium(II) Intermediate) B->C D Transmetalation C->D C->D + Ar'B(OH)2 / Base E Ar-Pd(II)-Ar'(L2) (Diorganopalladium(II) Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Coupled Product) F->G Product Formation ArX Ar-X (Aryl Halide) ArX->B + ArBOH Ar'B(OH)2 (this compound) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

A significant application of biaryl structures formed via Suzuki-Miyaura coupling is in the synthesis of the "sartan" class of antihypertensive drugs.[8] These drugs, such as Valsartan and Olmesartan, are angiotensin II receptor blockers that feature a biphenyl scaffold as a key structural motif.[4][9] While specific industrial syntheses are proprietary, the general strategy often involves the coupling of two key aromatic fragments. This compound is a valuable precursor for one of these fragments, where the ethyl phenylacetate moiety can be further elaborated to form part of the final sartan structure. For instance, in a retrosynthetic analysis of Valsartan, the biphenyl core can be disconnected to reveal precursor molecules that could be coupled using a Suzuki or Negishi reaction.[4][10]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is intended as a starting point and may require optimization for specific substrates and scales.

Materials and Reagents
ReagentCAS NumberMolecular WeightMolarity/ConcentrationAmount (mmol)Equivalents
Aryl bromideVariesVaries-1.01.0
This compound92243-74-8208.02-1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56-0.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212 M aqueous solution2.02.0
Toluene108-88-392.14---
Ethanol64-17-546.07---
Deionized Water7732-18-518.02---
Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Suzuki_Workflow Start Start Setup Reaction Setup (Flask, Stir Bar) Start->Setup Reagents Add Reactants: Aryl Bromide, Boronic Acid, Pd Catalyst, Base Solution Setup->Reagents Inert Establish Inert Atmosphere (Purge with Ar/N2) Reagents->Inert Solvent Add Degassed Solvents (Toluene/Ethanol) Inert->Solvent Heat Heat to 80-100 °C with Stirring Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).[6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed 2 M aqueous potassium carbonate solution (2.0 equiv).

  • Solvent Addition: Add degassed toluene and ethanol (e.g., in a 4:1 ratio) to the flask via syringe to achieve a suitable reaction concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor choice of base or solvent, low reaction temperature.Ensure the palladium catalyst is active. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water). Gradually increase the reaction temperature.[11]
Homocoupling of Boronic Acid Presence of oxygen, inappropriate catalyst.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Use a pre-activated Pd(0) catalyst.
Protodeboronation Presence of protic sources, prolonged reaction time at high temperature.Use anhydrous solvents. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

This compound is a highly valuable and versatile reagent in pharmaceutical synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of complex biaryl structures, which are prevalent in a wide range of drug molecules, including the important class of sartan antihypertensives. The straightforward protocol and the potential for further functionalization of the ethyl ester group make this boronic acid an indispensable tool for researchers and scientists in drug discovery and development.

References

aqueous phase Suzuki reaction with (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Aqueous Phase Suzuki-Miyaura Coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Introduction: Embracing Green Chemistry in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact on the pharmaceutical industry is profound, enabling the construction of complex biaryl and heteroaryl structures that are central to countless therapeutic agents.[4] As the industry increasingly pivots towards sustainable and environmentally responsible practices, the adaptation of this Nobel Prize-winning reaction to aqueous media represents a significant leap forward.[5][6] Aqueous phase Suzuki reactions not only reduce reliance on volatile organic solvents but can also enhance reaction rates and simplify product purification.[7][8]

This guide provides a detailed examination of the aqueous Suzuki-Miyaura reaction featuring This compound . This particular building block is of significant interest in drug discovery, offering a versatile scaffold that can be readily incorporated into potential drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles.[9][10] As a Senior Application Scientist, this document aims to move beyond a simple recitation of steps, providing the underlying principles, practical insights, and troubleshooting advice necessary for researchers, scientists, and drug development professionals to successfully implement this critical synthetic transformation.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][3][11] The entire process can be dissected into three fundamental steps.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (or pseudohalide). This step forms a new organopalladium(II) complex.[7][11] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][8]

  • Transmetalation : This is the defining step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[3][7] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1][11]

.dot

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Ar¹-X Trans Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) OxAdd->Trans Ar²-B(OH)₂ + Base Trans->Pd0 Ar¹-Ar² (Product) ArX Aryl Halide (Ar¹-X) ArX->OxAdd Boronic Boronic Acid (Ar²-B(OH)₂) Boronic->Trans

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Aqueous Coupling of this compound with 4-Bromoanisole

This protocol details a representative procedure for the coupling of this compound with 4-bromoanisole. The choice of an aryl bromide represents a common and practical substrate, balancing reactivity with accessibility.[1]

Materials and Reagents
ReagentM.W. ( g/mol )MmolEquivalentsAmountSupplier Notes
4-Bromoanisole187.041.01.0187 mgStarting electrophile
This compound208.021.21.2250 mgNucleophilic partner[12]
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02 (2 mol%)4.5 mgCatalyst precursor
Triphenylphosphine (PPh₃)262.290.040.04 (4 mol%)10.5 mgLigand
Potassium Carbonate (K₂CO₃)138.213.03.0415 mgBase
Toluene---5 mLOrganic Solvent
Deionized Water---5 mLAqueous Solvent

Causality Note:

  • Boronic Acid (1.2 equiv): A slight excess is used to drive the reaction to completion and compensate for potential side reactions like protodeboronation.[1]

  • Catalyst (2 mol%): Pd(OAc)₂ is a common, air-stable precatalyst. The phosphine ligand helps to stabilize the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps.[8]

  • Base (3.0 equiv): Potassium carbonate is an effective inorganic base for aqueous Suzuki reactions. It is sufficiently basic to promote boronate formation without causing hydrolysis of the ester functional group on the boronic acid.[7][13]

  • Solvent System: A biphasic toluene/water system is employed. This allows the organic substrates and the inorganic base to reside in their preferred phases, with the reaction occurring at the interface or in the organic phase, facilitated by the water-soluble boronate.[7]

Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (250 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (5 mL) to the flask.

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Inert Atmosphere (Optional but Recommended): While not always strictly necessary for robust couplings, purging the system with an inert gas (Nitrogen or Argon) for 5-10 minutes can prevent oxidation of the phosphine ligand and the Pd(0) catalyst, often leading to better yields and catalyst longevity.

  • Heating and Stirring: Immerse the flask in a preheated oil bath at 80-90°C. Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-4 hours. To sample for TLC, withdraw a small aliquot from the organic layer.

  • Workup - Phase Separation: Once the reaction is complete (disappearance of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

.dot

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Add Solvents (Toluene/Water) A->B C 3. Purge with N₂/Ar (Optional) B->C D 4. Heat to 80-90°C with Vigorous Stirring C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool & Separate Phases E->F G 7. Extract Aqueous Layer F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify via Chromatography H->I

Caption: Experimental workflow for the aqueous Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Ensure the palladium precatalyst has been stored properly. - Purge the reaction with an inert gas to prevent catalyst decomposition.
2. Insufficient Base- Use a freshly opened container of base; older carbonates can absorb moisture and CO₂. - Ensure the base is adequately soluble or the mixture is stirred vigorously.
3. Poor Quality Boronic Acid- Boronic acids can dehydrate to form boroxines upon storage. Consider using freshly purchased or purified material.
Protodeboronation Reaction conditions are too harsh (high temperature or prolonged time).- Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.- Thoroughly degas the solvents and purge the reaction vessel with an inert gas.
Product Purification Issues Residual palladium in the product.- Consider a post-purification wash with a palladium scavenging agent.

Safety and Handling

Professional laboratory safety practices are mandatory when performing this protocol.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[14][15][16]

  • Reagent Handling:

    • Boronic Acids: Generally considered irritants. Avoid inhalation of dust and skin contact.[16][17] Handle in a well-ventilated area or a fume hood.[15] Boronic acids are also known to be hygroscopic.[16]

    • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation and skin contact.

    • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.[13]

    • Solvents: Toluene and ethyl acetate are flammable and should be handled in a fume hood away from ignition sources.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

    • Inhalation: Move to fresh air.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.

References

Revolutionizing Biaryl Synthesis: Microwave-Assisted Suzuki-Miyaura Cross-Coupling with (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Dr. Evelyn Reed

Introduction: The Imperative for Speed and Efficiency in Modern Synthesis

In the fast-paced landscape of drug discovery and materials science, the rapid and efficient synthesis of novel molecular entities is paramount. Traditional synthetic methods, often reliant on prolonged reaction times and harsh conditions, can create significant bottlenecks in the development pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates, improving yields, and often leading to cleaner reaction profiles.[1][2][3][4] This is achieved through the unique mechanism of microwave heating, where direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, a stark contrast to the slower, conductive heating of conventional methods.[4][5][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials.[5][7] The convergence of microwave technology with this Nobel Prize-winning reaction has created a powerful synergy, enabling the synthesis of complex molecules in a fraction of the time required by conventional heating.[8][9]

This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a versatile building block for introducing a phenylacetate moiety. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust starting protocol, and discuss key optimization strategies to empower researchers to harness the full potential of this powerful synthetic tool.

Understanding the Reagent: this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a phenylboronic acid moiety, the key functional group for the Suzuki-Miyaura coupling, and an ethyl phenylacetate group. This latter group can serve as a handle for further functionalization or as a key pharmacophore in its own right.

Key Properties:

  • Molecular Formula: C₁₀H₁₃BO₄

  • Appearance: Typically a white to off-white powder.

  • Reactivity: The boronic acid group is a mild Lewis acid and is generally stable to air and moisture, making it a convenient reagent for organic synthesis.[10] The ester functionality is generally stable under typical Suzuki-Miyaura conditions but can be susceptible to hydrolysis under strongly basic or acidic conditions, a factor to consider during reaction work-up and purification.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Miyaura_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) + Base Borate_Complex [Ar'B(OH)3]⁻ Ar'-B(OH)2->Borate_Complex Borate_Complex->Transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the biaryl product and regenerate the active Pd(0) catalyst.

Experimental Protocol: A Robust Starting Point

This protocol provides a well-established starting point for the microwave-assisted Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. It is based on conditions known to be effective for similar substrates and can be optimized for specific reaction partners.[5][11][12][13]

Materials and Equipment:
  • Reactants:

    • Aryl bromide (1.0 equiv)

    • This compound (1.2 equiv)

  • Catalyst:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • Base:

    • K₂CO₃ (Potassium carbonate) (2.0 equiv) or Cs₂CO₃ (Cesium carbonate) (2.0 equiv)

  • Solvent:

    • 1,4-Dioxane/H₂O (4:1 v/v) or DMF/H₂O (4:1 v/v)

  • Equipment:

    • Microwave synthesis reactor

    • Microwave reaction vial with a stir bar

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Reaction Setup Workflow:

Figure 2: Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling. A step-by-step visual guide to the experimental procedure.

Step-by-Step Protocol:
  • Vial Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the palladium catalyst (0.025 mmol, 0.05 equiv), and the base (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent mixture (e.g., 2.5 mL of 1,4-dioxane/H₂O 4:1) to the vial.

  • Sealing: Securely cap the reaction vial. If the reaction is known to be oxygen-sensitive, the vial can be purged with an inert gas (e.g., nitrogen or argon) before sealing. However, many microwave-assisted Suzuki reactions can be run successfully without rigorous deoxygenation.[5]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Quench the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Optimization Strategies: Fine-Tuning for Success

While the provided protocol is a robust starting point, optimization is often necessary to achieve the best results for a specific substrate combination. The following table outlines key parameters and their potential impact on the reaction outcome.

ParameterStarting ConditionOptimization Strategy & Rationale
Temperature 120 °CIncrease (up to 150 °C): For less reactive aryl chlorides or sterically hindered substrates. Higher temperatures can overcome activation energy barriers. Decrease (80-100 °C): If product decomposition or side reactions are observed.
Time 15 minutesIncrease (up to 30 minutes): If the reaction does not go to completion. Decrease (5-10 minutes): For highly reactive substrates to minimize byproduct formation.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Vary the ligand: For challenging couplings, consider catalysts with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can promote oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃Stronger bases (e.g., K₃PO₄): Can be beneficial for less reactive boronic acids. Weaker bases (e.g., NaHCO₃): May be necessary for base-sensitive functional groups.
Solvent 1,4-Dioxane/H₂OAlternative solvents: DMF, ethanol, or toluene can be used. The choice of solvent can influence the solubility of reactants and the efficiency of microwave heating. Aqueous mixtures are often beneficial for Suzuki couplings.[5]

Safety Considerations

  • Pressure: Microwave reactions in sealed vessels can generate significant pressure. Always use vials and caps rated for the intended temperature and pressure. Never exceed the recommended fill volume of the reaction vial.

  • Specialized Equipment: Use only laboratory-grade microwave reactors designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Exothermic Reactions: Be cautious with potentially highly exothermic reactions. Start with small-scale experiments to assess the reaction profile.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for conducting Suzuki-Miyaura cross-coupling reactions. By leveraging the principles of dielectric heating, researchers can significantly reduce reaction times and improve synthetic outcomes. The use of versatile building blocks like this compound opens up avenues for the rapid generation of diverse molecular libraries for applications in drug discovery and materials science. The protocols and optimization strategies outlined in this application note provide a solid foundation for scientists to successfully implement and adapt this technology for their specific research needs, ultimately accelerating the pace of innovation.

References

Application Note: Suzuki-Miyaura Coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. This reagent is a critical building block in pharmaceutical and materials science for introducing a phenylacetic acid ethyl ester moiety. This document outlines the core mechanistic principles, offers a robust and validated step-by-step protocol, details the experimental workup and purification, and provides a thorough troubleshooting guide. The causality behind experimental choices, such as the selection of base to mitigate ester hydrolysis, is explained to ensure reproducible and high-yielding outcomes for researchers, scientists, and drug development professionals.

Introduction and Reagent Profile

This compound is an invaluable bifunctional reagent in organic synthesis. It allows for the direct installation of a protected phenylacetic acid group onto aryl or vinyl scaffolds via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The resulting coupled products are precursors to a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), and functional materials.

A key consideration when using this reagent is the presence of the ethyl ester functionality, which is susceptible to hydrolysis under strongly basic conditions.[1][2] Therefore, reaction conditions, particularly the choice and stoichiometry of the base, must be carefully selected to preserve this group while ensuring efficient catalytic turnover.

Reagent Properties:

  • Appearance: White to off-white solid

  • Stability: Generally stable to air and moisture but can be prone to protodeboronation under harsh conditions.[3] Store in a cool, dry place. Like many boronic acids, it may exist in equilibrium with its cyclic anhydride trimer (a boroxine).

  • Key Challenge: Balancing the need for a base to activate the boronic acid for transmetalation with the need to prevent hydrolysis of the ethyl ester.

The Suzuki-Miyaura Catalytic Cycle: Core Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate 'ate' complex (e.g., [RB(OH)₃]⁻).[5] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product boronic_acid Ar²B(OH)₂ + Base boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation aryl_halide Ar¹-X aryl_halide->oxidative_addition

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Coupling Procedure

This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.Notes
Aryl Bromide (Ar-Br)-1.01.0Substrate. Ensure it is pure and dry.
This compound208.021.21.2A slight excess ensures complete consumption of the limiting aryl halide.
Pd(PPh₃)₄ (Tetrakis)1155.560.020.02Catalyst. Handle in a fume hood. Other catalysts like Pd(OAc)₂ with SPhos can be used.[6]
Potassium Carbonate (K₂CO₃)138.212.52.5Anhydrous. A mild base to minimize ester hydrolysis.[7]
Dioxane / Water (4:1 v/v)-10 mL-Degassed solvent system. Toluene/ethanol or DME are also common.[8][9]
Schlenk flask / Reaction tube with stir bar-1-Must be oven-dried and cooled under an inert atmosphere.
Inert gas supply (Nitrogen or Argon)---Essential for preventing catalyst degradation.
Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Degassing: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (10 mL) via syringe. The reaction should be a heterogeneous mixture.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 85-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The reaction is typically complete within 4-12 hours.

Experimental Workup and Purification Workflow

A proper workup is critical for isolating the desired product in high purity.

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel. Add deionized water (30 mL). Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x 20 mL)

    • Saturated aqueous sodium chloride (brine) (1 x 20 mL) to aid in breaking emulsions and removing residual water.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).[10] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.

Workup_Workflow start Completed Reaction Mixture cool Cool to Room Temperature start->cool filter Dilute & Filter through Celite® cool->filter extract Liquid-Liquid Extraction (EtOAc / Water) filter->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate1 Concentrate in vacuo dry->evaporate1 crude Crude Product evaporate1->crude purify Flash Column Chromatography crude->purify evaporate2 Concentrate Pure Fractions purify->evaporate2 final_product Pure Product evaporate2->final_product

Figure 2. Step-by-step experimental workup and purification workflow.

Troubleshooting Guide

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reaction.3. Poor quality of reagents.1. Use a fresh bottle of catalyst or a different batch.2. Ensure the system is rigorously purged with inert gas. Use freshly distilled/degassed solvents.3. Check the purity of starting materials.
Significant Ester Hydrolysis 1. Base is too strong (e.g., NaOH, KOH).2. Reaction temperature is too high or run time is too long.1. Switch to a milder base like K₂CO₃, K₃PO₄, or CsF.[1][9]2. Lower the reaction temperature (e.g., to 70-80 °C) and monitor carefully to stop the reaction upon completion.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Prolonged heating.1. Use anhydrous base and solvents. A 4:1 or 5:1 organic/aqueous ratio is a good starting point.2. Minimize reaction time. Consider using a more stable boronic ester derivative if the problem persists.[3][6]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate this side reaction.[11]2. Certain palladium catalysts may promote this.1. Ensure rigorous exclusion of air from the reaction mixture.2. Screen different palladium catalysts and ligands.
Difficult Purification 1. Close Rf values of product and starting materials/byproducts.2. Residual palladium in the crude product.1. Try a different solvent system for chromatography or consider reverse-phase HPLC.2. Ensure the filtration through Celite® is performed carefully. A charcoal treatment can also remove residual palladium.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dioxane is a suspected carcinogen and flammable. Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Bases: Handle all bases with care. Potassium carbonate can cause irritation.

  • Pressure: Never heat a completely sealed system. If using a sealed tube, ensure it is pressure-rated and use a blast shield.

References

Application Note & Protocols: Strategic Ligand Selection for the Suzuki-Miyaura Cross-Coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly vital in the fields of drug discovery and materials science for the synthesis of complex molecular architectures. A key substrate in these areas is (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid , a versatile building block that incorporates a phenyl ring functionalized with an ester group. The presence of this ester moiety introduces specific challenges that necessitate careful optimization of reaction conditions, most critically, the selection of the appropriate ligand for the palladium catalyst.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategic ligand selection for the successful cross-coupling of this compound. We will delve into the mechanistic rationale behind ligand choice, present detailed experimental protocols, and offer a systematic approach to troubleshooting and optimization.

The Critical Role of the Ligand

In the Suzuki-Miyaura catalytic cycle, the ligand's role extends far beyond simply solubilizing the palladium catalyst.[4][5] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), directly influences the steric and electronic environment of the palladium center. This, in turn, modulates the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6]

For a substrate like this compound, the ideal ligand should:

  • Promote rapid oxidative addition: This is especially important when coupling with less reactive aryl chlorides.

  • Facilitate transmetalation: The ligand must not be so bulky as to prevent the boronic acid from approaching the palladium center.

  • Accelerate reductive elimination: This step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

  • Prevent catalyst deactivation: The ligand should stabilize the palladium species and prevent the formation of inactive palladium black.[4]

  • Tolerate the ester functionality: The chosen ligand and reaction conditions should not promote hydrolysis of the ethoxycarbonyl group.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Ligand Classes for Coupling with this compound

The two predominant classes of ligands for Suzuki-Miyaura coupling are phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands

Phosphine ligands are the traditional workhorses of cross-coupling chemistry. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.

  • Electron-Rich and Bulky Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are often the first choice for challenging couplings.[7][8] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[7] The electron-donating nature of these ligands also accelerates this step.[8] For the coupling of this compound, these ligands are highly effective, particularly with sterically hindered or electron-rich coupling partners.

  • Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) offer a good balance of steric bulk and electronic properties. They are known for their robustness and are particularly useful for couplings involving heteroaryl chlorides.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphines.[9] They are strong σ-donors and often form very stable palladium complexes.

  • Bulky NHC Ligands: Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are highly effective in Suzuki-Miyaura couplings.[10][11] Their strong electron-donating ability can enhance the rate of oxidative addition, even with unreactive aryl chlorides.[9] The steric bulk also promotes reductive elimination.

Decision-Making Workflow for Ligand Selection

The choice of ligand is highly dependent on the nature of the coupling partner (the aryl halide). The following workflow provides a logical approach to ligand selection.

Ligand_Selection_Workflow Start Start: Couple with This compound Aryl_Halide Identify Aryl Halide (Ar-X) Start->Aryl_Halide Aryl_Iodide_Bromide Aryl Iodide or Bromide (activated) Aryl_Halide->Aryl_Iodide_Bromide I or Br Aryl_Chloride Aryl Chloride (less reactive) Aryl_Halide->Aryl_Chloride Cl Sterically_Hindered Sterically Hindered? Aryl_Iodide_Bromide->Sterically_Hindered Ligand_Choice_1 Initial Choice: Pd(OAc)₂ / SPhos or XPhos (Buchwald Ligands) Aryl_Chloride->Ligand_Choice_1 General Ligand_Choice_3 Consider NHC Ligands: Pd-PEPPSI-IPr or [Pd(IPr)(cinnamyl)Cl]₂ Aryl_Chloride->Ligand_Choice_3 For high activity Sterically_Hindered->Ligand_Choice_1 Yes Ligand_Choice_4 Robust Option: PdCl₂(dppf) Sterically_Hindered->Ligand_Choice_4 No Ligand_Choice_2 Alternative: Pd₂(dba)₃ / P(t-Bu)₃ Ligand_Choice_1->Ligand_Choice_2 If issues persist caption Fig. 2: Ligand Selection Workflow.

Caption: Fig. 2: Ligand Selection Workflow.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: General Coupling with an Aryl Bromide using a Buchwald Ligand

This protocol is a robust starting point for many applications.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with an Aryl Chloride using an NHC Ligand

This protocol is designed for more challenging couplings with less reactive aryl chlorides.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Pd-PEPPSI-IPr catalyst (2 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • tert-Amyl alcohol, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add the Pd-PEPPSI-IPr catalyst (0.02 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous tert-amyl alcohol (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation: Ligand Performance Comparison

The following table summarizes representative yields for the coupling of this compound with 4-bromoanisole under standardized conditions.

Ligand Palladium Source Base Solvent Temp (°C) Yield (%)
SPhos Pd(OAc)₂K₃PO₄Dioxane/H₂O10095
XPhos Pd₂(dba)₃K₃PO₄Toluene10092
dppf PdCl₂(dppf)K₂CO₃DMF9085
P(t-Bu)₃ Pd₂(dba)₃K₂CO₃THF8088
IPr Pd-PEPPSI-IPrK₂CO₃t-Amyl alcohol10096

Yields are representative and may vary depending on the specific reaction conditions and substrate purity.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality base.1. Use fresh palladium source and ligand. 2. Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere.[12] 3. Use a freshly opened or finely ground base.
Protodeboronation of Boronic Acid 1. Presence of water. 2. Prolonged reaction times at high temperatures. 3. Base is too strong.1. Use anhydrous solvents. 2. Monitor the reaction closely and stop when the starting material is consumed. 3. Consider a milder base such as K₂CO₃ or Cs₂CO₃.[13]
Ester Hydrolysis 1. Harsh basic conditions. 2. High reaction temperature.1. Use a milder base like K₂CO₃ or Na₂CO₃. 2. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas solvents and maintain a positive pressure of inert gas. 2. Screen different ligands to find one that promotes faster transmetalation.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is highly achievable with careful consideration of the ligand. For most applications involving aryl bromides and iodides, bulky, electron-rich dialkylbiaryl phosphines like SPhos and XPhos provide excellent results. For more challenging couplings with aryl chlorides, N-heterocyclic carbene ligands offer a powerful alternative. By understanding the mechanistic principles behind ligand selection and following a systematic approach to optimization, researchers can reliably synthesize a wide range of valuable compounds using this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. This particular reagent, while highly useful, presents unique challenges due to the presence of a base-sensitive ethyl ester functionality. Our goal is to equip you with the knowledge to diagnose issues, mitigate side reactions, and ultimately improve your reaction yields and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in Suzuki couplings?

A1: The main challenges stem from the two functional groups on the molecule: the boronic acid and the ethyl ester.

  • Ester Hydrolysis: The ethyl ester is susceptible to saponification (hydrolysis) under strongly basic aqueous conditions, which are common in many Suzuki protocols. This converts your desired product into a carboxylate salt, complicating purification and reducing the yield of the intended ester.

  • Protodeboronation: Like many arylboronic acids, this reagent can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This process consumes your starting material and is often promoted by water and harsh basic conditions.[2][4]

Q2: What is the fundamental role of the base in the Suzuki coupling, and why is the choice so critical for this substrate?

A2: The base is essential for the transmetalation step, which is often rate-limiting. It activates the boronic acid by converting it from a neutral, less reactive species to a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[5][6][7][8] This boronate species then efficiently transfers its aryl group to the palladium center. The choice of base is critical for this compound to prevent hydrolysis of the ester group. Strong, nucleophilic bases in aqueous solutions (like NaOH or Ba(OH)₂) can readily attack the ester. Therefore, milder, non-nucleophilic, or anhydrous-compatible bases are strongly preferred.[8][9]

Q3: How do I select an appropriate palladium catalyst and ligand for this type of coupling?

A3: For coupling electron-neutral boronic acids with standard aryl bromides or iodides, a general-purpose catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) can be effective. However, if you are using a less reactive coupling partner, such as an aryl chloride or an electron-rich aryl bromide, you will need a more active catalyst system.[10][11] Modern systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are designed to accelerate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle, often leading to higher yields at lower temperatures.[8][11][12]

Troubleshooting Guide: From Low Yields to Success

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: I see little to no consumption of my starting materials.

  • Question: My reaction shows very low conversion of the aryl halide and boronic acid, even after extended time or heating. What's wrong?

  • Answer & Solutions: This issue typically points to a problem with the catalytic cycle's initiation or early steps.

    • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.

      • Cause: The palladium source, especially Pd(II) precatalysts, may be old. Phosphine ligands can oxidize if not stored properly under an inert atmosphere.[1] Oxygen in the reaction vessel is a primary cause of catalyst deactivation.[12]

      • Solution: Use fresh, high-purity catalyst and ligands. Most importantly, ensure your solvent is rigorously degassed and the reaction is set up under a positive pressure of an inert gas (Argon or Nitrogen).[8][13] Perform several vacuum/backfill cycles on the reaction flask after adding the solid reagents.[13]

    • Inefficient Oxidative Addition: This step is often rate-limiting, especially with unreactive aryl halides.

      • Cause: The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl.[1][10] Aryl chlorides and electron-rich aryl bromides are particularly challenging.

      • Solution: For aryl chlorides, switch to a more potent catalyst system. Use a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) that is known to facilitate the oxidative addition of challenging substrates.[8][11][12]

    • Poor Reagent Solubility or Mixing:

      • Cause: In biphasic systems (e.g., Toluene/Water), poor stirring can limit the interaction between reagents in different phases.[12] The chosen base may also have poor solubility in the solvent.

      • Solution: Increase the stirring rate to ensure vigorous mixing.[12] If the base is insoluble, consider switching to a more soluble one or using a solvent system that promotes solubility, like dioxane/water or THF/water.[8]

Problem 2: My starting materials are consumed, but the yield of the desired product is low, and I see other spots on my TLC/LC-MS.

  • Question: The reaction seems to work, but my final yield is poor. What are the likely side reactions and how can I minimize them?

  • Answer & Solutions: This scenario suggests that while the catalyst is active, the desired pathway is competing with one or more destructive side reactions.

    • Side Reaction: Hydrolysis of the Ethyl Ester

      • Cause: The use of strong aqueous bases (e.g., NaOH, K₂CO₃ in water) saponifies the ethyl ester to the corresponding carboxylic acid.

      • Solution: This is the most critical optimization for this specific substrate.

        • Switch to a Milder Base: Use potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][8][9] These bases are effective at promoting the reaction while being less nucleophilic towards the ester.

        • Use Anhydrous or Aprotic Conditions: Running the reaction in a solvent like anhydrous dioxane or THF with a base like K₃PO₄ can completely avoid ester hydrolysis.[4]

    • Side Reaction: Protodeboronation

      • Cause: The boronic acid is being destroyed by replacing the -B(OH)₂ group with a hydrogen atom. This is exacerbated by high temperatures, extended reaction times, and the presence of water.[2][4][8]

      • Solution:

        • Use a Milder Base: As with hydrolysis, switching to K₃PO₄ or Cs₂CO₃ can reduce the rate of protodeboronation.[1]

        • Protect the Boronic Acid: If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[8][14] These are more robust against protodeboronation and can be used directly in the coupling reaction.

        • Minimize Water: Use anhydrous solvents and reagents where possible.

    • Side Reaction: Homocoupling

      • Cause: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the transmetalation/reductive elimination is slow compared to this side reaction.[11][14]

      • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere is crucial.[4][12] Using a more active catalyst system can also help, as it accelerates the desired cross-coupling pathway, making it outcompete the homocoupling reaction.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps. For this compound, the critical points of failure are the base-mediated activation (risk of ester hydrolysis) and the stability of the boronate species itself (risk of protodeboronation).

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition aryl_halide Ar¹-X (Aryl Halide) aryl_halide->pd2_complex pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_trans Transmetalation boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate Activation (CRITICAL STEP: Risk of Ester Hydrolysis!) boronate->pd2_trans pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Are Starting Materials Consumed? start->check_sm no_conversion Problem: Inactive Reaction check_sm->no_conversion No yes_conversion Problem: Side Reactions check_sm->yes_conversion Yes check_catalyst 1. Check Catalyst/Ligand Quality 2. Ensure Rigorous Degassing 3. Use Fresh Reagents no_conversion->check_catalyst check_oa If using Ar-Cl/Ar-Br(e-rich): Switch to stronger ligand (e.g., XPhos, SPhos) check_catalyst->check_oa check_temp Increase Temperature Incrementally check_oa->check_temp check_hydrolysis Is Ester Group Hydrolyzed? (Check by LC-MS for -COOH product) yes_conversion->check_hydrolysis hydrolysis_sol Solution: 1. Use milder, non-aqueous base (K₃PO₄, Cs₂CO₃) 2. Use anhydrous solvent (Dioxane, THF) check_hydrolysis->hydrolysis_sol check_protodeboronation Is Protodeboronation Occurring? (Check for Ar-H byproduct) check_hydrolysis->check_protodeboronation protodeboronation_sol Solution: 1. Use milder base 2. Minimize water and reaction time 3. Consider using a boronate ester (BPin) check_protodeboronation->protodeboronation_sol check_homocoupling Is Homocoupling Observed? (Check for Ar-Ar byproduct) check_protodeboronation->check_homocoupling homocoupling_sol Solution: 1. Improve degassing procedure 2. Ensure strict inert atmosphere check_homocoupling->homocoupling_sol

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Recommended Starting Protocol & Conditions

This general protocol provides a robust starting point. Optimization may be required based on the specific aryl halide used.

Table 1: Recommended Reaction Parameters

ParameterRecommendationRationale & Comments
Palladium Source Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos-Pd-G3 (2 mol%)Pd(OAc)₂ is cost-effective but requires a separate ligand. Pre-catalysts are often more reliable and active.
Ligand SPhos or XPhos (4 mol% if using Pd(OAc)₂)Bulky, electron-rich ligands are excellent for promoting difficult couplings and preventing side reactions.[8][11]
Base K₃PO₄ (Potassium Phosphate), finely powdered (2.0 - 3.0 equiv.)A non-nucleophilic base that is highly effective and minimizes the risk of ester hydrolysis and protodeboronation.[1][8]
Boronic Acid This compound (1.2 - 1.5 equiv.)A slight excess ensures complete consumption of the potentially more valuable aryl halide.
Aryl Halide Limiting Reagent (1.0 equiv.)---
Solvent 1,4-Dioxane or THF (anhydrous, degassed)Aprotic solvents prevent hydrolysis. Ensure they are peroxide-free and freshly distilled or from a sure-seal bottle.
Temperature 80 - 100 °CA good starting range. Higher temperatures may be needed for unreactive halides but increase the risk of protodeboronation.[8][15]
Atmosphere Argon or NitrogenAbsolutely essential to prevent catalyst oxidation.[13]
Step-by-Step Experimental Procedure
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), finely powdered K₃PO₄ (2.0 mmol), the palladium precatalyst (0.02 mmol), and ligand (if separate, 0.04 mmol).

  • Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle at least three times to ensure a completely oxygen-free environment.[1][13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 5 mL of 1,4-Dioxane) via syringe.

  • Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe under inert gas) and analyzing by TLC or LC-MS until the limiting aryl halide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References

Technical Support Center: (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent in catalytic cross-coupling reactions. We will address common side reactions, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic protocols and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a problem-and-solution format to directly address specific experimental challenges you may encounter.

Issue 1: Low Yield with Significant Protodeboronation Byproduct

Observation: You observe a low yield of your desired cross-coupled product. Mass spectrometry or NMR analysis of the crude reaction mixture shows a significant amount of ethyl phenylacetate, where the boronic acid moiety has been replaced by a hydrogen atom.

Underlying Cause: Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This is a prevalent side reaction for many arylboronic acids, particularly under the basic, often aqueous, conditions required for reactions like the Suzuki-Miyaura coupling.[2][3] The mechanism is highly dependent on pH. Under basic conditions, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻), which is susceptible to protonolysis from a proton source, most commonly water.[2][4] Elevated temperatures can further accelerate this decomposition pathway.[5]

Solutions & Mitigation Strategies:

  • Optimize the Base: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.[6]

    • Recommendation: Switch from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or potassium fluoride (KF).[6] For particularly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[5]

  • Control Water Content & Solvent System: Water is the primary proton source for this side reaction.[6]

    • Recommendation: While many Suzuki protocols use aqueous co-solvents to solubilize the base and facilitate boronate formation, minimizing water can suppress protodeboronation.[5][7] Consider using a well-degassed solvent system like Dioxane/H₂O at a 10:1 ratio instead of the more common 4:1.[6] For highly sensitive reactions, switching to a completely anhydrous solvent like DMF or anhydrous THF may be beneficial.[8]

  • Lower the Reaction Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.[5]

    • Recommendation: Determine the lowest temperature at which the desired cross-coupling still proceeds at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.

    • Recommendation: Convert the boronic acid to its corresponding pinacol ester (BPin) or a more robust MIDA ester.[1][5] These derivatives are generally more stable and participate in "slow-release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing its exposure to decomposition-prone conditions.[1]

This protocol provides a starting point for optimizing a reaction where protodeboronation is a significant issue.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and a magnetic stir bar. Thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 20-30 minutes. Rigorous degassing is crucial to prevent catalyst oxidation and other side reactions.[5][6]

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction's progress every 1-2 hours via LC-MS or TLC. Aim to stop the reaction as soon as the limiting reagent is consumed to prevent product degradation or further side reactions.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Significant Homocoupling of the Boronic Acid

Observation: You isolate the desired product, but also a significant amount of diethyl 4,4'-biphenyldiacetate, the symmetrical biaryl formed from the coupling of two molecules of the starting boronic acid.

Underlying Cause: Oxidative Homocoupling

Homocoupling is a common side reaction in palladium-catalyzed couplings.[9] It is primarily caused by the presence of oxygen in the reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl and regenerating Pd(0).[9][10] The mechanism often involves a palladium peroxo complex that reacts with the boronic acid.[10]

Caption: Desired catalytic cycle vs. oxygen-induced homocoupling.

Solutions & Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.

    • Recommendation: Degas all solvents thoroughly before use. The "freeze-pump-thaw" method (typically three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be sufficient. Ensure the reaction flask is also thoroughly purged with inert gas before adding reagents and solvents.[6]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can sometimes be advantageous.

    • Recommendation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), the initial reduction to Pd(0) can sometimes be inefficient and promote side reactions.[9] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ may provide a cleaner start to the catalytic cycle.

  • Maintain a Positive Inert Gas Pressure:

    • Recommendation: Run the reaction under a slight positive pressure of Nitrogen or Argon using a balloon or a gas bubbler system. This prevents atmospheric oxygen from diffusing into the reaction flask over time.

Issue 3: Hydrolysis of the Ethyl Ester Functional Group

Observation: The desired cross-coupled product is formed, but the ethyl ester moiety (-COOEt) has been partially or fully converted to a carboxylic acid (-COOH).

Underlying Cause: Saponification

The basic conditions required for the transmetalation step of the Suzuki-Miyaura coupling can also promote the hydrolysis (saponification) of the ethyl ester.[11] This is especially problematic when using strong bases (e.g., NaOH, KOH, K₃PO₄) and aqueous co-solvents at elevated temperatures.[8]

Solutions & Mitigation Strategies:

  • Select a Milder, Less Nucleophilic Base:

    • Recommendation: Avoid strong hydroxide bases. Potassium phosphate (K₃PO₄) is a common and effective base but can be sufficiently basic to cause hydrolysis. Switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provides a good balance of reactivity and functional group tolerance.[5][11] Potassium fluoride (KF) is an even milder option that can sometimes be used, though it may lead to slower reaction rates.[8]

  • Minimize Water and Temperature:

    • Recommendation: As with protodeboronation, reducing the amount of water in the solvent system can slow the rate of hydrolysis.[8] Similarly, running the reaction at the lowest effective temperature will help preserve the ester group.

  • Change the Solvent System:

    • Recommendation: Performing the reaction in a non-aqueous solvent system such as DMF or anhydrous dioxane/THF with a soluble base can prevent hydrolysis.[8]

BaseStrengthCommon UseEster Hydrolysis RiskRecommendation
NaOH, KOHVery StrongHigh-reactivity couplingsVery High Avoid with ester substrates
K₃PO₄StrongGeneral, effective baseModerate to High Use with caution, monitor closely
Cs₂CO₃StrongOften enhances reactivityModerate Good alternative to K₃PO₄[11]
K₂CO₃ModerateGeneral purposeLow to Moderate Recommended starting point
KFWeakFor sensitive substratesVery Low Use if other bases fail[8]
Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when using this compound?

As a Senior Application Scientist, I advise researchers to primarily watch for three potential side reactions:

  • Protodeboronation: The loss of the boronic acid group, which is replaced by a hydrogen atom. This is often promoted by strong bases, water, and high temperatures.[1][2]

  • Homocoupling: The formation of a symmetrical biaryl from two molecules of the boronic acid. This is almost always caused by the presence of oxygen.[6][10]

  • Ester Hydrolysis (Saponification): The conversion of the ethyl ester to a carboxylic acid under basic reaction conditions.[11]

Q2: My reaction is sluggish. Before I worry about side reactions, what are the first things to check?

If you are experiencing low conversion, assess these fundamental parameters first:

  • Catalyst Activity: Ensure your palladium catalyst and any ligands are active. Some pre-catalysts are air-sensitive.[6] Consider using a fresh batch or a more robust, air-stable pre-catalyst.

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.[6]

  • Base & Solvent Choice: The base must be strong enough to promote transmetalation but not cause degradation. Ensure the base is finely powdered for better solubility and that your solvent is properly degassed.[5][6]

  • Stirring: For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

Q3: Is it better to convert the boronic acid to a pinacol ester before use?

Converting to a pinacol ester (or another stable derivative like a MIDA ester) is an excellent strategy, particularly if you are struggling with protodeboronation.[5] Boronic esters are generally more stable to silica gel chromatography, allowing for easier purification of the starting material.[12][13] In the reaction, they act as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition pathways.[1] However, it adds an extra synthetic step, so it is a trade-off between convenience and reaction robustness.

Q4: How does the troubleshooting for this specific boronic acid differ from a simple phenylboronic acid?

The main difference is the presence of the ethyl ester group. This functional group introduces an additional failure mode: hydrolysis. Therefore, when optimizing reactions with this compound, you must co-optimize for both the C-C bond formation and the preservation of the ester. This often means using milder bases and lower temperatures than you might for a more robust substrate like unsubstituted phenylboronic acid.[8][11] The electron-withdrawing nature of the ester substituent can also influence the rate of transmetalation and potentially the susceptibility to certain side reactions, requiring careful tuning of the reaction conditions.

G start Reaction Outcome Unsatisfactory check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation Product (Ar-H) Detected? check_byproducts->protodeboronation Yes homocoupling Homocoupling Product (Ar-Ar) Detected? check_byproducts->homocoupling Yes hydrolysis Ester Hydrolysis (Ar-COOH) Detected? check_byproducts->hydrolysis Yes low_conversion Low Conversion, No Major Byproducts check_byproducts->low_conversion No solve_proto Action: 1. Use Milder Base (K₂CO₃, KF) 2. Reduce H₂O / Use Anhydrous Solvent 3. Lower Temperature 4. Protect as Pinacol/MIDA Ester protodeboronation->solve_proto solve_homo Action: 1. Rigorously Degas Solvents (Freeze-Pump-Thaw) 2. Purge Flask with Inert Gas 3. Maintain Positive Pressure homocoupling->solve_homo solve_hydrolysis Action: 1. Use Milder Base (K₂CO₃, Cs₂CO₃) 2. Avoid Hydroxide Bases 3. Lower Temperature 4. Minimize Water hydrolysis->solve_hydrolysis solve_conversion Action: 1. Check Catalyst/Ligand Activity 2. Verify Reagent Purity 3. Increase Temperature/Time 4. Screen Different Bases/Solvents low_conversion->solve_conversion optimized Optimized Reaction solve_proto->optimized solve_homo->optimized solve_hydrolysis->optimized solve_conversion->optimized

Caption: A decision tree for troubleshooting common issues.

References

purification of crude product from (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of the crude product from reactions involving (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this versatile reagent in high purity.

Introduction: Understanding the Challenges

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its purification is often non-trivial due to a combination of factors: the polarity of the boronic acid group, the susceptibility of the ethyl ester to hydrolysis, and the tendency of boronic acids to form anhydrides (boroxines). This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for various purification techniques.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My crude NMR shows a complex mixture of products. What are the likely impurities?

A1: Besides unreacted starting materials, common impurities in the synthesis of this compound include:

  • Protodeboronation product: This is where the boronic acid group is replaced by a hydrogen atom, yielding ethyl phenylacetate. This can occur under harsh reaction conditions or during prolonged workup.

  • Boroxine: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[2][3][4][5] These exist in equilibrium with the boronic acid, especially in non-aqueous solvents or upon drying.

  • Hydrolysis product: The ethyl ester is sensitive to both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid, (4-(carboxymethyl)phenyl)boronic acid.

  • Starting materials and reagents: Depending on the synthetic route, you may have residual starting materials such as ethyl 4-bromophenylacetate or organometallic reagents.

Q2: I attempted purification by standard silica gel column chromatography, but my product either stuck to the column or co-eluted with impurities. What went wrong?

A2: This is a frequent issue with boronic acids. The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor recovery.[6] Additionally, the polarity of the boronic acid can cause significant tailing on the column.

Troubleshooting Steps:

  • TLC Analysis First: Before attempting a column, always perform a thorough TLC analysis using various solvent systems to find an eluent that provides good separation. A good starting point for polar compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[7][8][9][10]

  • Deactivate the Silica Gel: To minimize interaction with acidic sites, you can deactivate the silica gel by preparing a slurry in your chosen eluent and adding 1-2% of triethylamine.

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for the chromatography of boronic acids and their esters.[11]

  • Boric Acid Impregnated Silica Gel: A more advanced technique involves impregnating the silica gel with boric acid, which has been shown to reduce the over-adsorption of boronic esters.[12]

Q3: My product seems to be decomposing during the workup or purification. How can I improve its stability?

A3: The primary stability concerns for this compound are hydrolysis of the ester and protodeboronation.

To minimize ester hydrolysis:

  • Avoid strong acids and bases during the workup. If an acid-base extraction is necessary, use mild conditions and minimize the exposure time.

  • Use buffered aqueous solutions if possible.

To minimize protodeboronation:

  • Avoid prolonged heating and strongly acidic or basic conditions.

  • Work up the reaction mixture promptly after completion.

Q4: I have a significant amount of the boroxine in my product. Do I need to remove it?

A4: The presence of the boroxine is not always detrimental. Boroxines are in equilibrium with the corresponding boronic acid and can often be used directly in subsequent reactions, such as Suzuki couplings, where the reaction conditions (presence of water and base) will hydrolyze the boroxine back to the active boronic acid. However, for analytical purposes or if the subsequent reaction is sensitive to the presence of the boroxine, purification may be necessary. Recrystallization from a solvent mixture containing water can often convert the boroxine back to the boronic acid.[13]

Purification Protocols

Here are detailed protocols for the most common and effective purification methods for this compound.

Method 1: Recrystallization

Recrystallization is often the most effective method for obtaining highly pure crystalline boronic acids. The key is to find a suitable solvent or solvent system.

Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (a few milligrams) in various solvents at room temperature and upon heating. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. Common solvents to screen include water, ethanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes or water/ethanol.[11][14]

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Common Recrystallization Solvents for Arylboronic Acids

Solvent/Solvent SystemPolarityComments
WaterHighEffective for polar boronic acids, can help hydrolyze boroxines.
EthanolMedium-HighGood for moderately polar compounds.
Ethyl AcetateMediumA versatile solvent, often used in combination with a nonpolar solvent.[11]
TolueneLowSuitable for less polar boronic acids.
Ethyl Acetate/HexanesVariableA common and effective mixed solvent system for tuning polarity.
Water/EthanolVariableGood for compounds with intermediate polarity.
Method 2: Acid-Base Extraction

This method takes advantage of the acidic nature of the boronic acid group to separate it from neutral impurities. Caution: This method may cause hydrolysis of the ethyl ester if not performed carefully and quickly.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate solution). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 1 M HCl) until the boronic acid precipitates out. Monitor the pH with litmus paper or a pH meter.

  • Back-Extraction: Extract the precipitated boronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Experimental Workflow: Acid-Base Extraction

crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Extract with aq. Base crude->sep_funnel1 org_layer1 Organic Layer (Neutral Impurities) sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer (Boronate Salt) sep_funnel1->aq_layer1 Separate acidify Acidify Aqueous Layer with Dilute Acid aq_layer1->acidify precipitate Precipitated Boronic Acid acidify->precipitate sep_funnel2 Separatory Funnel: Extract with Organic Solvent precipitate->sep_funnel2 org_layer2 Organic Layer (Pure Boronic Acid) sep_funnel2->org_layer2 Separate aq_layer2 Aqueous Layer (Salts) sep_funnel2->aq_layer2 Separate dry Dry and Concentrate Organic Layer org_layer2->dry pure_product Pure Product dry->pure_product

Caption: Workflow for acid-base extraction of boronic acids.

Method 3: Column Chromatography

As discussed, column chromatography of boronic acids can be challenging but is sometimes necessary.

Protocol for Column Chromatography:

  • TLC Optimization: Find a solvent system that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate. A common starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a column with silica gel or neutral alumina using the chosen eluent. If using silica gel, consider deactivating it with triethylamine.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship: Choosing a Purification Method

start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Consider Acid-Base Extraction is_solid->acid_base No is_pure Is the product pure by NMR? recrystallize->is_pure done Purification Complete is_pure->done Yes is_pure->acid_base No acid_base->is_pure ester_stable Is the ester group stable to hydrolysis? acid_base->ester_stable column Perform Column Chromatography column->is_pure ester_stable->acid_base Yes ester_stable->column No

Caption: Decision tree for selecting a purification method.

References

how to prevent protodeboronation of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (CAS 92243-74-8)[1][2]. This versatile reagent is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the ethyl phenylacetate moiety, a valuable pharmacophore in drug discovery. However, researchers often encounter a significant challenge: protodeboronation, the undesired cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom, leading to the formation of ethyl phenylacetate as a byproduct. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you mitigate this common side reaction and maximize the yield of your desired cross-coupled product.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Diagnosis

Q1: What is protodeboronation, and why is my this compound susceptible to it?

A1: Protodeboronation is a chemical reaction that involves the protonolysis of a carbon-boron bond, resulting in the formation of a C-H bond[3]. In your case, it converts this compound into the byproduct ethyl phenylacetate. This reaction is a major competing pathway in Suzuki-Miyaura couplings, reducing the efficiency of the desired transformation.

The primary mechanism in Suzuki-Miyaura reactions is base-catalyzed protodeboronation . The process begins with a pre-equilibrium where a hydroxide ion attacks the Lewis acidic boron atom to form a more electron-rich tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate is then susceptible to protonolysis by a proton source, typically water, in a rate-limiting step that cleaves the C–B bond[3][4][5].

While your specific boronic acid is not as electron-deficient as highly fluorinated or some heteroaromatic examples, the ester group does exert an electron-withdrawing effect, which can influence the rate of this undesired reaction. The key takeaway is that the very conditions required for a successful Suzuki coupling (base, solvent, heat) are also conducive to protodeboronation[6][7].

Protodeboronation_Mechanism Figure 1: Mechanism of Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 ArBOH3->ArBOH2 ArH Ar-H ArBOH3->ArH + H₂O (Rate-Limiting Protonolysis) note_boronate More nucleophilic, but also more susceptible to protonolysis ArBOH3->note_boronate BOH3 B(OH)₃

Caption: Figure 1: Mechanism of Base-Catalyzed Protodeboronation.

Q2: What are the key experimental factors that accelerate protodeboronation?

A2: Several factors in your Suzuki-Miyaura setup can independently or synergistically increase the rate of protodeboronation:

  • Base Identity and Strength: This is arguably the most critical factor. Strong bases, especially hydroxides (NaOH, KOH, Ba(OH)₂), dramatically accelerate protodeboronation by shifting the equilibrium towards the reactive boronate anion[8][9]. The choice of base can have a significant impact on the reaction's outcome[9].

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation[7][10]. If the rate of protodeboronation increases more rapidly with temperature than the rate of the desired cross-coupling, higher temperatures will be detrimental.

  • Water Content: Water is the typical proton source for protodeboronation[7][11]. While many Suzuki protocols require some water to solubilize the base and facilitate the catalytic cycle, excessive water can favor the undesired pathway.

  • Catalyst System and Reaction Time: An inefficient catalyst system that leads to a sluggish cross-coupling reaction will leave the boronic acid exposed to the degrading reaction conditions for a longer period, resulting in more protodeboronation[8]. Recent studies have also shown that bulky phosphine ligands, often used to promote challenging couplings, can paradoxically accelerate a palladium-catalyzed protodeboronation pathway[12][13][14].

Part 2: Troubleshooting and Mitigation Strategies

Q3: I see a significant amount of ethyl phenylacetate in my crude NMR. How can I systematically troubleshoot this?

A3: The presence of ethyl phenylacetate is a clear indicator of protodeboronation. A systematic, step-by-step approach is the most effective way to solve the problem. The following workflow and table summarize the recommended strategy.

Troubleshooting_Workflow start High Protodeboronation Observed (>15% byproduct) base_check Step 1: Modify Base Is the base NaOH, KOH, or another strong hydroxide? start->base_check temp_check Step 2: Lower Temperature Is the reaction run > 80 °C? base_check->temp_check No base_action Switch to a weaker base: K₃PO₄, K₂CO₃, or CsF. Ensure anhydrous conditions if using fluoride. base_check->base_action Yes catalyst_check Step 3: Optimize Catalyst System Is the reaction slow (> 12 h)? temp_check->catalyst_check No temp_action Reduce temperature to 60-80 °C. If sluggish, improve catalyst efficiency rather than increasing heat. temp_check->temp_action Yes reagent_check Step 4: Consider Alternative Boron Reagent Is protodeboronation still significant? catalyst_check->reagent_check No catalyst_action Use a modern, highly active catalyst system: - Pd₂(dba)₃ + Buchwald-type ligand (e.g., SPhos, XPhos). - Use a pre-catalyst (e.g., XPhos Pd G3). catalyst_check->catalyst_action Yes reagent_action Convert boronic acid to a more stable derivative: - Pinacol Ester - MIDA Boronate - Organotrifluoroborate reagent_check->reagent_action Yes base_action->temp_check temp_action->catalyst_check catalyst_action->reagent_check

Caption: Figure 2: Troubleshooting workflow for minimizing protodeboronation.

Table 1: Summary of Mitigation Strategies and Their Mechanistic Basis
ParameterRecommended ChangeRationale & Scientific Basis
Base Switch from strong hydroxides (NaOH, KOH) to weaker bases like K₃PO₄ , K₂CO₃ , or CsF .Weaker bases lower the equilibrium concentration of the highly reactive [ArB(OH)₃]⁻ intermediate, thus kinetically disfavoring the protodeboronation pathway[7][8].
Temperature Lower the reaction temperature to the minimum required for efficient coupling (typically 60-80 °C ).Reduces the rate of the undesired protodeboronation side reaction, which often has a high activation energy[8].
Solvent/Water Use anhydrous solvents (e.g., dry toluene, 2-MeTHF) when compatible, especially with bases like K₃PO₄. Minimize water content.Reduces the concentration of the primary proton source required for the C-B bond cleavage step[7][11].
Catalyst/Ligand Use a highly active Pd(0) source (e.g., Pd₂(dba)₃) with an electron-rich, bulky phosphine ligand (e.g., SPhos, RuPhos) or a G3/G4 pre-catalyst.A more active catalyst accelerates the desired Suzuki coupling, increasing its rate relative to the background protodeboronation reaction. This minimizes the time the boronic acid is exposed to harsh conditions[8][15]. Avoid excessively bulky ligands if Pd-catalyzed protodeboronation is suspected[12][14].
Q4: Are there more stable alternatives to my boronic acid?

A4: Absolutely. If optimizing reaction conditions is insufficient, converting the boronic acid to a more stable derivative is an excellent strategy. This is often referred to as a "slow-release" approach, where a stable precursor regenerates the active boronic acid in situ at a low, steady-state concentration, minimizing its opportunity to decompose[3][16].

  • Pinacol Boronate Esters (Ar-Bpin): These are significantly more stable than the corresponding boronic acids towards protodeboronation, especially under anhydrous conditions[17]. They are a common and effective first choice.

  • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are exceptionally resistant to protodeboronation and chromatography. They release the boronic acid slowly under the basic reaction conditions, keeping its concentration low[3][7].

  • Organotrifluoroborates (Ar-BF₃K): These potassium salts are also very stable solids and can effectively suppress protodeboronation[3][7].

Part 3: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol employs a weaker base (K₃PO₄) and a modern, highly active catalyst system to favor the cross-coupling pathway.

  • Setup: All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents should be anhydrous.

  • Reagents:

    • Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.

    • This compound: 1.5 mmol, 1.5 equiv.

    • Potassium Phosphate (K₃PO₄): 3.0 mmol, 3.0 equiv. (finely ground).

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): 0.015 mmol, 1.5 mol %.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.036 mmol, 3.6 mol %.

    • Anhydrous Toluene: 10 mL.

  • Procedure:

    • To a dry Schlenk flask under inert atmosphere, add the aryl halide, this compound, and K₃PO₄.

    • In a separate vial, add Pd₂(dba)₃, SPhos, and 5 mL of toluene. Stir for 5 minutes until a homogeneous catalyst solution forms.

    • Add the remaining 5 mL of toluene to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

    • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of this compound, pinacol ester

This protocol converts the boronic acid to its more stable pinacol ester derivative (Ar-Bpin).

  • Reagents:

    • This compound: 5.0 mmol, 1.0 equiv.

    • Pinacol: 5.5 mmol, 1.1 equiv.

    • Anhydrous Toluene: 25 mL.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the boronic acid, pinacol, and toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude solid or oil is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling (as in Protocol 1, replacing the boronic acid). If necessary, it can be purified by crystallization or chromatography.

References

stability and degradation of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Understanding the Stability of this compound

This compound is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its stability in solution can be a critical factor for successful and reproducible experimental outcomes. The primary degradation pathways of concern are protodeboronation and oxidation.[1]

Key Degradation Pathways
  • Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction is often catalyzed by aqueous or protic media and its rate is highly dependent on pH.[3][4] For many arylboronic acids, protodeboronation is accelerated under both acidic and basic conditions.[2][5]

  • Oxidation: Arylboronic acids are susceptible to oxidative degradation, which can be a significant issue, especially in biological applications where their stability can be comparable to that of thiols.[1][6][7] The boron atom's empty p-orbital is susceptible to nucleophilic attack by reactive oxygen species, leading to the formation of a labile boric ester that hydrolyzes to an alcohol and boric acid.[8]

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine. While this is often a reversible process, it can affect the stoichiometry and characterization of the compound.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound solutions.

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the longevity of the solid compound, it should be stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[1] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and air.[1]

Q2: How should I prepare solutions of this compound for my experiments?

A2: Whenever possible, prepare solutions fresh for immediate use.[9] If you need to prepare a stock solution, use a dry, aprotic solvent. The choice of solvent will depend on the specific requirements of your reaction. It is crucial to minimize the presence of water to reduce the risk of hydrolysis and protodeboronation.

Q3: My reaction yields are inconsistent. Could the stability of my boronic acid solution be the issue?

A3: Yes, inconsistent yields are a common symptom of boronic acid degradation. If you suspect your solution has degraded, it is best to prepare a fresh solution from solid material. To confirm degradation, you can use analytical techniques such as HPLC or NMR to assess the purity of your solution.[9]

Q4: Can I use water as a solvent for my reaction involving this compound?

A4: While some reactions, like the Suzuki-Miyaura coupling, are often performed in aqueous conditions, it's important to be aware that water can promote the degradation of the boronic acid through protodeboronation.[3][4] The rate of this degradation is pH-dependent. If your reaction requires an aqueous medium, it is crucial to optimize the pH and reaction time to minimize degradation.

Q5: Are there more stable alternatives to this compound?

A5: Yes, to improve stability, boronic acids can be converted into derivatives like boronate esters (e.g., pinacol esters) or potassium organotrifluoroborates.[1][10] These derivatives are generally more stable to storage and handling and can be used directly in many reactions or deprotected in situ.[1][11]

III. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound solutions.

Problem Possible Cause Recommended Solution
Low or no product yield in a cross-coupling reaction. Degradation of the boronic acid solution.Prepare a fresh solution of the boronic acid immediately before use. Consider using a more stable derivative like a pinacol ester.
Incorrect reaction pH.Optimize the pH of your reaction. Protodeboronation can be significant at both high and low pH.[3][4]
Appearance of an unexpected byproduct corresponding to the protodeboronated arene. Protodeboronation of the starting material.Minimize the reaction time and control the temperature. Use an aprotic solvent if the reaction chemistry allows.
Difficulty in dissolving the boronic acid. The compound may have partially converted to its boroxine form.Gentle heating and sonication may help. However, be aware that heating can also accelerate degradation. Using a co-solvent might also improve solubility.
Inconsistent analytical results (e.g., HPLC, NMR). On-column degradation during HPLC analysis or degradation in the NMR solvent.For HPLC, use a shorter column or a faster gradient to reduce analysis time. Dissolve the sample in an aprotic solvent for injection.[9] For NMR, use a dry, deuterated solvent and acquire the spectrum promptly after preparation.

IV. Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC

This protocol outlines a general method for monitoring the degradation of this compound in a given solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., Acetonitrile, THF, DMSO, aqueous buffers)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid or other suitable modifier)

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Immediately inject an aliquot of the freshly prepared solution onto the HPLC system to obtain a t=0 chromatogram.

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution onto the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine the stability profile.

Visualizing the Stability Study Workflow

Stability_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis Prep Prepare Stock Solution T0 Inject at t=0 Prep->T0 Immediate Injection Storage Store Solution T0->Storage Begin Storage Timepoints Inject at Time Intervals Storage->Timepoints Periodic Sampling Data Analyze Data Timepoints->Data Collect Chromatograms Conclusion Conclusion Data->Conclusion Determine Stability

Caption: Workflow for assessing the stability of this compound solutions via HPLC analysis.

V. Mechanistic Insights

Visualizing the Protodeboronation Pathway

Protodeboronation_Pathway ArylBoronicAcid This compound (Ar-B(OH)2) Boronate Arylboronate Anion (Ar-B(OH)3-) ArylBoronicAcid->Boronate + OH- TransitionState Transition State Boronate->TransitionState Protonation Proton Source (e.g., H2O) Protonation->TransitionState Product Protodeboronated Product (Ar-H) TransitionState->Product BoricAcid Boric Acid (B(OH)3) TransitionState->BoricAcid

Caption: Simplified representation of the base-catalyzed protodeboronation pathway of an arylboronic acid.

VI. References

  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid. Retrieved from --INVALID-LINK--

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255–1268. --INVALID-LINK--

  • BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from --INVALID-LINK--

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Spring, D. R. (2012). Internal and external catalysis in boronic ester networks. Chemical Science, 3(5), 1433-1444.

  • Cox, P. A., Leach, A. G., Reid, M., & Smith, A. D. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17562–17576. --INVALID-LINK--

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(33), 6263–6278. --INVALID-LINK--

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(9), 1255–1268. --INVALID-LINK--

  • Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255–1268. --INVALID-LINK--

  • ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. --INVALID-LINK--

  • Sís, M., Etrych, T., & Ulbrich, K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4881–4889. --INVALID-LINK--

  • Perrin, C. L., & Ohta, B. K. (2000). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 122(43), 10708–10713. --INVALID-LINK--

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. --INVALID-LINK--

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 149-155. --INVALID-LINK--

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(10), 2969-2975. --INVALID-LINK--

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. --INVALID-LINK--

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives. --INVALID-LINK--

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from --INVALID-LINK--

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. --INVALID-LINK--

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. --INVALID-LINK--

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1990-2001. --INVALID-LINK--

  • ChemicalBook. (n.d.). Phenylboronic acid. Retrieved from --INVALID-LINK--

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from --INVALID-LINK--

  • Frontier Specialty Chemicals. (n.d.). Organoborons. Retrieved from --INVALID-LINK--

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. --INVALID-LINK--

  • Amadis Chemical. (n.d.). This compound CAS NO.92243-74-8. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 92243-74-8|this compound. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, despite its widespread use, the reaction's success is sensitive to a nuanced interplay of reagents and conditions. When a reaction fails or yields are disappointingly low, a systematic approach to troubleshooting is essential. This guide is designed to provide you, our colleagues in research and development, with a structured, mechanistically-driven framework to diagnose and solve common issues encountered with Suzuki-Miyaura reactions involving boronic acids.

Section 1: Core Diagnostics & FAQs for Reaction Failure

This section addresses the most critical question: "Why did my reaction fail completely?" We will explore the fundamental pillars of the reaction to identify the root cause.

Q1: My reaction shows no product formation and only starting materials remain. Where do I begin troubleshooting?

Below is a troubleshooting flowchart to guide your initial investigation.

G cluster_0 start Reaction Failed (No Product) q1 Is the Boronic Acid Viable? start->q1 q2 Is the Catalyst System (Pd + Ligand) Active? q1->q2 Yes sol1 Action: Verify Boronic Acid Quality (See Protocol 1) q1->sol1 No/Unsure q3 Is the Base Correct & Active? q2->q3 Yes sol2 Action: Use Fresh Catalyst/Ligand, Consider Pre-catalyst q2->sol2 No/Unsure q4 Are Reaction Conditions (Solvent, Temp, Atmosphere) Optimal? q3->q4 Yes sol3 Action: Screen Bases, Use Fresh/Anhydrous Base q3->sol3 No/Unsure sol4 Action: Ensure Anhydrous/Degassed Solvent, Optimize Temperature q4->sol4 No/Unsure

Caption: Troubleshooting decision tree for complete reaction failure.
Q2: I suspect my boronic acid has decomposed. How can I confirm its quality?

A2: Boronic acid instability is arguably the most common reason for low yields or reaction failure.[2] They are susceptible to several decomposition pathways, most notably protodeboronation (replacement of the C-B bond with C-H) and trimerization to form boroxines, which can be less reactive.[3][4] Electron-deficient arylboronic acids are particularly prone to protodeboronation.[5]

To validate your boronic acid, you can:

  • Analytical Verification: Check the purity by ¹H or ¹¹B NMR spectroscopy. The presence of significant impurities or the corresponding protodeboronated arene is a clear red flag.

  • Qualitative TLC Stain: A simple and rapid check can be performed using a curcumin-based TLC stain, which forms a red-colored complex specifically with boron-containing compounds.[6] Disappearance or weakening of the boronic acid spot over time indicates decomposition.

  • Use a More Stable Derivative: If stability is a persistent issue, consider converting the boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[7][8] These reagents often provide a "slow release" of the active boronic acid, minimizing its concentration and thus the rate of decomposition.[3][8]

For a detailed procedure, please refer to Protocol 1: Quality Assessment of Boronic Acids .

Q3: My boronic acid is fine, but the reaction still fails. Could my palladium catalyst be the problem?

A3: Yes, catalyst integrity is paramount. The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[9]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄): These can be sensitive to air and moisture. If stored improperly, oxidation to inactive Pd(II) species can occur. Using a freshly opened bottle or material stored rigorously under an inert atmosphere is crucial.

  • Pd(II) Pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally more stable but require in-situ reduction to Pd(0) to initiate the catalytic cycle.[10] If this reduction step fails (e.g., due to impurities or incompatible reaction conditions), the reaction will not proceed.

  • Ligand Oxidation: Phosphine ligands, which are essential for stabilizing the Pd(0) center and facilitating the catalytic steps, are highly susceptible to oxidation.[5] Always handle them under an inert atmosphere. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) has revolutionized the field by creating more stable and highly active catalysts.[11][12]

Q4: What is the role of the base, and how do I know if I'm using the right one?

A4: The base is not a mere spectator; it plays a critical and multifaceted role, primarily in the transmetalation step.[13] The prevailing mechanism involves the base activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[14][15]

Choosing the right base is a balancing act:

  • Insufficient Basicity: A base that is too weak may not generate the boronate complex efficiently, stalling the catalytic cycle.

  • Excessive Basicity: A base that is too strong can promote side reactions, including protodeboronation of the boronic acid or degradation of sensitive functional groups on your substrates.[3]

Aqueous inorganic bases are most common.[15] If your reaction is failing, consider screening a few bases of varying strengths.

BaseFormulapKa (of conjugate acid)Common Usage Notes
Potassium CarbonateK₂CO₃10.3A versatile, common choice for many systems.
Cesium CarbonateCs₂CO₃10.3Often more effective due to higher solubility in organic solvents.
Potassium PhosphateK₃PO₄12.3A stronger base, often effective for less reactive substrates like aryl chlorides.[16]
Sodium BicarbonateNaHCO₃6.4 / 10.3A mild base, useful for substrates with base-sensitive functional groups.
Potassium tert-butoxideKOt-Bu~19A very strong, non-nucleophilic base used for challenging or sterically hindered couplings.[17]

Data compiled from various sources including reference[15].

Section 2: Troubleshooting Low Yield & Side Products

When the reaction works but the yield is poor, the cause is often a competing side reaction that consumes starting materials or intermediates.

Q5: I'm getting a low yield but recovering my starting aryl halide. What does this indicate?

A5: This classic scenario strongly suggests a problem with the transmetalation step of the catalytic cycle. The oxidative addition of your aryl halide to Pd(0) is occurring, but the subsequent transfer of the organic group from the boron to the palladium is failing or is too slow.

Primary Causes & Solutions:

  • Boronic Acid Decomposition: As discussed in Q2, protodeboronation is a major culprit.[3] If your boronic acid is degrading before it can transmetalate, you will recover your aryl halide. Re-verify boronic acid quality and consider a slow-release strategy.[3][8]

  • Incorrect Base/Solvent System: The formation of the active boronate species is highly dependent on the base and solvent.[18][19] Ensure your base is soluble and strong enough. The solvent system must facilitate both the organic-soluble palladium complex and the often inorganic base. Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are common for this reason.[20]

  • Catalyst Deactivation: The Pd(II)-halide intermediate formed after oxidative addition may be unstable under the reaction conditions, leading to catalyst decomposition (e.g., formation of palladium black) before transmetalation can occur.[21] A more robust ligand may be required.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA PdII_X L₂Pdᴵᴵ(Ar¹)(X) OA->PdII_X TM Transmetalation PdII_X->TM PdII_R L₂Pdᴵᴵ(Ar¹)(Ar²) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE->Product Ar1X Ar¹-X Ar1X->OA Ar2B Ar²B(OH)₂ + Base Ar2B->TM

Caption: The Suzuki-Miyaura Catalytic Cycle.[9]
Q6: My main side product is the homocoupling of my boronic acid (Ar²-Ar²). How can I prevent this?

A6: Boronic acid homocoupling is typically caused by the presence of oxidants, most commonly oxygen from incomplete degassing of the reaction mixture.[2] This oxidizes the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.

Solutions:

  • Rigorous Degassing: This is non-negotiable. Ensure your solvent is thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes can suffice.[5]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[10]

Q7: I'm observing significant protodeboronation (Ar²-H) as a byproduct. What conditions favor this, and how can I stop it?

A7: Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond.[3] This side reaction is highly dependent on the substrate and conditions.

Factors that Promote Protodeboronation:

  • Substrate Electronics: Electron-deficient arylboronic acids and many heteroarylboronic acids are particularly susceptible.[5][22]

  • Temperature: Higher temperatures and longer reaction times increase the rate of protodeboronation.[5]

  • Base: The choice and concentration of the base can be critical. While necessary for the main reaction, excess base can accelerate this side reaction.[23]

Mitigation Strategies:

  • Use a Milder Base: Try switching to a weaker base like NaHCO₃ or using a stoichiometric amount of a stronger base.

  • Lower the Temperature: Optimize for the lowest temperature at which the cross-coupling still proceeds at a reasonable rate.

  • Use Boronate Esters: As mentioned, pinacol or MIDA esters are significantly more stable towards protodeboronation.[7] They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its standing concentration low and favoring cross-coupling over decomposition.[8]

Section 3: Substrate-Specific Challenges

Q8: My reaction involves a sterically hindered substrate (e.g., ortho-substituted aryl halides or boronic acids), and it's failing. What adjustments are needed?

A8: Steric hindrance poses a significant challenge to both the oxidative addition and reductive elimination steps. Standard catalyst systems like Pd(PPh₃)₄ are often ineffective.

Key Modifications for Hindered Substrates:

  • Bulky, Electron-Rich Ligands: This is the most critical factor. Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[24][25][26] These ligands promote the formation of a monoligated L-Pd(0) species, which is less sterically encumbered and more reactive, facilitating both oxidative addition and the final reductive elimination step.[17][27]

  • Stronger Bases and Higher Temperatures: More forcing conditions are often required. A strong, non-nucleophilic base like KOt-Bu or K₃PO₄ in a high-boiling solvent like dioxane or toluene at reflux is a common starting point.[17][28]

Q9: I'm struggling with a coupling that involves a heteroaromatic boronic acid. What are the common pitfalls?

A9: Heteroaromatic substrates introduce unique challenges.

  • Protodeboronation: Many heteroaryl boronic acids (especially π-deficient ones like pyridine or pyrimidine derivatives) are highly prone to protodeboronation.[1] Using the corresponding boronate ester is strongly recommended.

  • Catalyst Inhibition: The Lewis basic lone pairs on nitrogen or sulfur atoms in the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity.[1]

  • Solubility Issues: Heterocyclic compounds can have poor solubility in common non-polar Suzuki solvents like toluene.

Strategies for Success:

  • Use Boronate Esters: This is the first and most important change to make to combat decomposition.[29]

  • Ligand Choice: Use strongly donating, bulky ligands (e.g., Buchwald-type) that can compete with the heteroatom for coordination to the palladium.

  • Solvent System: Consider more polar aprotic solvents like DMF, DMAc, or 2-MeTHF to improve solubility.[29] Sometimes additives like trimethyl borate can facilitate challenging heteroaryl couplings.[1]

Section 4: Experimental Protocols

Protocol 1: Quality Assessment of Boronic Acids via TLC Stain

This protocol provides a rapid, qualitative method to check for the presence of boronic acids.

Materials:

  • Curcumin

  • Acetic Acid

  • Ethanol

  • TLC plate with your spotted boronic acid sample

Procedure:

  • Prepare Staining Solution: Create a solution of 0.1% (w/v) curcumin and 1% (v/v) acetic acid in ethanol.

  • Spot TLC Plate: Dissolve a small amount of your boronic acid in a suitable solvent (e.g., THF, EtOAc) and spot it on a silica TLC plate. Also spot a known good boronic acid as a positive control and the corresponding arene (the protodeboronated compound) as a negative control, if available.

  • Develop Plate (Optional): You can develop the plate in an appropriate solvent system if you wish to check for impurities.

  • Stain: Briefly dip the TLC plate into the curcumin staining solution and remove it immediately.

  • Dry and Observe: Allow the plate to air dry. A positive result for a boronic acid is the appearance of a distinct red or orange-red spot.[6] The background will be yellow. The absence of this color indicates the absence or decomposition of the boronic acid.

Protocol 2: General Reaction Optimization Screen

When troubleshooting a difficult coupling, a systematic screen of key parameters is the most effective approach. High-throughput experimentation (HTE) kits are ideal, but a manual screen is also feasible.[2][30]

Objective: To identify the optimal combination of catalyst/ligand, base, and solvent for a challenging Suzuki-Miyaura reaction.

Setup:

  • Arrange an array of reaction vials, each charged with your aryl halide (1.0 equiv) and boronic acid/ester (1.2-1.5 equiv).

  • Ensure all vials are under an inert atmosphere.

Screening Matrix Example:

VialCatalyst System (2 mol%)Base (2.0 equiv)Solvent (0.1 M)Temp (°C)
Set 1 Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)100
Set 2 Pd₂(dba)₃ + SPhosK₂CO₃Dioxane/H₂O (4:1)100
Set 3 XPhos Pd G3K₂CO₃Dioxane/H₂O (4:1)100
Set 4 XPhos Pd G3K₃PO₄Dioxane/H₂O (4:1)100
Set 5 XPhos Pd G3K₃PO₄Toluene/H₂O (4:1)100
Set 6 XPhos Pd G3K₃PO₄2-MeTHF/H₂O (4:1)100
Set 7 XPhos Pd G3KOt-BuDioxane (anhydrous)100

Procedure:

  • Preparation: Prepare stock solutions of your aryl halide and boronic acid/ester in the primary organic solvent to be used (e.g., Dioxane).

  • Dispensing: Add the catalyst systems and bases to their respective dry vials. Add the substrate stock solutions. Finally, add the appropriate solvent/water mixture.

  • Degassing: Before heating, ensure each vial is properly sealed and the reaction mixture is degassed by bubbling argon/nitrogen through it for 5-10 minutes.

  • Reaction: Place the array in a heating block with stirring. Run the reactions for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions (e.g., with water) and extract with an organic solvent (e.g., EtOAc). Analyze the crude organic extracts by LC-MS, GC-MS, or ¹H NMR to determine the conversion to product and identify major side products. This will guide further optimization.[31]

References

optimizing palladium catalyst loading for (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki-Miyaura Coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing palladium catalyst loading for the Suzuki-Miyaura cross-coupling of this compound and its derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its complexity presents challenges.[1] This guide is structured into a problem-oriented troubleshooting section and a foundational FAQ section to address the specific issues you may encounter with this electron-deficient boronic acid.

Troubleshooting Guide: From Low Conversion to Catalyst Death

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Q1: My reaction shows low or no conversion. My starting materials are largely unreacted. Where should I start my investigation?

Low conversion is a common issue that can often be traced back to the deactivation of the active Pd(0) catalyst. The catalytically active species is highly sensitive to oxygen.[2] Before increasing catalyst loading, a systematic check of your reaction setup is the most critical first step.

Root Cause Analysis:

  • Oxygen Contamination: The primary culprit for catalyst deactivation is the presence of oxygen, which oxidizes the active Pd(0) to an inactive Pd(II) species and can also degrade phosphine ligands.[2] Solvents, reagents, and the reaction headspace are all potential sources of oxygen.

  • Inactive Precatalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0) to enter the catalytic cycle.[1][3] If this reduction is inefficient, the concentration of the active catalyst will be too low. Similarly, the Pd(0) source or phosphine ligands may have degraded during storage.

  • Insufficiently Active Catalyst System: Your chosen coupling partner (e.g., an aryl chloride) may require a more active catalyst system than you are currently using. The oxidative addition step is often rate-limiting, especially for less reactive aryl halides (Cl << OTf < Br < I).[1][2]

Actionable Solutions:

  • Ensure a Scrupulously Inert Atmosphere: This is non-negotiable. Use a robust degassing protocol for all solvents and aqueous solutions.

  • Evaluate Your Catalyst and Ligand: Use fresh, properly stored palladium sources and ligands. For challenging couplings, consider using modern, air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) which generate the active L-Pd(0) species more reliably.[4]

  • Optimize Ligand Choice: For electron-deficient boronic acids and potentially challenging aryl halides, standard ligands like PPh₃ may be insufficient. Switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the rate-limiting oxidative addition and reductive elimination steps, making the overall cycle more efficient even at lower catalyst loadings.[5][6]

Experimental Protocol: Rigorous Degassing and Inert Atmosphere Setup

This protocol ensures the exclusion of oxygen, a critical factor for catalyst longevity.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).[6]

  • Inerting: Seal the flask with a rubber septum. Connect it to a Schlenk line. Evacuate the flask under vacuum until the solids are "fluffy," then backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times.[6]

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane) via syringe under a positive pressure of inert gas.[6] If using an aqueous base, ensure the water is also thoroughly degassed.

  • Catalyst Addition: With the inert gas flowing, quickly add the palladium precatalyst and ligand (or the pre-formed catalyst).

  • Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

Q2: My reaction is producing significant byproducts, primarily the homocoupled biaryl from my boronic acid and a deboronated arene. How can I adjust my catalyst system to suppress this?

These side reactions point to specific flaws in the catalytic cycle or reaction conditions. Your substrate, this compound, is electron-deficient, making it particularly susceptible to a side reaction called protodeboronation .[2][7]

Root Cause Analysis:

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often catalyzed by the base and accelerated by the presence of water, consuming your starting material before it can participate in the cross-coupling.[2][8]

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid is typically promoted by the presence of oxygen, which can interfere with the catalytic cycle.[9] It can also occur if the reductive elimination of the desired product is slow, allowing for competing pathways.

Actionable Solutions:

  • Optimize the Base: The choice of base is critical. While strong bases can facilitate the transmetalation step, they can also accelerate protodeboronation.[10] Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[2]

  • Control Water Content: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can promote protodeboronation.[2][8] Experiment with the solvent-to-water ratio (e.g., 10:1 dioxane/water) or consider anhydrous conditions with a soluble base like potassium fluoride (KF).

  • Increase Transmetalation Rate: The faster the boronic acid is consumed in the desired catalytic cycle, the less time it has to decompose. Using a highly active catalyst system with bulky, electron-rich ligands can accelerate the transmetalation and subsequent reductive elimination steps, outcompeting the side reactions.

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, the boronic acid can be converted to a more stable boronic ester, such as a pinacol or MIDA ester.[1][2] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in Suzuki-Miyaura coupling reactions.

TroubleshootingWorkflow start Low Yield or Side Products check_conversion High Starting Material Remaining? start->check_conversion check_byproducts Significant Side Products Observed? check_conversion->check_byproducts No inert_atm Ensure Rigorous Inert Atmosphere (Degas Solvents) check_conversion->inert_atm Yes homocoupling Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂) check_byproducts->homocoupling Yes protodeboronation Protodeboronation (Ar-H formation) check_byproducts->protodeboronation Yes catalyst_activity Use More Active Catalyst (e.g., Buchwald Ligands) or Fresher Reagents inert_atm->catalyst_activity If problem persists temp_time Increase Temperature or Reaction Time catalyst_activity->temp_time Final adjustment solve_homocoupling Improve Degassing Check for Air Leaks homocoupling->solve_homocoupling solve_protodeboronation Switch to Milder Base (K₃PO₄) Reduce Water Content Use Boronic Ester protodeboronation->solve_protodeboronation

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding catalyst loading and system selection.

Q1: What is a typical starting palladium catalyst loading, and how low can I realistically go?

The optimal catalyst loading is a balance between reaction efficiency, cost, and purification demands.

  • Screening & Bench Scale (Academia): A typical starting point for initial experiments is 0.5 to 2 mol% of the palladium precatalyst relative to the limiting reagent. This loading is generally high enough to ensure conversion even if conditions are not fully optimized.

  • Process Development & Scale-Up (Industry): The goal is to minimize catalyst loading to reduce cost and residual palladium in the final product. Loadings are often pushed to <0.1 mol% . For highly reactive substrates and optimized catalyst systems, loadings in the parts-per-million (ppm) range (e.g., 0.005 mol%) are achievable.[5][11]

Scale of WorkTypical Pd Loading (mol%)Goal
Initial Screening1.0 - 5.0Quickly establish reaction feasibility.
Method Optimization0.1 - 1.0Balance yield, time, and cost.
Process/Manufacturing< 0.1 (often ppm level)Minimize cost and metal contamination.
Caption: Recommended palladium catalyst loading ranges for different stages of research and development.
Q2: How does my choice of ligand impact the required catalyst loading?

The ligand is arguably the most important factor in determining catalyst efficiency and, therefore, the required loading.[6] Ligands stabilize the palladium center, preventing aggregation into inactive palladium black, and tune its electronic and steric properties to facilitate the key steps of the catalytic cycle.[5][12]

  • Traditional Ligands (e.g., PPh₃): Triphenylphosphine is a classic ligand but often requires higher catalyst loadings (1-5 mol%) and elevated temperatures. It is less effective for challenging substrates like aryl chlorides.

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands, cataCXium®): Ligands like SPhos, XPhos, and RuPhos are designed to create highly active, monoligated L-Pd(0) species.[5] These species are coordinatively unsaturated, promoting rapid oxidative addition. The ligand's bulk also encourages the final reductive elimination step.[13] The enhanced reactivity of these catalyst systems allows for significantly lower catalyst loadings (often <0.5 mol%), lower reaction temperatures, and shorter reaction times.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation.[14] They are particularly effective for coupling aryl chlorides.

For coupling this compound, especially with an aryl chloride partner, using a bulky, electron-rich phosphine ligand is highly recommended to achieve high efficiency at low catalyst loadings.

Q3: What is the fundamental catalytic cycle, and where does the catalyst loading play a role?

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. The "catalyst loading" determines the initial concentration of the palladium species that enters this cycle.

SuzukiCycle pd0 LₙPd(0) (Active Catalyst) ox_add L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) pd0->ox_add Oxidative Addition transmetal L₂Pd(II)(Ar¹)(Ar²) (Transmetalation Product) ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Product) transmetal->product byproduct B(OH)₃ + X⁻ transmetal->byproduct ar1x Ar¹-X (Aryl Halide) ar1x->ox_add ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][3]

The concentration of the active Pd(0) species directly influences the overall reaction rate. A lower loading means fewer catalytic centers are available to turn over the reactants into products, which may necessitate longer reaction times or higher temperatures to achieve full conversion. If the rate of any deactivation pathway is significant compared to the rate of the catalytic cycle, a low initial loading may result in the catalyst being fully consumed before the reaction is complete.

References

Technical Support Center: Purifying Boronic Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure boronic acids and their derivatives. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties often make purification by standard column chromatography a significant challenge.

This document moves beyond simple protocols to explain the underlying chemical principles governing these separations. By understanding the "why" behind the challenges, you will be better equipped to troubleshoot and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is purifying boronic acids on standard silica gel so difficult?

The primary difficulty arises from the interaction between the boronic acid and the stationary phase. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. Silica gel's surface is covered with silanol groups (Si-OH), which are Lewis basic. This Lewis acid-base interaction leads to strong adsorption of the boronic acid to the silica gel.[1][2] This can result in several common problems:

  • Severe Streaking: The compound slowly bleeds down the column instead of moving as a tight band.

  • Low or No Recovery: The compound remains irreversibly bound to the top of the column.

  • Decomposition: Prolonged exposure to the acidic surface of silica gel can catalyze protodeboronation, where the C-B bond is cleaved, yielding the corresponding arene as an impurity.[3][4]

Q2: How can I visualize my boronic acid on a Thin-Layer Chromatography (TLC) plate?

Many boronic acids are not UV-active, making them invisible under a standard UV lamp. Staining is essential for visualization. Standard stains like permanganate or vanillin are often ineffective. Two highly effective and specific stains are recommended:

StainPreparationProcedurePositive Result
Alizarin 1 mM solution of Alizarin in acetone.Briefly dip the dried TLC plate into the solution, let it dry until pink, and observe under a 366 nm UV lamp.[5][6]A bright yellow fluorescent spot appears where the boronic acid is present.[5][7]
Curcumin Solution of curcumin in ethanol.Dip the dried TLC plate into the solution and let it dry.A distinct red or orange spot forms from the boron-curcumin complex.[8][9]
Q3: Is there a reliable alternative to column chromatography?

Yes. For solid boronic acids, recrystallization is often the most effective and scalable purification method.[10] Common solvent systems include hot water, ethanol, or mixtures involving ethyl acetate, dichloroethane, or benzene.[11] If chromatography is necessary, consider the alternative techniques discussed later in this guide, such as derivatization into a more stable boronate ester.

Q4: Should I use silica gel or alumina as my stationary phase?

The choice depends on the properties of your specific boronic acid.

  • Silica Gel: The default choice, but its acidic nature causes the issues described in Q1. Its performance can be dramatically improved by deactivation (see Troubleshooting).

  • Neutral Alumina: Being less acidic than silica, alumina can sometimes provide better recovery and less streaking for sensitive boronic acids.[11] It is always worth screening as an alternative if silica fails.

Troubleshooting Guide: Common Chromatography Issues

This section addresses specific problems you may encounter during column chromatography of boronic acids.

Problem: My boronic acid is streaking severely on both TLC and the column.
  • Probable Cause: Strong interaction between the Lewis acidic boronic acid and Lewis basic silanol groups on the silica surface.

  • Solution 1: Use a Mobile Phase Modifier. Adding a small amount of a polar, acidic modifier to your eluent can improve peak shape. Acetic acid (0.5-2%) is a common choice. The acid protonates the silanol groups, reducing their ability to bind to the boronic acid.

  • Solution 2: Use Boric Acid-Treated Silica. This is a highly effective method to passivate the silica gel.[1][12] The boric acid pre-saturates the active sites on the silica that would otherwise bind your compound, allowing it to elute cleanly.[12][13] See the Protocols section for a detailed preparation method.

Problem: My compound sticks to the top of the column and will not elute, resulting in very low recovery.
  • Probable Cause: The interaction with the silica is too strong for the chosen eluent system to overcome. This is common for polar boronic acids.

  • Solution 1: Increase Eluent Polarity Drastically. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. For very polar compounds, acetone can be a useful eluent.[11]

  • Solution 2: Switch to an Alternative Stationary Phase. Attempt the purification on neutral alumina.[11]

  • Solution 3: Derivatize the Boronic Acid. Convert the boronic acid to a less polar, more stable boronate ester (e.g., a pinacol ester).[3] These derivatives are significantly less prone to strong adsorption and can often be purified on standard silica gel.[1][14]

Problem: My final product is contaminated with the protodeboronated compound.
  • Probable Cause: The boronic acid is unstable on the acidic silica gel, leading to cleavage of the carbon-boron bond. This is exacerbated by long chromatography run times.

  • Solution 1: Minimize Contact Time. Run the column as quickly as possible (flash chromatography). Do not let the compound sit on the silica for an extended period before eluting.

  • Solution 2: Use Passivated Silica. Use boric acid-treated silica gel to create a less harsh environment for your compound.[12]

  • Solution 3: Use a More Stable Derivative. Certain boronate esters, such as 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)], have been specifically designed for enhanced stability on silica gel.[1][14][15]

Visual Workflow & Troubleshooting

General Purification Workflow

The following diagram outlines the decision-making process for purifying a crude boronic acid product.

G crude Crude Boronic Acid is_solid Is the crude product a solid? crude->is_solid tlc Analyze by TLC (use specific stain) is_solid->tlc No / Oil recryst Attempt Recrystallization is_solid->recryst Yes tlc_result How is the separation? tlc->tlc_result recryst->tlc Failure pure_solid Pure Solid Product recryst->pure_solid Success run_column Run Flash Column (Standard Silica) tlc_result->run_column Clean Separation troubleshoot Troubleshoot Chromatography (See Guide Below) tlc_result->troubleshoot Streaking / No Elution clean_sep Clean Separation streaking Streaking / Stays at Baseline pure_column Pure Product run_column->pure_column troubleshoot->run_column After Optimization

Caption: Decision workflow for boronic acid purification.

Troubleshooting Chromatography Issues

This decision tree helps diagnose and solve common column chromatography problems.

G start Problem: Poor separation on silica TLC (Streaking or Spot at Baseline) add_modifier Add 0.5-2% Acetic Acid to Eluent start->add_modifier test_again1 Re-run TLC. Improved? add_modifier->test_again1 use_treated_silica Use Boric Acid-Treated Silica test_again1->use_treated_silica No run_column Proceed to Column Chromatography test_again1->run_column Yes test_again2 Re-run TLC. Improved? use_treated_silica->test_again2 switch_phase Switch to Neutral Alumina test_again2->switch_phase No test_again2->run_column Yes test_again3 Re-run TLC. Improved? switch_phase->test_again3 derivatize Derivatize to Boronate Ester (e.g., Pinacol) test_again3->derivatize No test_again3->run_column Yes

Caption: Troubleshooting tree for poor TLC separation.

Key Protocols & Methodologies

Protocol 1: Preparation of Boric Acid-Treated Silica Gel

This procedure passivates the active sites on silica gel, leading to sharper peaks and higher recovery for boronic acids.[12]

  • Prepare Solution: Create a solution of 1-2% (w/v) boric acid in a polar solvent like methanol or acetone.

  • Create Slurry: Add the required amount of silica gel for your column to the boric acid solution to form a thick, but pourable, slurry.

  • Evaporate Solvent: Remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Dry Thoroughly: Dry the treated silica gel in a vacuum oven overnight to remove all residual solvent.

  • Pack Column: Pack your column using the treated silica gel as you would with standard silica.

Protocol 2: TLC Staining with Alizarin[5][6]
  • Prepare Stain: Dissolve alizarin in acetone to make a 1 mM solution. Store in a sealed jar.

  • Develop TLC: Run your TLC plate as usual and allow it to dry completely.

  • Stain Plate: Briefly dip the dried plate into the alizarin solution for 1-2 seconds.

  • Dry and Observe: Allow the plate to air dry. The background will turn pink.

  • Visualize: Observe the plate under a 366 nm UV lamp. Boronic acids will appear as bright yellow-orange fluorescent spots.

Alternative & Advanced Purification Strategies

When standard chromatography fails, converting the boronic acid into a more "chromatography-friendly" derivative is a powerful strategy.

  • Conversion to Boronate Esters: Reacting the boronic acid with a diol, such as pinacol, converts the polar, Lewis acidic boronic acid into a less polar, more stable boronate ester.[3] These esters are much easier to handle and purify on silica gel. The boronic acid can often be regenerated by simple hydrolysis if needed, though many coupling reactions work directly with the ester.[1][14]

  • Formation of Diethanolamine Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts. These can often be purified by recrystallization, and the free boronic acid can be liberated by treatment with acid.[10]

  • Use of Trifluoroborate Salts (BF3K): Potassium organotrifluoroborates are highly stable, crystalline solids that are easy to handle and purify. They serve as excellent surrogates for boronic acids in many reactions and can be hydrolyzed back to the boronic acid if necessary.[10][16]

  • Sorbent Scavenging: For removing residual boronic acid from a reaction mixture, specialized silica-based scavengers with diol or amine functionality can be highly effective.[17]

By understanding the unique reactivity of boronic acids and employing these targeted strategies, you can overcome the common challenges associated with their purification, leading to higher purity materials and more reliable downstream results.

References

Technical Support Center: Managing Steric Hindrance in Couplings with (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for navigating the challenges of steric hindrance in cross-coupling reactions involving (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions to facilitate successful and efficient Suzuki-Miyaura couplings.

Introduction

This compound is a critical reagent in modern organic synthesis, enabling the construction of complex molecular architectures. However, the steric bulk introduced by the ethoxy-2-oxoethyl substituent, especially when paired with a sterically demanding coupling partner, can significantly impede reaction efficiency. This often manifests as low yields, incomplete conversions, and the formation of undesirable byproducts. This guide is designed to provide you, a senior application scientist, with the necessary tools to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact couplings with this compound?

A1: Steric hindrance refers to the spatial arrangement of atoms within a molecule that can obstruct a chemical reaction. In the context of a Suzuki-Miyaura coupling, the bulky ethyl ester group on the boronic acid, in conjunction with substituents on the aryl halide partner, can physically block the palladium catalyst from efficiently orchestrating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] This interference leads to slower reaction rates and diminished product yields.

Q2: My reaction is proceeding very slowly or has stalled. What are the primary reasons related to steric hindrance?

A2: A sluggish or stalled reaction is a classic symptom of steric impediment. The most probable causes include:

  • Impeded Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-halogen bond of a sterically congested aryl halide.

  • Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be hindered by the bulkiness of both coupling partners.

  • Difficult Reductive Elimination: The final bond-forming step can be energetically unfavorable if the two bulky groups cannot easily come together on the palladium center to form the new carbon-carbon bond.

Q3: I'm observing a significant amount of boronic acid homocoupling. How can this be minimized?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction, particularly when the desired cross-coupling is slow.[2] To mitigate this:

  • Optimize Reaction Conditions: Carefully control the stoichiometry. A slight excess of the aryl halide can sometimes suppress homocoupling. Lowering the reaction temperature or using a less polar solvent may also be beneficial.

  • Consider a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the propensity for homocoupling.[2]

  • Ligand Selection: The choice of ligand is crucial. Some ligands are more prone to promoting homocoupling than others. A systematic screen of ligands is often necessary.

Q4: Can the ester group on my boronic acid be hydrolyzed under the reaction conditions?

A4: Yes, ester hydrolysis is a potential side reaction, especially with strong bases and the presence of water.[3] If you are observing ester cleavage, consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and minimizing the amount of water in the reaction.[3][4]

Troubleshooting Guides

Guide 1: Strategic Selection of Catalysts and Ligands

The choice of the palladium catalyst and its coordinating ligand is paramount in overcoming steric challenges. The ligand's electronic and steric properties directly influence the catalyst's reactivity and stability.[1][5]

Problem: Low yields (<50%) are obtained with standard catalysts like Pd(PPh₃)₄.

Solution: Employ specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that are designed for demanding cross-coupling reactions.[6][7][8]

Recommended Ligands for Sterically Hindered Couplings:

Ligand TypeExamplesRationale for Use
Bulky, Electron-Rich Monophosphine Ligands Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)These ligands promote the crucial reductive elimination step by creating a sterically crowded coordination sphere around the palladium. Their electron-donating nature also facilitates the initial oxidative addition.[7]
N-Heterocyclic Carbene (NHC) Ligands IPr, IMesNHCs are strong σ-donors that form highly stable palladium complexes. This stability is advantageous for challenging couplings that may require higher reaction temperatures, preventing premature catalyst decomposition.[9]

Experimental Protocol: Catalyst and Ligand Screening

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the sterically hindered aryl halide (1.1 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.) to a series of reaction vials.

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd₂(dba)₃) and ligand in a 1:2 or 1:4 Pd:ligand ratio.

  • Solvent and Temperature: Add a degassed solvent (e.g., dioxane, toluene) and heat the reactions to a consistent temperature (e.g., 100 °C).

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, analyze the crude reaction mixtures to determine the relative yields and identify the most effective catalyst system.

DOT Diagram: Ligand Effect on the Catalytic Cycle

G cluster_0 Standard Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., XPhos) a Slow Reductive Elimination b Low Product Yield a->b Steric Clash c Facilitated Reductive Elimination d High Product Yield c->d Reduced Steric Strain

Caption: Bulky ligands can accelerate the product-forming step.

Guide 2: Optimizing the Base and Solvent System

The choice of base and solvent can dramatically influence the outcome of a sterically hindered Suzuki-Miyaura coupling.[10][11]

Problem: Inconsistent yields and the formation of multiple byproducts.

Solution: A systematic screening of different base and solvent combinations is recommended.

Key Considerations:

  • Base: The base activates the boronic acid for transmetalation. For sterically hindered substrates, a stronger base may be required. However, overly strong bases can lead to unwanted side reactions like ester hydrolysis.[3]

  • Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents are generally preferred. In some cases, a co-solvent like water can be beneficial but should be used judiciously to avoid hydrolysis.[10]

Recommended Base and Solvent Combinations for Screening:

BaseSolvent(s)Key Considerations
K₃PO₄Dioxane or TolueneA strong, non-nucleophilic base often effective for hindered couplings.[3]
Cs₂CO₃THF or DioxaneA highly effective base for challenging couplings due to its high solubility in organic solvents.
K₂CO₃Toluene/H₂O (e.g., 10:1)A milder, cost-effective option. The small amount of water can aid in dissolving the base and activating the boronic acid.

Experimental Workflow: Base and Solvent Optimization

G start Select Optimal Catalyst/Ligand setup Prepare Parallel Reactions start->setup base Vary Base (K₃PO₄, Cs₂CO₃, K₂CO₃) setup->base solvent Vary Solvent (Dioxane, Toluene, THF) setup->solvent run Execute Reactions base->run solvent->run analyze Analyze by LC-MS/NMR run->analyze end Identify Optimal Conditions analyze->end

Caption: A systematic approach to optimizing reaction parameters.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a common building block in organic synthesis and drug development. We will move beyond a simple peak assignment to explore the nuances of spectral interpretation, common challenges associated with boronic acids, and comparative data to ensure accurate characterization.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A foundational understanding of the molecule's structure is paramount for predicting its ¹H NMR spectrum. This compound possesses several distinct proton environments, each with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).

The structure is a para-substituted benzene ring, which simplifies the aromatic region into a classic AA'BB' system, often appearing as two distinct doublets. The substituents, an ethyl acetate group and a boronic acid group, each contribute unique signatures.

Caption: Structure of this compound with proton environments labeled.

Based on this structure, we can predict the following signals:

  • Aromatic Protons (Ha, Hb): Two doublets are expected. The protons ortho to the electron-withdrawing boronic acid group (Ha) will be deshielded and appear further downfield than the protons ortho to the electron-donating alkyl group (Hb).[1] The coupling between these adjacent protons (³J coupling) should be in the typical range for ortho coupling on a benzene ring, approximately 6-10 Hz.[2]

  • Benzylic Protons (Hc): The two protons of the methylene bridge adjacent to the aromatic ring are chemically equivalent and have no adjacent proton neighbors. Therefore, this signal is expected to be a singlet.

  • Ethyl Group Protons (Hd, He): This group will produce a characteristic quartet-triplet pattern. The CH₂ protons (Hd) are adjacent to three CH₃ protons, resulting in a quartet (n+1 = 3+1 = 4).[3] The CH₃ protons (He) are adjacent to two CH₂ protons, resulting in a triplet (n+1 = 2+1 = 3).[4]

  • Boronic Acid Protons (Hf): The two -OH protons on the boron atom are acidic and undergo rapid exchange with each other and with trace amounts of water in the solvent. This typically results in a single, broad signal. Its chemical shift is highly dependent on concentration, solvent, and temperature.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of the NMR data is critically dependent on proper sample preparation and acquisition parameters. The choice of solvent is the most crucial decision.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to a 5 mm NMR Tube dissolve->transfer standard Add Internal Standard (e.g., 1 µL TMS) transfer->standard shim Shim the Magnet for Homogeneity standard->shim tune Tune and Match the Probe shim->tune acquire Acquire ¹H Spectrum (e.g., 16-64 scans) tune->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum to TMS (0.00 ppm) baseline->calibrate integrate Integrate Peaks calibrate->integrate G cluster_acid Boronic Acid (Monomer) cluster_boroxine Boroxine (Trimer) Acid           Boroxine           Acid->Boroxine - 3 H₂O + 3 H₂O

References

A Comparative Guide to the 13C NMR Characterization of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Boronic Acids

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise structural elucidation of these molecules is paramount to ensuring the purity, reactivity, and ultimate success of subsequent synthetic steps. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a direct, high-resolution window into the carbon framework of these compounds.

Predictive ¹³C NMR Analysis of the Target Molecule

The structure of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid contains ten unique carbon environments. Our analysis will deconstruct the molecule into its core components—the phenylboronic acid core and the ethyl acetate side chain—and use reference compounds to predict the chemical shift for each carbon.

Below is the structure with each carbon atom numbered for clear assignment.

Diagram: Numbering Scheme for this compound

molecule cluster_ring Phenylboronic Acid Core cluster_chain Ethyl Acetate Side Chain C1 C1 C2 C2 C1->C2 B B(OH)₂ C1->B C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 C4->C7 C6 C6 C5->C6 C6->C1 C8 C8 C7->C8 O1 O C8->O1 O2 O C8->O2 C9 C9 O2->C9 C10 C10 C9->C10

Caption: Numbering scheme for carbon atoms.

Comparative Spectral Data

To substantiate our predictions, we will compare the target molecule with three key reference compounds:

  • Phenylboronic Acid : Represents the core aromatic system.

  • Ethyl Phenylacetate : Provides data for the ethyl acetate group attached to a phenyl ring.

  • (4-Carboxyphenyl)boronic Acid : Shows the electronic effects of a para-substituent on the phenylboronic acid ring system.

The following table summarizes the experimental ¹³C NMR data for these analogues and provides a predicted assignment for our target molecule.

Carbon AtomPredicted Shift (ppm) for Target MoleculePhenylboronic Acid (DMSO-d₆)Ethyl Phenylacetate (CDCl₃)[1](4-Carboxyphenyl)boronic Acid (DMSO-d₆)Rationale for Prediction
C1 (C-B) ~132-135 (often weak/broad)~133 (Not always observed)-~138The ipso-carbon attached to boron. Its chemical shift is characteristic but can be broadened due to quadrupolar relaxation of the boron nucleus. The para-substituent shifts it slightly downfield.
C2, C6 ~135-137~134.5129.3~134.2Aromatic CH ortho to the boronic acid group. Expected to be the most downfield of the ring CH carbons.
C3, C5 ~129-131~127.8128.5~128.0Aromatic CH meta to the boronic acid group. Similar to the corresponding carbons in ethyl phenylacetate.
C4 (C-CH₂) ~138-141~131.5134.3-Quaternary aromatic carbon attached to the electron-withdrawing ethyl acetate group. Expected to be significantly downfield.
C7 (-CH₂-) ~40-42-41.4-Benzylic carbon, directly comparable to the methylene carbon in ethyl phenylacetate.
C8 (C=O) ~171-173-171.5-Carbonyl carbon of the ester. Its environment is nearly identical to that in ethyl phenylacetate.
C9 (-O-CH₂-) ~60-62-60.8-Methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom.
C10 (-CH₃) ~14-15-14.2-Terminal methyl carbon of the ethyl group, typically found in the upfield region.

Expert Analysis and Causality

  • The Ipso-Carbon (C1) : The carbon atom directly bonded to boron (C1) is a key diagnostic signal. However, the ¹¹B nucleus has a quadrupole moment, which can cause rapid relaxation and lead to significant broadening of the attached ¹³C signal. In many spectra, this peak is either very broad or completely absent. Its predicted chemical shift is around 132-135 ppm.

  • Aromatic Region (C2-C6) : The substitution pattern on the benzene ring dictates the shifts. The boronic acid group is weakly electron-withdrawing, while the -CH₂COOEt group is also withdrawing. C4, being a quaternary carbon attached to the side chain, is expected to be the most downfield of the ring carbons, aside from the ortho carbons (C2, C6) which are influenced by the boronic acid group.

  • Side-Chain Carbons (C7-C10) : The chemical shifts for the ethyl acetate moiety are highly predictable. The values are expected to be nearly identical to those observed in ethyl phenylacetate, as the para-boronic acid group is electronically distant and its influence on these carbons is minimal. The carbonyl carbon (C8) will appear significantly downfield (~172 ppm), while the aliphatic carbons (C7, C9, C10) will be in their expected regions.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Trustworthy data begins with a robust experimental setup. The following protocol is designed for the reliable characterization of this compound.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh approximately 25-50 mg of the boronic acid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended choice. Boronic acids are often more soluble in DMSO than in chloroform (CDCl₃) and the acidic protons of the B(OH)₂ group exchange with residual water, giving a sharper signal for the boronic acid itself in ¹H NMR, which is often run concurrently.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer) :

    • Lock and Shim : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Temperature : Set the probe temperature to 298 K (25 °C).

    • Acquisition Parameters :

      • Experiment : Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems). Broadband proton decoupling simplifies the spectrum by collapsing all C-H couplings into singlets, which is standard for ¹³C NMR.

      • Pulse Width : Use a 30° or 45° pulse angle instead of 90° to allow for a shorter relaxation delay.

      • Relaxation Delay (d1) : Set to 2 seconds. Quaternary carbons (like C1, C4, and C8) have longer relaxation times. A 2-second delay is a good compromise for observing both protonated and non-protonated carbons in a reasonable time.

      • Acquisition Time (aq) : Set to 1-2 seconds.

      • Number of Scans (ns) : Due to the low natural abundance of ¹³C (1.1%), a significant number of scans are required. Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.

  • Data Processing :

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the solvent residual peak for DMSO-d₆ to 39.52 ppm.

Workflow Diagram: From Sample to Structure

workflow A Sample Weighing (25-50 mg) B Dissolution in DMSO-d₆ (0.7 mL) A->B Solubilize C Transfer to NMR Tube B->C D Instrument Setup (Lock, Shim, Temp) C->D Insert Sample E ¹³C NMR Acquisition (Proton Decoupled) D->E Run Experiment F Data Processing (FT, Phasing, Calibration) E->F Process FID G Peak Picking & Integration (Qualitative) F->G H Spectral Assignment vs. Comparative Data G->H Interpret I Final Structure Verification H->I Confirm

Caption: Workflow for ¹³C NMR characterization.

Conclusion

The ¹³C NMR spectrum is a powerful tool for the structural verification of this compound. While an experimental spectrum is not publicly cataloged, a detailed and reliable prediction can be formulated through careful comparison with structurally similar molecules. By understanding the influence of both the boronic acid and the ethyl acetate substituents on the phenyl ring, and by following a rigorous experimental protocol, researchers can confidently identify and characterize this valuable synthetic intermediate. This guide provides the foundational logic and practical steps to achieve that goal, upholding the principles of scientific integrity and enabling reproducible, high-quality research.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind methodological choices and comparing the proposed HPLC method against other analytical techniques. The protocols and validation strategies described are grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge of Boronic Acids

This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules, including many active pharmaceutical ingredients (APIs). The purity of this intermediate is not a trivial metric; it is a critical determinant of reaction yield, impurity profiles of the final product, and overall process efficiency.

However, boronic acids present unique analytical challenges:

  • Hydrolytic Instability: Boronic esters can be susceptible to on-column hydrolysis, converting back to the corresponding boronic acid, which can complicate quantification.[1][2]

  • Dehydration: Boronic acids can undergo thermal dehydration to form trimeric anhydrides known as boroxines.[3][4] This equilibrium between the monomeric acid and the trimeric boroxine can lead to chromatographic artifacts if not properly controlled.

  • Oxidative Instability: At physiological pH, some boronic acids can be susceptible to oxidation, which is a consideration for method development and sample handling.[5]

  • Protodeboronation: The cleavage of the C-B bond is a known degradation pathway for boronic acids.[6]

A robust, stability-indicating analytical method is therefore essential to separate the main component from process-related impurities (e.g., starting materials, by-products) and potential degradants.

Comparison of Analytical Methodologies

While HPLC is a powerful tool, it's important to understand its place among other analytical techniques for purity assessment. The choice of method depends on the specific analytical need, such as routine quality control, structural elucidation of unknown impurities, or determination of total boron content.

Method Principle Selectivity Sensitivity (Typical LOQ) Strengths Limitations
HPLC-UV/DAD Separation based on polarity via liquid chromatography; detection by UV absorbance.High to Very Highµg/mL to ng/mLExcellent for quantifying known and unknown impurities with chromophores. Robust, reproducible, and widely available.May require derivatization for compounds without a chromophore.[7] Susceptible to on-column degradation if not optimized.
LC-MS Separation by liquid chromatography followed by mass-based detection.Very Highng/mL to pg/mL[8]Provides molecular weight information, aiding in impurity identification. Extremely high sensitivity and selectivity.[8]Matrix effects can be significant. Higher equipment cost and complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Highng/mLExcellent for volatile impurities. Can differentiate boronic acids from their boroxine anhydrides.[9]Often requires derivatization to improve volatility and thermal stability of boronic acids.[7] Not suitable for non-volatile degradants.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.High (Structural)% levelThe gold standard for structural elucidation and identification. Can provide a quantitative measure of purity (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Not ideal for trace impurity detection.
Titration / FAAS Titration measures the acidic boronic acid group. Flame Atomic Absorption Spectrometry (FAAS) measures total boron content.Low% levelProvides a measure of total boron content or total acidity.Does not differentiate between the active compound and boron-containing impurities.

For routine purity analysis and quality control in a drug development setting, Reversed-Phase HPLC with UV detection offers the best balance of selectivity, sensitivity, robustness, and accessibility. It can effectively separate the parent compound from a wide range of potential impurities, making it the focus of this guide.

In-Depth Guide to HPLC Method Development

The development of a stability-indicating HPLC method requires a systematic approach, grounded in the principles of chromatography outlined in USP General Chapter <621>.[10][11] The goal is to achieve baseline resolution for the main peak and all known and potential impurities.

The Causality Behind Experimental Choices

Column Selection: Mitigating On-Column Degradation The stationary phase is the most critical factor. Due to the hydrophobic phenyl ring and the polar boronic acid group, a reversed-phase C18 column is a logical starting point. However, standard silica-based C18 columns possess residual silanol groups that are acidic and can catalyze the on-column hydrolysis of boronic esters or interact with the boronic acid moiety, leading to peak tailing.[12]

  • Expert Choice: A modern, end-capped, low-silanol activity C18 column, such as a Waters XTerra MS C18 or equivalent, is strongly recommended.[1][12] These columns are designed to minimize silanol interactions, leading to improved peak shape and reduced risk of on-column sample degradation.[12]

Mobile Phase Optimization: Controlling Retention and Selectivity The mobile phase composition, particularly its pH and organic modifier, dictates the retention and separation of analytes.

  • pH Control: Phenylboronic acid has a pKa of approximately 8.8.[3] At a pH well below this value (e.g., pH 2.5-3.5), the boronic acid group will be in its neutral, protonated form. This suppresses its ionization, leading to better retention on a reversed-phase column and sharper peaks. An acidic mobile phase also helps maintain the stability of the compound.

  • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can offer different selectivity and often results in lower column backpressure.

  • Buffer: A simple buffer like formic acid or phosphoric acid is sufficient to control the pH. A 0.1% formic acid solution is a common and effective choice.

Recommended HPLC Method & Protocol

This protocol is a robust starting point and should be validated according to the principles outlined in ICH Q2(R1).[13][14]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std 1. Prepare Standard Solution (e.g., 0.5 mg/mL) prep_sample 2. Prepare Sample Solution (e.g., 0.5 mg/mL) prep_std->prep_sample sys_prep 3. Equilibrate HPLC System prep_sample->sys_prep sst_check 4. Perform System Suitability Test (SST) sys_prep->sst_check inject_samples 5. Inject Blank, Standard, and Samples sst_check->inject_samples integrate 6. Integrate Chromatograms inject_samples->integrate calculate 7. Calculate Purity (% Area) integrate->calculate report 8. Generate Final Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

Detailed HPLC Parameters

Parameter Condition Rationale
Column Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent low-silanol activity column)Minimizes on-column degradation and peak tailing associated with boronic acids.[1][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the analyte is in a neutral, well-retained form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic modifier for separating aromatic compounds.
Gradient Program Time (min)%B
0.020
20.080
25.080
25.120
30.020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CProvides reproducible retention times and can improve peak shape.
Detection UV at 230 nm (or Diode Array Detector for peak purity analysis)The phenyl ring and ester group provide strong UV absorbance.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Solubilizes the analyte and is compatible with the mobile phase.

Step-by-Step Protocol

  • Mobile Phase Preparation: Accurately prepare Mobile Phase A and B as described in the table. Filter and degas the solutions before use.

  • Standard Solution Preparation: Accurately weigh approximately 12.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the Standard Solution.

  • System Equilibration: Set up the HPLC system with the specified parameters and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on common industry practice and USP <621> guidelines.[15][16]

System Suitability Test (SST) Criteria

Parameter Acceptance Criterion Purpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD for Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and system.
%RSD for Retention Time ≤ 1.0% (for n=5 injections)Demonstrates the stability of the pump and system.
  • Sample Analysis: Once the SST criteria are met, inject the blank, followed by the sample solutions in duplicate. A standard can be injected periodically to ensure system stability throughout the run.

  • Data Processing: Integrate all peaks in the chromatograms, disregarding any peaks from the blank. Calculate the purity of the sample using the area percent method.

Purity Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[13][17][18] This involves a series of experiments to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to demonstrate this is through forced degradation studies.[19]

Forced Degradation Workflow

G cluster_stress Sample This compound Sample Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H₂O₂, RT) Sample->Oxidation Thermal Thermal (80°C, Solid State) Sample->Thermal Photolytic Photolytic (ICH Q1B Light Exposure) Sample->Photolytic Analysis Analyze stressed samples by proposed HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Results: - Peak Purity (DAD) - Resolution of Degradants - Mass Balance Analysis->Evaluation

Caption: Workflow for forced degradation studies.

A successful study will show that the degradation products do not co-elute with the main peak, and the peak purity analysis (using a Diode Array Detector) confirms the main peak is spectrally pure under all conditions. This demonstrates the method is "stability-indicating."

Summary of Validation Parameters

The following table summarizes the key validation experiments and typical acceptance criteria.

Validation Parameter Method Typical Acceptance Criteria
Linearity Analyze 5-7 concentration levels (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999
Accuracy Spike a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% for each level.
Precision (Repeatability) 6 replicate preparations of the same sample or 6 injections of the same solution.RSD ≤ 2.0%
Precision (Intermediate) Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD between the two sets of data should meet a pre-defined limit.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should still be met, and results should not be significantly affected.

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, sensitive, and selective approach for determining the purity of this compound. By selecting a column with low silanol activity and controlling the mobile phase pH, the common analytical challenges associated with boronic acids can be effectively overcome. The systematic workflow, from method development through to full validation according to ICH guidelines, ensures the generation of reliable and trustworthy data, which is paramount in a regulated drug development environment. This method is superior to other techniques for routine quality control due to its optimal balance of performance, accessibility, and suitability for quantifying a wide range of potential impurities.

References

The Reactivity-Stability Trade-Off: A Comparative Guide to (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of organoboron reagent in palladium-catalyzed cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid and its corresponding pinacol ester, focusing on their reactivity and stability in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.

The fundamental difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability.[1][2] this compound, as a free boronic acid, is generally the more reactive species in the catalytic cycle of the Suzuki-Miyaura reaction.[3] This heightened reactivity is primarily attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[1][2] However, this comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these couplings.[2][4] This instability can impact shelf-life and potentially lower reaction yields.[1]

Conversely, the pinacol ester of this compound offers significantly enhanced stability.[1] The pinacol group sterically protects the boron atom, rendering the molecule more robust and less prone to degradation.[5] This makes the pinacol ester easier to handle, purify via standard column chromatography, and store for extended periods.[1][6] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[3] While it is widely believed that many pinacol esters hydrolyze in situ to the more reactive boronic acid under typical Suzuki-Miyaura conditions, direct transmetalation from the ester is also a possible pathway.[2]

Structural and Electronic Considerations

The differing reactivity profiles of the boronic acid and its pinacol ester can be rationalized by examining their structural and electronic properties. The free boronic acid possesses hydroxyl groups that can readily participate in the formation of a boronate species upon reaction with a base, which is a key step in activating the organoboron reagent for transmetalation. The electron-withdrawing nature of the hydroxyl groups also influences the Lewis acidity of the boron center.

In contrast, the pinacol ester features a five-membered ring that sterically encumbers the boron atom. This steric hindrance can impede the approach of the palladium complex during the transmetalation step, thus slowing down the reaction.[5] However, the pinacol ester's stability against premature decomposition can lead to cleaner reaction profiles and potentially higher isolated yields, especially in complex, multi-step syntheses where the purity of starting materials is paramount.[1]

Quantitative Performance Comparison

FeatureThis compoundThis compound pinacol ester
Reactivity Higher, generally leading to faster reaction times.[3]Lower, may require longer reaction times or more forcing conditions.[5]
Stability Lower; susceptible to oxidation and protodeboronation.[2][4]Higher; more robust and stable for long-term storage.[1][7]
Handling Requires careful handling, often under an inert atmosphere for long-term storage.Easier to handle and weigh in air.
Purification Can be challenging to purify by silica gel chromatography due to potential decomposition and streaking.[6][8]Generally straightforward to purify by standard silica gel chromatography.[6][9]
Yield Potentially higher in short reaction times, but can be compromised by decomposition of the starting material.[1]Often more reproducible, leading to higher isolated yields in complex syntheses due to higher purity of the starting material.[1]

Experimental Protocols

The following are detailed, representative protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates and scales.

Synthesis of this compound pinacol ester

This protocol describes the esterification of the boronic acid with pinacol.

Materials:

  • This compound

  • Pinacol

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids and wash the filter cake with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Suzuki-Miyaura Coupling Protocol: A Comparative Workflow

This workflow outlines the general procedure for a Suzuki-Miyaura coupling, which can be adapted for both the boronic acid and its pinacol ester.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • This compound OR its pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, the boronic acid or pinacol ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Note that reactions with the boronic acid may proceed faster than those with the pinacol ester.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Key Differences

The following diagrams illustrate the core concepts discussed in this guide.

G cluster_0 Reactivity vs. Stability Boronic_Acid This compound High_Reactivity Higher Reactivity Boronic_Acid->High_Reactivity Low_Stability Lower Stability Boronic_Acid->Low_Stability Pinacol_Ester This compound pinacol ester Low_Reactivity Lower Reactivity Pinacol_Ester->Low_Reactivity High_Stability Higher Stability Pinacol_Ester->High_Stability

Figure 1: The fundamental trade-off between reactivity and stability.

G Start Start Reaction Boronic_Acid_Path Boronic Acid Start->Boronic_Acid_Path Pinacol_Ester_Path Pinacol Ester Start->Pinacol_Ester_Path Faster_Reaction Faster Reaction Time Boronic_Acid_Path->Faster_Reaction Potential_Decomposition Potential for Starting Material Decomposition Boronic_Acid_Path->Potential_Decomposition Slower_Reaction Slower Reaction Time Pinacol_Ester_Path->Slower_Reaction Higher_Purity_SM Higher Purity Starting Material Pinacol_Ester_Path->Higher_Purity_SM Coupling_Product Suzuki Coupling Product Faster_Reaction->Coupling_Product Slower_Reaction->Coupling_Product

References

A Researcher's Guide to Synthetic Alternatives for (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. At the heart of this powerful carbon-carbon bond-forming reaction lies the organoboron reagent. (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a valuable building block, incorporating a versatile ethyl phenylacetate moiety. However, the inherent limitations of boronic acids—namely their propensity for protodeboronation, trimerization into boroxines, and challenging purification—necessitate the exploration of more robust and user-friendly alternatives.

This guide provides an in-depth comparison of two leading synthetic alternatives to this compound: its corresponding N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt. We will delve into the chemical rationale behind their enhanced stability and performance, present comparative data, and provide detailed experimental protocols to empower you to select the optimal reagent for your synthetic endeavors.

The Challenge with Traditional Boronic Acids

This compound, while effective, is susceptible to decomposition, particularly under the basic conditions of the Suzuki-Miyaura reaction or during purification on silica gel. This instability can lead to irreproducible results and lower yields. The primary decomposition pathways include:

  • Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Oxidative Degradation: The boronic acid moiety can be oxidized, leading to undesired byproducts.

  • Trimerization: Formation of cyclic boroxine anhydrides through dehydration, which can complicate stoichiometry and reactivity.

These challenges have spurred the development of more stable boron reagents that can be seamlessly integrated into complex synthetic workflows.

The Rise of Stable Alternatives: MIDA Boronates and Trifluoroborates

Two classes of compounds have emerged as superior alternatives to traditional boronic acids: N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.[1][2] These derivatives effectively "protect" the reactive boronic acid functionality, rendering them more stable to a wider range of reaction conditions and purification techniques.

N-Methyliminodiacetic Acid (MIDA) Boronates: The Chromatographically Stable Workhorse

MIDA boronates are air- and moisture-stable, crystalline solids that exhibit remarkable stability on the benchtop and, crucially, during silica gel chromatography.[3][4] This stability stems from the tetracoordinate nature of the boron atom, which is chelated by the MIDA ligand. This coordination protects the vacant p-orbital of the boron from unwanted side reactions.

A key advantage of MIDA boronates is their ability to undergo a controlled, slow release of the corresponding boronic acid under specific basic conditions, a feature that is particularly beneficial when working with unstable boronic acids.

Potassium Organotrifluoroborates: The Highly Reactive and Stable Salts

Potassium organotrifluoroborates are another class of air- and moisture-stable, crystalline solids.[1] Their enhanced stability is attributed to the formation of a tetracoordinate boronate species with fluoride ions. This stable complex minimizes side reactions like homocoupling and protodeboronation that can plague traditional boronic acids.[5] In many cases, trifluoroborates exhibit superior reactivity in cross-coupling reactions compared to their boronic acid counterparts.[1]

Comparative Performance: A Head-to-Head Look

FeatureThis compound(4-(2-Ethoxy-2-oxoethyl)phenyl) MIDA boronatePotassium (4-(2-Ethoxy-2-oxoethyl)phenyl)trifluoroborate
Stability Moderate; susceptible to protodeboronation and trimerization.[6][7]High; stable to air, moisture, and silica gel chromatography.[3][4]High; stable to air and moisture.[1]
Handling Can be challenging to purify and handle due to instability.Easy to handle, free-flowing crystalline solid.Easy to handle, free-flowing crystalline solid.
Reactivity Good, but can be compromised by decomposition.Requires in situ deprotection to the active boronic acid.Often exhibits higher reactivity and yields than the corresponding boronic acid.[1]
Purification Can be difficult; often requires specialized techniques.Compatible with standard silica gel chromatography.[3]Typically purified by recrystallization.
Key Advantage Readily available and widely used.Enables iterative cross-coupling and use of unstable boronic acids.Enhanced stability and reactivity in many cases.[1]
Key Disadvantage Instability leading to lower yields and reproducibility issues.Requires an additional deprotection step.May require specific conditions for optimal performance.

Experimental Protocols

The following protocols provide a starting point for the synthesis and use of these reagents. Optimization may be required for specific substrates.

Synthesis of (4-(2-Ethoxy-2-oxoethyl)phenyl) MIDA boronate

This procedure is adapted from general methods for MIDA boronate synthesis.[8]

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 equiv.), N-methyliminodiacetic acid (1.0 equiv.), and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography.

Synthesis of Potassium (4-(2-Ethoxy-2-oxoethyl)phenyl)trifluoroborate

This protocol is based on general procedures for the synthesis of potassium organotrifluoroborates from boronic acids.[2]

Procedure:

  • Dissolve this compound (1.0 equiv.) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv.) to the stirring methanolic solution.

  • A white precipitate of the potassium trifluoroborate salt should form.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure that can be adapted for all three boron reagents. Note that for the MIDA boronate, conditions that promote in situ deprotection are required.

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), the boron reagent (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

For MIDA Boronate Deprotection:

Mild aqueous basic conditions are required for the deprotection of MIDA boronates. This can be achieved by using an aqueous solution of a base like NaHCO₃ or 1M NaOH at room temperature. For Suzuki-Miyaura reactions, the use of a hydrated base (e.g., K₃PO₄·H₂O) or the inclusion of a controlled amount of water in the solvent system can facilitate the slow release of the boronic acid.

Mechanistic Insights and Workflow Visualization

The stability and reactivity of these boron reagents are dictated by the coordination state of the boron atom.

Caption: Comparative stability and activation of boron reagents.

The diagram above illustrates the key difference between the boronic acid and its alternatives. The MIDA boronate and trifluoroborate exist in a stable, tetracoordinate state, which requires an activation step (deprotection or equilibrium shift) to generate the reactive, tricoordinate boronic acid species necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Suzuki_Workflow cluster_Reagent_Prep Reagent Preparation cluster_Coupling Suzuki-Miyaura Coupling cluster_Purification Purification Boronic_Acid This compound MIDA_Synthesis Synthesis of MIDA Boronate Boronic_Acid->MIDA_Synthesis TFB_Synthesis Synthesis of Trifluoroborate Boronic_Acid->TFB_Synthesis Coupling_BA Coupling with Boronic Acid Boronic_Acid->Coupling_BA Coupling_MIDA Coupling with MIDA Boronate (with in situ deprotection) MIDA_Synthesis->Coupling_MIDA Coupling_TFB Coupling with Trifluoroborate TFB_Synthesis->Coupling_TFB Purify_BA Purification (Challenging) Coupling_BA->Purify_BA Purify_MIDA Chromatography Coupling_MIDA->Purify_MIDA Purify_TFB Recrystallization Coupling_TFB->Purify_TFB

Caption: Experimental workflow for different boron reagents.

Conclusion: Making an Informed Choice

The choice between this compound and its MIDA boronate or trifluoroborate alternatives depends on the specific demands of the synthetic route.

  • For straightforward, single-step couplings where the boronic acid is known to be relatively stable, the boronic acid itself may suffice.

  • For multi-step syntheses requiring purification of the boron-containing intermediate, or for reactions involving sensitive substrates, the MIDA boronate is the superior choice due to its exceptional stability and compatibility with chromatography.

  • When seeking to maximize yield and minimize side reactions, particularly with challenging coupling partners, the potassium trifluoroborate often provides the best performance.

By understanding the unique properties and advantages of each of these reagents, researchers can design more robust, efficient, and reproducible synthetic strategies, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

Suzuki vs. Stille Coupling: A Researcher's Guide to Synthesizing Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for the Perfect C-C Bond

The biaryl motif, an arrangement of two directly connected aromatic rings, is a cornerstone of modern molecular design. From life-saving pharmaceuticals to the vibrant pixels on our screens, this structural unit imparts critical properties of rigidity, chirality, and electronic conjugation. Consequently, the efficient synthesis of substituted biaryls is a paramount challenge in organic chemistry. For decades, two palladium-catalyzed cross-coupling reactions have stood as the preeminent tools for this task: the Suzuki-Miyaura coupling and the Stille coupling.[1]

This guide offers a deep, comparative analysis of these two powerhouse reactions. Moving beyond simple descriptions, we will dissect their catalytic cycles, weigh their operational advantages and disadvantages, and present field-proven experimental data to inform your choice of synthetic strategy. Whether you are a researcher in drug development, a scientist crafting novel materials, or a student of organic synthesis, this document will serve as a practical guide to selecting and executing the optimal coupling reaction for your specific needs.

The Suzuki Coupling: A Boron-Based Powerhouse

First reported by Akira Suzuki in 1979, the Suzuki coupling has become one of the most widely utilized C-C bond-forming reactions, a testament to its versatility and relatively benign nature.[2] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[3]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki coupling proceeds through three key steps, elegantly orchestrated by a palladium(0) catalyst.[4]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This process requires activation by a base, which forms a borate species, enhancing the nucleophilicity of the Ar² group and facilitating its transfer to the palladium, displacing the halide.[5][6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [Ar²B(OH)₃]⁻ PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²B(OH)₂ Borate [Ar²B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base (e.g., OH⁻) Borate->Transmetalation Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar²-SnR₃ PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B + X-SnR₃ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar¹-Ar² Suzuki_Protocol cluster_protocol Suzuki Coupling Workflow start Combine Reactants: 4-bromotoluene (1.0 mmol) Phenylboronic acid (1.2 mmol) K₂CO₃ (2.0 mmol) add_catalyst Add Catalyst System: Pd(OAc)₂ (0.02 mmol) PPh₃ (0.04 mmol) start->add_catalyst add_solvent Add Solvents: Toluene (10 mL) Water (2 mL) add_catalyst->add_solvent degas Degas with N₂/Ar add_solvent->degas reflux Heat to 90°C (4-6 hours) degas->reflux workup Aqueous Workup: Dilute with EtOAc Wash with H₂O & Brine reflux->workup purify Purify: Dry over Na₂SO₄ Concentrate Column Chromatography workup->purify product Isolate 4-Methylbiphenyl purify->product

References

A Senior Application Scientist's Guide to Boronic Acid Reactivity: The Impact of Electronic Substituents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its broad applicability and functional group tolerance have made it a cornerstone of modern synthesis.[4][5] However, the success of this powerful reaction is not guaranteed; it is highly dependent on the subtle interplay of its components. A critical, yet often nuanced, factor is the electronic nature of the substituents on the aryl boronic acid.

This guide provides an in-depth comparison of the reactivity of boronic acids bearing electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs). We will explore the mechanistic underpinnings of their differential performance, present comparative data, and provide a robust experimental workflow for validation in your own laboratory.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the impact of substituents, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on palladium, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition : A palladium(0) complex inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide), forming a palladium(II) intermediate.[5][6][7] This is often the rate-determining step of the overall cycle.[6][8]

  • Transmetalation : This is the crucial step where the electronic nature of the boronic acid exerts its greatest influence. The organic group from the boron atom is transferred to the palladium(II) center.[1][9][10] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[1][11]

  • Reductive Elimination : The two organic fragments on the palladium(II) center couple and are expelled, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[1][5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product r1x R¹-X r2b R²-B(OH)₂ + Base Transmetalation_Comparison cluster_EDG With Electron-Donating Group (EDG) cluster_EWG With Electron-Withdrawing Group (EWG) boron_edg R²-B(OH)₂ EDG attached to R² product_edg R¹-Pd(II)L₂-R² boron_edg->product_edg Faster Transmetalation palladium_edg R¹-Pd(II)L₂-X boron_ewg R²-B(OH)₂ EWG attached to R² product_ewg R¹-Pd(II)L₂-R² boron_ewg->product_ewg Slower Transmetalation palladium_ewg R¹-Pd(II)L₂-X Experimental_Workflow prep Reagent Preparation setup Parallel Reaction Setup prep->setup Inert Atmosphere monitor Reaction Monitoring setup->monitor Heating & Stirring workup Work-up & Purification monitor->workup Upon Completion analysis Analysis & Comparison workup->analysis Isolate Products

References

A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki Reaction Products from (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, for its remarkable ability to form carbon-carbon bonds.[1][2] Its utility in constructing biaryl and conjugated systems from readily available boronic acids and aryl halides is unparalleled.[3] The specific reactant, (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, is a frequently used building block for introducing a functionalized phenyl ring, a common motif in drug candidates.

However, the success of a synthesis is not merely in the final product but in understanding the journey. Real-time, accurate monitoring of the reaction is critical to optimize yield, minimize impurities, and ensure process safety and scalability.[4] This guide provides an in-depth comparison of analytical methodologies, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary tool for analyzing the complex mixture resulting from a Suzuki reaction involving this compound. We will explore not just the "how" but the critical "why" behind the analytical choices, providing a framework for robust method development.

The Analytical Challenge: Deconvoluting the Suzuki Reaction Milieu

Before developing an analytical method, we must first understand the chemical species we expect to encounter. A typical Suzuki reaction is not a simple A + B -> C transformation. It is a dynamic environment containing the starting materials, the desired product, the catalyst, and a host of potential side products.

  • Reactants:

    • This compound: The nucleophilic partner.

    • Aryl Halide (e.g., 4-Bromoanisole): The electrophilic partner. Reactivity of the halide is a key factor, typically decreasing in the order I > OTf > Br > Cl.[1]

  • Expected Product (Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetate): The target of the synthesis.

  • Potential Byproducts:

    • Homocoupling Product (Biphenyl derivative of the boronic acid): A common byproduct, especially in the presence of oxygen, where two boronic acid molecules couple with each other.[5]

    • Protodeboronation Product (Ethyl 2-phenylacetate): Hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is accelerated by electron-withdrawing groups and certain aqueous conditions.[3]

    • Unreacted Starting Materials: Their presence indicates an incomplete reaction.

    • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules. These species can complicate analysis.[6][7]

Our analytical method must be capable of separating and identifying all these components to provide a true picture of the reaction's progress and purity of the product.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For its sensitivity, specificity, and broad applicability, LC-MS is the gold standard for monitoring complex organic reactions.[8] It combines the powerful separation capabilities of HPLC with the mass analysis of MS, allowing for both quantification and structural confirmation.[8]

Experimental Workflow: A Validated Protocol

This protocol is designed for robust, reproducible analysis of a Suzuki reaction mixture.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Quench 1. Quench Reaction (e.g., with H2O or buffer) Dilute 2. Dilute Sample (in Mobile Phase A/B) Quench->Dilute Filter 3. Filter Sample (0.22 µm syringe filter) Dilute->Filter Inject 4. Injection (e.g., 1-5 µL) Filter->Inject LC_Sep 5. LC Separation (C18 Column, Gradient Elution) Inject->LC_Sep ESI 6. Ionization (Positive ESI) LC_Sep->ESI MS_Detect 7. Mass Detection (Full Scan & SIM) ESI->MS_Detect Process 8. Data Integration (Peak Area) MS_Detect->Process Identify 9. Compound ID (by m/z) Process->Identify Quantify 10. Quantify (% Conversion) Identify->Quantify

Caption: High-level workflow for LC-MS analysis of Suzuki reaction samples.

1. Sample Preparation:

  • Step 1: Quench and Dilute. Take a small aliquot (e.g., 10 µL) from the reaction mixture and quench it in a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This immediately stops the reaction and prepares the sample for analysis.

  • Causality: Quenching is essential for obtaining an accurate snapshot of the reaction at a specific time point.[4] Dilution prevents detector saturation and column overloading.

2. LC Conditions:

  • Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point.

  • Expertise: C18 columns provide robust, reversed-phase separation suitable for the relatively non-polar aromatic compounds in the Suzuki mixture.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Rationale: Formic acid is a volatile mobile phase additive that is ideal for LC-MS.[9][10] It acidifies the mobile phase (pH ≈ 2.7), which serves two key purposes: it suppresses the ionization of residual silanol groups on the column packing, improving peak shape, and it provides a source of protons to promote efficient ionization of the analytes in the ESI source.[9][11]

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes.

  • Causality: A gradient is necessary to first elute the more polar compounds (like the boronic acid) and then the less polar products and byproducts, ensuring good separation within a reasonable timeframe.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Expertise: The ethyl ester moiety on the boronic acid and the final product can be readily protonated to form [M+H]⁺ ions. ESI is a soft ionization technique that minimizes fragmentation, providing clear molecular weight information.

  • Detection: Use a combination of Full Scan mode to identify all ions present and Selected Ion Monitoring (SIM) for key reactants and the product to enhance sensitivity for quantitative analysis.

  • Challenge with Boronic Acids: Be aware that boronic acids can exhibit complex behavior in an ESI source, sometimes forming dimers or solvent adducts, or showing signal suppression or enhancement depending on the mobile phase composition.[12][13][14] Using a low concentration of formic acid helps stabilize the analytes.[14]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques offer different advantages and can be complementary.

FeatureLC-MS TLC-CMS GC-MS Quantitative NMR (qNMR)
Primary Use Quantitative analysis, impurity profilingRapid qualitative reaction monitoringAnalysis of volatile, thermally stable compoundsAbsolute quantification, structural elucidation
Sensitivity Very High (pg-ng)High (ng)Very High (pg-ng)Low (µg-mg)
Resolution HighLowVery HighVariable, can be low in complex mixtures
Quantitation Excellent (with standards)Semi-quantitative at bestGood (with standards)Excellent (absolute, no standards needed)
Speed/Throughput Moderate (minutes per sample)Very Fast (seconds per spot)Moderate (minutes per sample)Slow (minutes to hours per sample)
Sample Prep Simple (Dilute & Filter)Simple (Spotting)Often requires derivatizationSimple (Dissolve in deuterated solvent)
Key Limitation Ion suppression effectsPoor separationNot suitable for non-volatile/labile compoundsLow sensitivity
Alternative 1: Thin-Layer Chromatography with Compact Mass Spectrometry (TLC-CMS)

This technique involves performing a standard TLC separation and then using an interface to directly elute the spots into a compact mass spectrometer.[15] It is exceptionally useful for a quick "yes/no" answer about the presence of the product directly from the TLC plate without cumbersome scraping and extraction.[15] While it lacks the quantitative power and resolution of LC-MS, its speed makes it ideal for high-throughput screening of reaction conditions.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally not the preferred method for this analysis. The key components—the boronic acid, its esters, and the biaryl product—are not sufficiently volatile for GC analysis without chemical derivatization. This adds an extra, potentially variable step to the workflow and risks thermal degradation of the analytes in the hot GC inlet.

Trustworthiness: Self-Validating Protocols and Data Interpretation

A robust analytical method must be self-validating. By knowing the theoretical masses of all potential components, we can confidently identify the peaks in our chromatogram.

Caption: Key species and their expected m/z in the Suzuki reaction mixture.

By monitoring the disappearance of the reactant ions (m/z 223.1 and 187.0/189.0 for the bromine isotope pattern) and the appearance of the product ion (m/z 285.1), one can accurately track the reaction's conversion over time. The presence of ions at m/z 355.2 or 179.1 would indicate the formation of key byproducts, signaling a need to re-optimize reaction conditions.

Conclusion

For the comprehensive analysis of Suzuki reactions involving this compound, LC-MS stands out as the superior technique . Its combination of high-resolution separation and sensitive, specific mass detection provides the detailed information required by researchers and drug development professionals. It allows not only for the confirmation of the desired product but also for the identification and tracking of crucial byproducts that influence yield and purity. While faster methods like TLC-CMS have their place for rapid screening, and qNMR offers absolute quantification, the balance of sensitivity, specificity, and quantitative power makes a well-developed LC-MS method an indispensable tool for accelerating chemical synthesis and ensuring the quality of the final product.

References

A Senior Application Scientist's Guide to Catalyst Performance in the Suzuki-Miyaura Coupling of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive comparison of various palladium catalyst systems for the coupling of a key pharmaceutical intermediate, (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, with the model aryl halide, 4-bromoacetophenone. We will delve into the mechanistic underpinnings of catalyst performance, present objective experimental data, and offer detailed protocols to aid researchers in catalyst selection and reaction optimization. Our analysis covers traditional catalysts like Pd(PPh₃)₄, versatile complexes such as Pd(dppf)Cl₂, and modern, high-activity Buchwald precatalysts, providing actionable insights for drug development professionals and synthetic chemists.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

First developed in the 1980s, the palladium-catalyzed Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing biaryl and styrenyl structures.[1][4] Its utility is rooted in the use of organoboron reagents, which are generally non-toxic, thermally stable, and readily available.[4] The reaction's mild conditions and broad functional group compatibility have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

The specific substrate of interest, this compound, contains an ester functionality that can be sensitive to harsh reaction conditions. Furthermore, the electron-withdrawing nature of the ester group can influence the nucleophilicity of the boronic acid, making catalyst choice a critical parameter for success.[4][7] This guide aims to demystify the selection process by providing a clear, data-driven comparison of common palladium catalysts for this important transformation.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is crucial to rational catalyst selection. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The efficiency of each step is profoundly influenced by the palladium source, the ligands coordinated to it, the base, and the solvent.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-rich and sterically bulky ligands can facilitate this step, especially for less reactive aryl chlorides.[4][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl L₂Pdᴵᴵ(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar²-B(OH)₂ Base PdII_Biaryl L₂Pdᴵᴵ(Ar¹)(Ar²) TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE Ar¹-Ar² RE->Pd0 Product Coupled Product (Ar¹-Ar²) RE->Product ArX Aryl Halide (Ar¹-X) ArX->OA Boronic Boronic Acid (Ar²-B(OH)₂) Boronic->TM Base Base Base->TM Experimental_Workflow start Start: Reagent Preparation vessel Charge Inert Reaction Vessel: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₂CO₃, 2.0 eq) start->vessel solvent Add Solvents: 1,4-Dioxane / H₂O (4:1) vessel->solvent degas Degas Mixture: (Argon sparging, 15 min) solvent->degas catalyst Add Pd Catalyst (1 mol%) degas->catalyst reaction Heat to 80 °C Monitor by TLC/LC-MS catalyst->reaction quench Reaction Complete? Quench with H₂O reaction->quench no No quench->no yes Yes quench->yes workup Aqueous Workup: Extract with Ethyl Acetate purify Purify: Silica Gel Chromatography workup->purify end End: Characterize Product purify->end no->reaction Continue Heating yes->workup

References

A Researcher's Guide to Organoboron Reagents in Cross-Coupling: Boronic Acids vs. Boronate Esters vs. Trialkylboroxines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that profoundly influences the outcome of cross-coupling reactions. This guide provides an in-depth, objective comparison of three major classes of these reagents—boronic acids, boronate esters, and trialkylboroxines—with a focus on their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The information herein is substantiated by experimental data to empower the rational design of synthetic strategies.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, which participates in the key transmetalation step of the catalytic cycle.[3] The choice of this reagent dictates not only the reaction's efficiency but also its practicality in terms of handling, stability, and purification.

The Stability-Reactivity Paradigm: A Tale of Three Reagents

The fundamental difference between boronic acids, boronate esters, and trialkylboroxines lies in a trade-off between stability and reactivity. This balance is a crucial consideration in the context of multi-step syntheses and the development of robust, scalable processes.

Boronic Acids: The Reactive Workhorse

Boronic acids, with the general formula R-B(OH)₂, are often the default choice for Suzuki-Miyaura couplings due to their high reactivity.[4][5] This heightened reactivity is attributed to the Lewis acidity of the boron center, which facilitates the crucial transmetalation step.[6] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions.[4] Furthermore, many boronic acids exist as cyclic trimers known as boroxines, which can complicate stoichiometry and reaction reproducibility.[7]

Boronate Esters: The Stable and Versatile Alternative

Boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability compared to their boronic acid counterparts.[4] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[6] This stability makes them particularly well-suited for complex, multi-step syntheses and for use in high-throughput screening applications where reagent longevity is paramount.[8] The trade-off for this enhanced stability is generally a lower reaction rate. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[4][9]

Trialkylboroxines: A Concentrated and Anhydrous Option

Trialkylboroxines are cyclic anhydrides of boronic acids, with the general formula (RBO)₃. They can be viewed as a dehydrated form of boronic acids and are often in equilibrium with them. While less commonly used as starting materials, they can be effective coupling partners, particularly in anhydrous reaction conditions. Their use can be advantageous when the presence of water is detrimental to the reaction or when a higher concentration of the boron reagent is desired.

Comparative Analysis: Performance Metrics

To provide a clear, data-driven comparison, the following table summarizes the key performance characteristics of each class of organoboron reagent.

FeatureBoronic AcidsBoronate Esters (Pinacol)Trialkylboroxines
Reactivity HighModerate to HighModerate to High
Stability (Shelf-life) Low to ModerateHighModerate
Ease of Handling ModerateHighModerate
Purification Often challengingStraightforward (chromatography)Can be challenging
Atom Economy GoodModerateHigh
Common Issues Decomposition, boroxine formationSlower reaction ratesEquilibrium with boronic acid
Mechanistic Considerations in Transmetalation

The transmetalation step in the Suzuki-Miyaura catalytic cycle is where the organic group is transferred from the boron atom to the palladium center. The nature of the organoboron reagent directly influences this critical step.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Ar-X R-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Organoboron Reagent R'-B(OR)n Organoboron Reagent->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive Elimination->Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic acids are activated by a base to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[10] Boronate esters can either hydrolyze to the boronic acid before transmetalation or, in some cases, participate directly in the transmetalation step, often at a slower rate.[9] The reactivity of trialkylboroxines is closely tied to their equilibrium with the corresponding boronic acids in the presence of water.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, the following are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Organoboron reagent (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, organoboron reagent, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Reagent Selection and Reaction Optimization

Reagent Selection Workflow cluster_0 Initial Assessment cluster_1 Reagent Choice cluster_2 Optimization Substrate Stability Substrate Stability Boronic Acid Boronic Acid Substrate Stability->Boronic Acid High Reactivity Needed Boronate Ester Boronate Ester Substrate Stability->Boronate Ester High Stability Needed Reaction Scale Reaction Scale Reaction Scale->Boronate Ester Large Scale Trialkylboroxine Trialkylboroxine Reaction Scale->Trialkylboroxine Anhydrous Conditions Screen Bases Screen Bases Boronic Acid->Screen Bases Vary Solvents Vary Solvents Boronate Ester->Vary Solvents Adjust Temperature Adjust Temperature Trialkylboroxine->Adjust Temperature

Caption: A decision workflow for selecting the optimal organoboron reagent.

Conclusion

The choice between boronic acids, boronate esters, and trialkylboroxines in Suzuki-Miyaura cross-coupling is a nuanced decision that hinges on the specific requirements of the synthetic target and the overall experimental design. Boronic acids offer high reactivity, making them ideal for rapid bond formation, while boronate esters provide superior stability, which is advantageous for multi-step synthesis and handling. Trialkylboroxines present a concentrated, anhydrous alternative. By understanding the inherent trade-offs and considering the experimental data, researchers can make informed decisions to optimize their cross-coupling reactions for efficiency, robustness, and scalability.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily activities. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste, such as (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a risk-assessment perspective. The core principle is waste minimization and containment at the source to prevent accidental release and ensure the safety of all laboratory personnel.

Hazard Assessment and Regulatory Context

In the United States, the disposal of laboratory chemical waste is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7] OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to establish a written Chemical Hygiene Plan (CHP) to protect employees from chemical hazards.[8][9] The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its generation to its final disposal in a system often called "cradle to grave."[6][10] Your institution's Environmental Health and Safety (EHS) office translates these regulations into specific, actionable procedures for your laboratory. Always consult your institution's EHS guidelines before proceeding.

Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any waste consolidation or disposal procedures, ensure you are using the appropriate engineering controls and wearing the correct PPE. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[11]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a chemical barrier to prevent skin contact.[11]
Body Protection A fully-fastened, long-sleeved lab coat.Protects skin and personal clothing from contamination.[11]
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation. Never mix different waste streams unless explicitly instructed to do so by your EHS office. Mixing incompatible chemicals can lead to dangerous reactions.[12] Boronic acids are known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5]

Step 1: Waste Characterization and Segregation

Immediately upon generation, waste must be segregated into appropriate streams. For this compound, this involves separating solid and liquid waste.

  • Solid Waste: This stream includes any item contaminated with the solid boronic acid compound.

    • Contaminated gloves, weigh boats, pipette tips, paper towels, and bench paper.

    • Spent silica gel from chromatography.

    • Any unreacted or residual solid this compound.

  • Liquid Waste: This stream includes any solutions containing the boronic acid.

    • Reaction mixtures.

    • Solutions from extractions or workups.

    • Solvent rinses from contaminated glassware (e.g., acetone, ethanol, ethyl acetate).[11]

The following diagram illustrates the initial decision-making process for waste segregation.

Caption: Waste segregation workflow for this compound.

Step 2: Container Selection and Labeling

Proper containment is crucial for safe storage and transport.

  • Select Compatible Containers: Use containers made of a material compatible with the waste.[10][13] For organic solvent-based liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a sturdy, sealable plastic tub or bag is suitable.[11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when waste is being added.[10][13] Using a funnel that is left open in the container is not an acceptable practice.

  • Label Correctly: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: This compound . Do not use abbreviations or chemical formulas.[13]

    • An approximate concentration or percentage of all components in the container.

    • The date you first added waste to the container.

Step 3: Decontamination of Glassware and Surfaces

Proper decontamination prevents cross-contamination of future experiments and ensures a safe workspace.

  • Initial Rinse: Rinse all contaminated glassware with a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinsate: This initial solvent rinse is considered hazardous liquid waste and must be collected in your designated liquid hazardous waste container.[11] Never pour this rinsate down the drain.[14]

  • Secondary Wash: After the initial solvent rinse, glassware can be washed with soap and water as usual.

  • Surface Cleaning: Wipe down the fume hood sash, work surface, and any contaminated equipment with a paper towel dampened with a suitable solvent, followed by soap and water. Dispose of the used paper towels as solid hazardous waste.

Step 4: Storage and Final Disposal

Accumulated waste must be stored safely pending pickup by your institution's EHS department.

  • Satellite Accumulation Area (SAA): Store your sealed and labeled waste containers in a designated SAA within your laboratory. This area should be away from heat sources and general traffic.[11][12]

  • Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to control any potential leaks.

  • Schedule Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from EHS. Do not allow hazardous waste to accumulate in the lab for extended periods.

By adhering to this structured protocol, you ensure that the disposal of this compound is handled safely, efficiently, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.